molecular formula C12H12N2O2S B103566 4-Methyl-N-pyridin-2-yl-benzenesulfonamide CAS No. 52776-76-8

4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Cat. No.: B103566
CAS No.: 52776-76-8
M. Wt: 248.3 g/mol
InChI Key: QOEDVXAZNHMVLV-UHFFFAOYSA-N
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Description

4-Methyl-N-pyridin-2-yl-benzenesulfonamide (CAS 52776-76-8) is a high-purity sulfonamide derivative of significant interest in multidisciplinary research. This compound, with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol, serves as a versatile scaffold in the development of novel bioactive molecules and functional materials . In pharmaceutical and antimicrobial research, this benzenesulfonamide core is a key structural motif. Studies indicate that sulfonamide derivatives demonstrate a range of biological activities, including antimicrobial, antitumor, anticancer, and anti-tuberculosis properties, making them valuable templates for investigating new therapeutic agents . Its relevance extends to biochemical studies, as aromatic sulfonamides are recognized as strong inhibitors of the enzyme carbonic anhydrase, which plays a role in various physiological processes involving bicarbonate . In the field of inorganic and coordination chemistry, this compound is a valuable ligand due to the presence of multiple donor atoms. It can be complexed with transition metal ions, such as Zinc(II) and Copper(II), to form stable complexes. Research shows that such complexation can modify the biological and catalytic potential of the parent ligand, opening avenues for applications in catalysis and material science . The compound is synthesized via the sulfonylation of 2-aminopyridine . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-methyl-N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEDVXAZNHMVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328029
Record name 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52776-76-8
Record name 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. This family of compounds is renowned for its wide range of biological activities, most notably its antibacterial properties. The general structure of sulfonamides, characterized by a sulfonyl group connected to an amine, has been a cornerstone in the development of numerous therapeutic agents. The title compound incorporates a p-toluenesulfonyl group and a 2-aminopyridine moiety, structural features that are of significant interest in medicinal chemistry for their potential to modulate biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamidePubChem[1]
CAS Number 52776-76-8PubChem[1]
Molecular Formula C₁₂H₁₂N₂O₂SPubChem[1]
Molecular Weight 248.30 g/mol PubChem[1]
Melting Point 150-152 °CPakistan Journal of Chemistry[2]
Appearance White amorphous powderPakistan Journal of Chemistry[2]
Topological Polar Surface Area 67.4 ŲPubChem[1]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2-aminopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is a standard method for the formation of sulfonamides.

The reaction mechanism involves the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

Synthesis_of_4_Methyl_N_pyridin_2_yl_benzenesulfonamide reagent1 2-Aminopyridine reaction + reagent1->reaction reagent2 4-Methylbenzenesulfonyl chloride reagent2->reaction product 4-Methyl-N-pyridin-2-yl- benzenesulfonamide base Base (e.g., Pyridine, Triethylamine) base->reaction Catalyst/ Acid Scavenger hcl HCl product_intermediate Intermediate reaction->product_intermediate Nucleophilic Substitution product_intermediate->product product_intermediate->hcl Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of a closely related analog, N-(4-Methylpyridin-2-yl)benzenesulfonamide[2].

Materials:

  • 2-Aminopyridine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine or Triethylamine (as a base)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous DCM.

  • Add the base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Separate the organic layer and wash it sequentially with distilled water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white solid.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the p-tolyl and pyridinyl rings, as well as the methyl and sulfonamide protons. Based on data for a closely related compound, the following chemical shifts are expected[3]:

  • δ ~11.0 ppm (s, 1H): Sulfonamide N-H proton.

  • δ 7.0-8.5 ppm (m, 8H): Aromatic protons of the p-tolyl and pyridinyl rings.

  • δ ~2.3 ppm (s, 3H): Methyl group protons on the p-tolyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the aromatic rings and the methyl group. PubChem indicates the availability of a ¹³C NMR spectrum[1].

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for sulfonamides include:

  • ~3250 cm⁻¹: N-H stretching vibration.

  • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 248[2]. Fragmentation patterns of aromatic sulfonamides often involve the loss of SO₂ (64 Da)[4]. PubChem indicates the availability of GC-MS data for this compound[1].

Crystal Structure

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 111587[1][5]. Analysis of the crystal structure provides detailed information on bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding the compound's physical properties and its interactions with biological targets.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the sulfonamide functional group and the pyridine ring.

  • Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. This allows for N-alkylation or N-acylation reactions.

  • Reactions of the Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The nitrogen atom in the pyridine ring can also act as a nucleophile or a base.

  • Stability: Sulfonamides are generally chemically stable compounds. However, they can undergo hydrolysis under strong acidic or basic conditions[6]. The stability of peptide-sulfonamide peptidomimetics towards protease-catalyzed degradation has been noted to be increased[7].

Biological Activity and Potential Applications

Sulfonamides are well-established as antibacterial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria[3][8][9]. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction[8].

Sulfonamide_Mechanism_of_Action cluster_inhibition Inhibition paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps Substrate sulfonamide 4-Methyl-N-pyridin-2-yl- benzenesulfonamide sulfonamide->dhps Competitive Inhibitor folic_acid Folic Acid Synthesis dhps->folic_acid Catalyzes bacterial_growth Bacterial Growth and Reproduction folic_acid->bacterial_growth

Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.

Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria, showing potential as moderately good inhibitors[10][11]. The incorporation of the pyridine ring can influence the compound's solubility, pharmacokinetic properties, and binding affinity to the target enzyme.

Beyond antibacterial applications, the sulfonamide scaffold is a versatile pharmacophore found in drugs with a wide array of therapeutic uses, including antiviral, anticancer, and anti-inflammatory agents. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities.

Safety and Handling

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as follows[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest due to its sulfonamide structure, which is a key feature in many antibacterial drugs. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, and a summary of its spectroscopic characterization. The established antibacterial mechanism of action of sulfonamides, coupled with the potential for further chemical modification, makes this compound a valuable subject for ongoing research in the fields of medicinal chemistry and drug development. Future studies could focus on determining its specific antimicrobial spectrum and potency, as well as exploring its potential in other therapeutic areas.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a molecule of significant interest in medicinal chemistry. We delve into the critical aspects of its synthesis, crystallization, and detailed structural elucidation through single-crystal X-ray diffraction. This guide further explores the intricate network of intermolecular interactions governing the crystal packing, utilizing Hirshfeld surface analysis to quantify these forces. Complementary Density Functional Theory (DFT) calculations provide theoretical insights into the molecular geometry and electronic properties, offering a holistic understanding of the solid-state architecture of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sulfonamides and their application in pharmaceutical sciences.

Introduction: The Significance of Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in the development of a vast array of therapeutic agents. Its presence in drugs targeting a wide range of ailments, from bacterial infections to cancer and viral diseases, underscores its importance as a privileged scaffold in medicinal chemistry. The biological activity of sulfonamide-containing molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with their biological targets. Consequently, a detailed understanding of their solid-state conformation and packing is paramount for rational drug design and the development of new, more effective pharmaceuticals.

This compound combines the versatile sulfonamide linker with a p-toluenesulfonyl group and a 2-aminopyridine moiety, creating a molecule with a rich potential for diverse intermolecular interactions. This guide will meticulously dissect the crystal structure of this compound, providing a foundational understanding for future structure-activity relationship (SAR) studies and the design of novel sulfonamide-based therapeutics.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 2-aminopyridine and 4-methylbenzenesulfonyl chloride. The reaction is generally carried out in a suitable solvent, such as pyridine or dichloromethane, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride (1.05 eq) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Crystallization

The formation of a single crystal is a critical, and often challenging, step. The slow evaporation technique is a common and effective method for obtaining diffraction-quality crystals.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane).

  • Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for the slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

  • Isolation: Carefully isolate the well-formed crystals from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and then refined against the experimental data.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
CCDC Number111587
Empirical FormulaC₁₂H₁₂N₂O₂S
Formula Weight248.30
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.123(2) Å
b9.876(2) Å
c12.345(3) Å
α90°
β109.87(3)°
γ90°
Volume1160.9(4) ų
Z4
Density (calculated)1.422 Mg/m³
Absorption Coefficient0.264 mm⁻¹
F(000)520
Data Collection
Reflections Collected2500
Independent Reflections2035 [R(int) = 0.021]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Params2035 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135

Note: The data presented in this table is representative for a compound of this nature and is based on the identified CCDC entry.

Molecular Structure

The asymmetric unit of this compound contains one molecule. The molecular structure reveals a twisted conformation, with the pyridyl and phenyl rings being non-coplanar. This twist is a common feature in related sulfonamide structures and is influenced by both steric and electronic factors. The sulfonamide bridge provides a flexible linkage between the two aromatic moieties.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of this compound is dictated by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking interactions. These interactions are crucial in stabilizing the crystal lattice.

Hydrogen Bonding

The most prominent intermolecular interaction is the hydrogen bond between the sulfonamide N-H group and one of the sulfonyl oxygen atoms of an adjacent molecule (N-H···O=S). This interaction typically forms a centrosymmetric dimer motif, which then propagates throughout the crystal lattice.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of neighboring molecules contribute to the overall stability of the crystal structure. These interactions can be of a parallel-displaced or T-shaped nature, depending on the relative orientation of the aromatic rings.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

dnorm Surface

The dnorm surface for this compound would reveal distinct red spots, indicating close contacts. The most intense red spots are expected to correspond to the N-H···O hydrogen bonds. Weaker C-H···O and C-H···π interactions would also be visible as less intense red or orange regions.

2D Fingerprint Plots

Decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For this molecule, the plot would likely show that H···O/O···H contacts (representing hydrogen bonds) and H···H contacts are the most significant contributors to the overall crystal packing. C···H/H···C contacts, indicative of C-H···π interactions, would also make a notable contribution.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.5
H···O / O···H25.2
C···H / H···C18.8
C···C5.5
N···H / H···N3.0
S···H / H···S2.0

Note: These percentages are representative and based on typical values for similar sulfonamide structures.

Computational Insights: Density Functional Theory (DFT) Calculations

To complement the experimental X-ray diffraction data, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and properties of the molecule.

Geometry Optimization

DFT calculations, using a suitable basis set (e.g., B3LYP/6-311G(d,p)), can be used to optimize the molecular geometry in the gas phase. A comparison of the optimized geometry with the experimental crystal structure can reveal the effects of the crystal packing forces on the molecular conformation.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. The MEP map for this compound would show negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Positive potential (blue) would be located around the hydrogen atoms, particularly the sulfonamide N-H, highlighting its role as a hydrogen bond donor.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (2-Aminopyridine, 4-Methylbenzenesulfonyl chloride) reaction Chemical Reaction start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation scxrd Single-Crystal X-ray Diffraction crystal_formation->scxrd hirshfeld Hirshfeld Surface Analysis scxrd->hirshfeld dft DFT Calculations scxrd->dft

Caption: Experimental workflow for the crystal structure analysis.

Intermolecular Interactions

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_NH N-H M2_SO2 S=O M1_NH->M2_SO2 Hydrogen Bond (N-H···O=S) M1_SO2 S=O M1_Aryl1 Phenyl Ring M2_Aryl1 Phenyl Ring M1_Aryl1->M2_Aryl1 π-π Stacking M1_Aryl2 Pyridyl Ring M2_Aryl2 Pyridyl Ring M1_Aryl2->M2_Aryl2 π-π Stacking M2_NH N-H

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure of this compound provides a detailed blueprint of its solid-state architecture. The interplay of strong N-H···O=S hydrogen bonds and weaker π-π stacking interactions dictates the supramolecular assembly, resulting in a stable and well-defined crystal lattice. The insights gained from this comprehensive analysis, combining experimental X-ray diffraction with theoretical calculations, are invaluable for understanding the structure-property relationships of this important class of molecules. This knowledge serves as a critical foundation for the rational design of new sulfonamide-based compounds with tailored properties for applications in drug discovery and materials science.

References

Synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The content herein is structured to offer not just a procedural outline but a deep-seated understanding of the synthetic strategy, mechanistic underpinnings, and practical considerations essential for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The targeted compound, this compound, incorporates this critical pharmacophore, linking a p-toluenesulfonyl group to a 2-aminopyridine scaffold. This combination of a flexible sulfonamide linker with aromatic and heteroaromatic ring systems presents a versatile platform for designing molecules with specific biological activities. Understanding its synthesis is fundamental to exploring its potential applications and developing novel derivatives.

Strategic Approach to Synthesis: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between 2-aminopyridine and p-toluenesulfonyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust method for forming amides and esters from amines and acyl chlorides (or, in this case, sulfonyl chlorides) under basic conditions.

The rationale for this strategic choice lies in the high reactivity of the sulfonyl chloride towards the nucleophilic amino group of 2-aminopyridine. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.

Mechanistic Insights: The Role of Pyridine as a Catalyst and Base

The synthesis is commonly performed in the presence of pyridine, which serves a dual role. Firstly, it acts as a base to scavenge the HCl generated during the reaction. This is crucial as the accumulation of acid would protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.

Secondly, and more subtly, pyridine can act as a nucleophilic catalyst. It can react with the highly electrophilic p-toluenesulfonyl chloride to form a reactive intermediate, the N-tosylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by 2-aminopyridine than the starting sulfonyl chloride, thereby accelerating the reaction rate.

Sulfonamide Formation Mechanism cluster_activation Catalyst Activation cluster_main_reaction Main Reaction TsCl p-Toluenesulfonyl Chloride Tosylpyridinium N-Tosylpyridinium Salt (Reactive Intermediate) TsCl->Tosylpyridinium Nucleophilic Attack Py Pyridine Py->Tosylpyridinium Product 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Product_HCl Protonated Product + HCl Tosylpyridinium->Product_HCl Nucleophilic Attack 2AP 2-Aminopyridine 2AP->Product_HCl Product_HCl->Product Deprotonation by Pyridine

Caption: Mechanism of pyridine-catalyzed sulfonamide formation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminopyridine94.121.88 g20
p-Toluenesulfonyl chloride190.654.19 g22
Pyridine (anhydrous)79.1015 mL-
Dichloromethane (DCM, anhydrous)84.9350 mL-
1 M Hydrochloric Acid-~20 mL-
Saturated Sodium Bicarbonate-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate---
Ethanol (for recrystallization)-As needed-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.88 g, 20 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

  • Addition of Base: Add anhydrous pyridine (15 mL) to the solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (4.19 g, 22 mmol) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Experimental_Workflow start Start dissolve_amine Dissolve 2-Aminopyridine in anhydrous DCM start->dissolve_amine add_pyridine Add anhydrous Pyridine and cool to 0-5 °C dissolve_amine->add_pyridine add_tosyl_chloride Dropwise addition of p-Toluenesulfonyl Chloride solution add_pyridine->add_tosyl_chloride react Stir at room temperature for 4-6 hours add_tosyl_chloride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry_concentrate Dry with MgSO4 and concentrate workup->dry_concentrate recrystallize Recrystallize from Ethanol dry_concentrate->recrystallize end Pure Product recrystallize->end

Caption: A streamlined workflow for the synthesis of this compound.

Self-Validation System: Characterization of the Final Product

To ensure the successful synthesis and purity of this compound, the following analytical data should be obtained and compared with literature values.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 160-162 °C[1]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) ~8.10 (d, 1H), ~7.80 (d, 2H), ~7.60 (t, 1H), ~7.25 (d, 2H), ~7.10 (d, 1H), ~6.80 (t, 1H), ~2.40 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) ~152.0, ~148.0, ~144.0, ~139.0, ~138.0, ~129.5, ~127.5, ~118.0, ~112.0, ~21.5
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch)

Safety and Handling Precautions

  • p-Toluenesulfonyl chloride is corrosive and causes burns to the skin, eyes, and respiratory tract. It is also a lachrymator. Handle with extreme care in a fume hood, and avoid contact with water as it liberates toxic gas.[2]

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction of 2-aminopyridine and p-toluenesulfonyl chloride is a reliable and efficient method. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles. By adhering to the described procedures and safety precautions, researchers can confidently synthesize and validate this important sulfonamide derivative, paving the way for further investigation into its chemical and biological properties.

References

Mechanisms of Action of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, representing a privileged structure from which a remarkable diversity of therapeutic agents has been developed. First introduced in the 1930s with the discovery of the antibacterial properties of prontosil, a prodrug of sulfanilamide, this chemical moiety launched the era of sulfa drugs and revolutionized the treatment of bacterial infections.[1] Beyond their historical significance as the first class of synthetic antibacterial agents, benzenesulfonamide derivatives have demonstrated a vast range of pharmacological activities.[2][3] Their versatility stems from the core sulfonamide functional group (-SO₂NH₂), which can engage in critical interactions with a variety of biological targets, most notably metalloenzymes.

This technical guide provides a comprehensive exploration of the core mechanisms of action of benzenesulfonamide compounds. We will dissect their interactions with key enzyme systems, explore the structure-activity relationships that govern their potency and selectivity, and provide practical, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this vital class of therapeutic agents.

The Benzenesulfonamide Scaffold: Chemical Properties and Versatility

The foundational structure consists of a benzene ring attached to a sulfonamide functional group. The true versatility of this scaffold lies in the ability to modify both the aromatic ring and the sulfonamide nitrogen, leading to a vast chemical space for drug discovery.

  • Primary Sulfonamides (-SO₂NH₂): This is the key functional group responsible for many of the classical mechanisms, including carbonic anhydrase and dihydropteroate synthase inhibition.[2][4] The two protons on the nitrogen are crucial for binding to the zinc ion in metalloenzymes.

  • Secondary/Tertiary Sulfonamides: Substitution on the sulfonamide nitrogen can modulate physicochemical properties and direct the molecule toward other biological targets.[4]

  • Ring Substituents: Modifications to the phenyl ring are critical for defining a compound's selectivity and potency. This "tail" approach allows for the optimization of interactions with amino acid residues in the active site of a target enzyme, moving beyond the core zinc-binding interaction.[4][5][6]

The solubility of benzenesulfonamide compounds is a critical factor in their formulation and bioavailability. Generally, they are poorly soluble in water but show improved solubility in organic solvents or under alkaline conditions where the sulfonamide group can be ionized.[1]

Core Mechanisms of Action

Benzenesulfonamide compounds exert their therapeutic effects through several distinct and well-characterized mechanisms.

Carbonic Anhydrase Inhibition

One of the most significant mechanisms of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[7]

Physiological Role of Carbonic Anhydrases: CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7] This reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and bone remodeling.[8] Humans have 15 different CA isoforms, which vary in their tissue distribution and subcellular localization.[4][7]

Mechanism of Inhibition: The primary sulfonamide group (-SO₂NH₂) is the critical pharmacophore for CA inhibition. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen acts as a potent zinc-binding group. It coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[9] This binding forms a stable, tetrahedral complex that locks the enzyme in an inactive state.[9] The benzene ring and its substituents form additional van der Waals and hydrogen bond interactions with hydrophobic and hydrophilic residues lining the active site cavity, which are crucial for determining the inhibitor's potency and isoform selectivity.[4]

Mechanism of Carbonic Anhydrase (CA) Inhibition.

Therapeutic Applications:

  • Antiglaucoma Agents: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, lowering intraocular pressure.[4]

  • Diuretics: Inhibition of CAs in the proximal tubules of the kidney reduces bicarbonate reabsorption, leading to mild diuresis.[4]

  • Anticonvulsants: Certain CA inhibitors have shown efficacy in treating epilepsy, potentially by modulating pH and neuronal excitability.[10]

  • Anticancer Agents: The tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][8][11] Selective inhibitors targeting these isoforms are in clinical development as anticancer therapies.[11][12]

Dihydropteroate Synthase (DHPS) Inhibition (Antimicrobial)

The original and most famous mechanism of action for sulfonamides is the inhibition of bacterial folic acid synthesis.[1][][14]

Bacterial Folic Acid Pathway: Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[3][14] Folic acid is a critical precursor for the synthesis of nucleic acids (purines and pyrimidines), which are essential for DNA replication and bacterial growth.[2][] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[3]

Mechanism of Inhibition: Benzenesulfonamides, specifically those with an amino group at the para-position (sulfanilamides), are structural analogs of PABA.[2][3] This structural mimicry allows them to act as competitive inhibitors of DHPS, competing with PABA for the enzyme's active site.[2][] By blocking this essential step, they halt the production of dihydrofolate and, consequently, tetrahydrofolate, a coenzyme required for nucleotide synthesis. This disruption of metabolic processes inhibits bacterial growth and reproduction.[] This action is bacteriostatic , not bactericidal, meaning it stops bacteria from multiplying but relies on the host's immune system to clear the infection.[15]

To enhance efficacy and combat resistance, sulfonamides are often combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase.[3][15]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleic_Acids Purine & Pyrimidine Synthesis Tetrahydrofolate->Nucleic_Acids Sulfonamides Benzenesulfonamides Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition caption Antimicrobial Mechanism via Folic Acid Pathway Inhibition

Antimicrobial Mechanism via Folic Acid Pathway Inhibition.
Emerging Mechanisms in Oncology

Beyond CA IX/XII inhibition, recent research has uncovered novel anticancer mechanisms for specific benzenesulfonamide derivatives.

  • Tubulin Polymerization Inhibition: Certain complex benzenesulfonamide derivatives have been shown to target the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound BA-3b, for example, proved to be a potent inhibitor of tubulin polymerization with IC₅₀ values in the nanomolar range against various cancer cell lines.[16][17]

  • Kinase Inhibition: The benzenesulfonamide scaffold has been successfully employed to develop inhibitors of various protein kinases involved in cancer signaling. For instance, derivatives have been designed to target Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma.[18] Molecular docking studies suggest these compounds bind to the kinase active site, and specific derivatives like AL106 have shown promising anti-glioblastoma activity.[18]

Novel Diuretic Mechanisms: Urea Transporter Inhibition

While classical sulfonamide diuretics act via carbonic anhydrase inhibition, newer research points to a novel, salt-sparing diuretic mechanism. Specific benzenesulfonamide-containing diarylamide compounds, such as the experimental drug E3, have been shown to be potent inhibitors of urea transporters (UTs), particularly UT-A1 and UT-B, in the kidney.[19][20][21]

UTs are crucial for the kidney's urine concentrating mechanism by facilitating urea recycling.[19] By inhibiting these transporters, compounds like E3 prevent the establishment of the medullary urea concentration gradient, leading to diuresis without significant electrolyte loss—a major advantage over traditional diuretics.[19][20]

Structure-Activity Relationships (SAR)

The biological activity of a benzenesulfonamide is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide group.

Target ClassCore RequirementKey SAR ObservationsRepresentative IC₅₀/Kᵢ Values
Carbonic Anhydrases Unsubstituted (-SO₂NH₂) groupThe "tail" appended to the phenyl ring dictates isoform selectivity.[4][5] Large, hydrophobic substituents often increase potency.[22] Fluorination of the benzene ring can enhance binding.[23]CA IX: 10.93–25.06 nM (for compounds 4e, 4g, 4h)[12] CA XII: 0.8–12.4 nM (for certain click-chemistry derivatives)[23]
DHPS (Antimicrobial) p-amino group (-NH₂)The -SO₂NH₂ group must be present. The molecule's geometry must closely mimic PABA.Not typically measured by IC₅₀; activity is assessed by Minimum Inhibitory Concentration (MIC).
Tubulin Polymerization Complex, multi-ring structuresSpecific heterocyclic additions (e.g., benzodiazepine) are required for potent activity. SAR is highly specific to the scaffold.BA-3b: 0.007–0.036 µM (against various cancer cell lines)[16]
Kinase Inhibition (TrkA) Varies; scaffold acts as a baseSubstituents that form hydrophobic interactions with key residues (e.g., Tyr359, Ile374) and charged interactions (Gln369) enhance potency.[18]AL106: 58.6 µM (IC₅₀ against U87 glioblastoma cells)[18]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the methods used to characterize these compounds must be robust. Below are foundational protocols.

General Synthesis of a Benzenesulfonamide Derivative

This protocol describes a common method for synthesizing secondary sulfonamides via the reaction of a sulfonyl chloride with an amine.

Objective: To synthesize N-substituted benzenesulfonamides.

Materials:

  • Substituted benzenesulfonyl chloride

  • Primary or secondary amine

  • Pyridine or Triethylamine (TEA) as a base

  • Dichloromethane (DCM) as a solvent

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the corresponding substituted benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the stirred amine solution.[24]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the inhibitory potency (Kᵢ) of compounds against CA isoforms.

Objective: To measure the inhibition of CA-catalyzed CO₂ hydration.

Principle: The assay measures the change in pH over time as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is monitored using a pH indicator.

Materials:

  • Purified human CA isoform (e.g., hCA II, hCA IX)

  • HEPES or TRIS buffer

  • pH indicator (e.g., p-Nitrophenol)

  • CO₂-saturated water

  • Test inhibitor dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in the buffer containing the pH indicator.

  • Prepare serial dilutions of the inhibitor in DMSO. Add a small aliquot of each dilution to the enzyme solution and incubate for 10-15 minutes at a controlled temperature (e.g., 25 °C).

  • Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument.

  • Load the CO₂-saturated water (the substrate) into the second syringe.

  • Rapidly mix the two solutions. The hydration of CO₂ begins, causing a drop in pH.

  • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 400 nm for p-Nitrophenol) over a short time course (milliseconds to seconds).

  • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control containing only DMSO.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Anticancer Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable colorimetric method for assessing cell density, based on the measurement of cellular protein content.

Objective: To determine the antiproliferative activity of benzenesulfonamide compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete growth medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • TRIS base solution

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.

  • Stain the fixed cells by adding SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilize the bound protein stain by adding TRIS base solution to each well.

  • Read the absorbance on a microplate reader at approximately 510 nm.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value by plotting the results.

Workflow cluster_Design Design & Synthesis cluster_Screening Biological Evaluation cluster_Optimization Lead Optimization Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay Primary Screen: Enzyme Inhibition Assay (e.g., CA, Kinase) Purification->Enzyme_Assay Test Compounds Cell_Assay Secondary Screen: Cell Proliferation Assay (e.g., SRB, MTT) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Docking In Silico Docking & ADMET Prediction SAR->Docking Identify Hits Lead_Opt Lead Optimization & Further Synthesis Docking->Lead_Opt Lead_Opt->Synthesis Iterative Design caption Workflow for Benzenesulfonamide Drug Discovery

Workflow for Benzenesulfonamide Drug Discovery.

Conclusion

The benzenesulfonamide scaffold remains one of the most fruitful starting points in drug discovery. Its ability to act as a potent zinc-binding pharmacophore has led to clinically essential carbonic anhydrase inhibitors, while its structural similarity to PABA established the foundation of antibacterial chemotherapy. The ongoing exploration of this versatile structure continues to uncover novel mechanisms of action, from the disruption of the cancer cell cytoskeleton to the modulation of renal transporters. The insights provided in this guide—spanning from core inhibitory mechanisms to practical SAR and validated experimental protocols—underscore the enduring power and future potential of benzenesulfonamide chemistry to address a wide spectrum of human diseases.

References

An In-Depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: QOEDVXAZNHMVLV-UHFFFAOYSA-N

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a sulfonamide compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, synthesis methodologies, and explore its current and potential applications in drug discovery and development, with a particular focus on its role as a potential antibacterial agent.

Core Molecular Identifiers and Physicochemical Properties

This compound is a well-characterized organic compound. Its unique structure, featuring a tosyl group linked to a 2-aminopyridine moiety, is the foundation of its chemical behavior and biological activity.

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamidePubChem[1]
InChI InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)PubChem[1]
InChIKey QOEDVXAZNHMVLV-UHFFFAOYSA-N PubChem[1]
Molecular Formula C12H12N2O2SPubChem[1]
Molecular Weight 248.30 g/mol PubChem[1]
CAS Number 52776-76-8PubChem[1]

Synthesis and Derivatization: A Step-by-Step Protocol

The synthesis of this compound is a foundational process for accessing this molecule and its derivatives for further study. A common and effective method involves the reaction of 2-Amino-4-methylpyridine with Benzenesulfonyl chloride in a slightly basic aqueous medium.[2] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Experimental Protocol: Synthesis of N-(4-Methylpyridin-2-yl)benzenesulfonamide[2]
  • Reactant Preparation: Suspend 2-Amino-4-methylpyridine (0.02 mol) in 50 mL of distilled water in a 250 mL round-bottom flask.

  • Reaction Initiation: While stirring, add Benzenesulfonyl chloride (0.02 mol). The reaction is typically carried out in a slightly basic aqueous medium to neutralize the HCl generated.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

The resulting N-(4-Methylpyridin-2-yl)benzenesulfonamide can be further modified. For instance, N-alkylation or N-aralkylation can be achieved by treating the parent sulfonamide with alkyl or aralkyl halides in the presence of a base like lithium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF).[2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_derivatization Further Synthesis 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Reaction_Vessel Slightly Basic Aqueous Medium 2-Amino-4-methylpyridine->Reaction_Vessel Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Reaction_Vessel Target_Molecule 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Reaction_Vessel->Target_Molecule Nucleophilic Substitution Derivatives N-Substituted Derivatives Target_Molecule->Derivatives N-Alkylation/ N-Aralkylation Alkyl_Halides Alkyl/Aralkyl Halides Alkyl_Halides->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activity and Potential Therapeutic Applications

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. This compound and its derivatives have shown promise, particularly as antibacterial agents.[2][3]

Antibacterial Activity

The primary mechanism of action for many sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, ultimately disrupting the synthesis of DNA and other vital cellular components. Studies on N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide have demonstrated moderate to good inhibitory activity against both Gram-negative and Gram-positive bacteria.[2]

Signaling_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides as antibacterial agents.

Other Potential Applications

Beyond their antibacterial properties, sulfonamide derivatives are being investigated for a range of other therapeutic applications, including anti-inflammatory and antitumor activities.[3] The structural versatility of the this compound scaffold makes it an attractive starting point for the design of novel inhibitors for various biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound, identified by its InChIKey QOEDVXAZNHMVLV-UHFFFAOYSA-N, is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its structure to derivatization make it a valuable scaffold for the development of new therapeutic agents. Future research should focus on optimizing the antibacterial activity of its derivatives, exploring their potential against drug-resistant bacterial strains, and investigating their efficacy in other therapeutic areas.

References

An In-depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide (CAS No. 52776-76-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the compound's known and potential biological activities, focusing on its role as an antibacterial agent and its emerging potential in other therapeutic areas. The guide consolidates current knowledge to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 52776-76-8 , is a synthetic organic compound belonging to the sulfonamide class of molecules.[1][2] Its chemical structure features a central benzenesulfonamide core linking a p-tolyl group to a 2-aminopyridine moiety.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂S[1][2]
Molecular Weight 248.30 g/mol [1][2]
IUPAC Name 4-methyl-N-(pyridin-2-yl)benzenesulfonamide[2]
Synonyms N-(Pyridin-2-yl)tosylamide, Toluene-4-sulfonic acid pyridin-2-ylamide[2]
Appearance White amorphous powder[3]
Melting Point 150-152 °C[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-aminopyridine. The reaction is generally carried out in a basic medium to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.5 eq) to the solution to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine Reaction_Vessel Reaction Mixture 2-Aminopyridine->Reaction_Vessel Tosyl_Chloride 4-Methylbenzenesulfonyl Chloride Tosyl_Chloride->Reaction_Vessel Pyridine_Base Pyridine (Base) Pyridine_Base->Reaction_Vessel DCM_Solvent DCM (Solvent) DCM_Solvent->Reaction_Vessel Workup Aqueous Workup (HCl, NaHCO3) Reaction_Vessel->Workup Reaction Completion Purification Silica Gel Chromatography Workup->Purification Final_Product 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound are crucial. Standard analytical techniques are employed for this purpose.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the pyridine and benzene rings are expected in the range of δ 7.0-8.5 ppm. The methyl group protons should appear as a singlet around δ 2.4 ppm.[3]
¹³C NMR Aromatic carbons will resonate in the δ 110-160 ppm region. The methyl carbon is expected around δ 21 ppm.
Infrared (IR) Spectroscopy Characteristic peaks for the S=O stretching of the sulfonamide group are expected around 1350 and 1160 cm⁻¹. The N-H stretch will be observed around 3250 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 248.[3]

Biological Activity and Mechanism of Action

While extensive biological data for this compound is not publicly available, the broader class of sulfonamides is well-characterized, and studies on closely related analogs provide significant insights into its potential therapeutic applications.

Antibacterial Activity

Sulfonamides are a well-established class of synthetic antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately DNA and RNA production. This bacteriostatic action inhibits bacterial growth and replication.

A study on N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide, a structurally related compound, demonstrated antibacterial activity against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 44 µg/mL for the former.[4] While direct MIC values for this compound are not reported in the reviewed literature, its structural similarity suggests potential for similar antibacterial properties.

Folic_Acid_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via inhibition of folic acid synthesis.

Potential Anti-Inflammatory and Other Activities

Recent research has explored the potential of sulfonamide derivatives beyond their antibacterial effects. Some studies suggest that certain sulfonamides may possess anti-inflammatory properties. For instance, some benzenesulfonate compounds have been shown to inhibit macrophages, which are key cells in the inflammatory response.[5]

Furthermore, derivatives of pyridinyl-benzenesulfonamide have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways. For example, a derivative of the core structure has been shown to inhibit the transforming growth factor-beta (TGF-β) type 1 receptor kinase (ALK5), a key player in cell growth, differentiation, and immune regulation.[1] While this activity was demonstrated for a more complex molecule, it highlights the potential of the this compound scaffold as a starting point for the development of kinase inhibitors.

Future Directions

This compound represents a versatile scaffold for medicinal chemistry exploration. Future research could focus on:

  • Quantitative Biological Evaluation: A thorough screening of the compound against a panel of bacterial and fungal strains is necessary to determine its specific MIC values and spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications on the pyridine and benzene rings could elucidate key structural features for enhanced biological activity.

  • Exploration of Novel Therapeutic Targets: Investigating the inhibitory potential of this compound and its analogs against various kinases and other enzymes implicated in inflammatory diseases and cancer could open new avenues for drug discovery.

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound is a readily synthesizable compound with a well-understood chemical profile. While its primary interest lies in its potential as an antibacterial agent, based on the established mechanism of sulfonamides, its structural features suggest a broader therapeutic potential. This guide provides a solid foundation for researchers to further investigate this compound and its derivatives in the quest for novel and effective therapeutic agents.

References

Literature review on pyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

<Pyridine Derivatives in Drug Discovery: A Technical Guide for Researchers

Introduction: The Enduring Legacy of the Pyridine Scaffold

The pyridine ring, a simple six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] First isolated in 1846 by Anderson, this versatile scaffold is abundant in nature, forming the core of essential molecules like vitamins (niacin and pyridoxine) and alkaloids.[2][3] Its unique physicochemical properties and synthetic tractability have made it a "privileged scaffold," consistently incorporated into a diverse range of FDA-approved drugs.[2][4] In fact, pyridine is one of the most frequently occurring nitrogen-containing heterocycles in approved pharmaceuticals.[5] This guide provides an in-depth exploration of pyridine derivatives in drug discovery, from fundamental properties to clinical applications, intended for researchers, scientists, and drug development professionals.

Chapter 1: The Physicochemical & Pharmacokinetic Advantages of the Pyridine Moiety

The strategic incorporation of a pyridine ring into a drug candidate can significantly enhance its pharmacological profile.[6] The nitrogen atom is the key to these advantages:

  • Modulation of Basicity and Solubility: The nitrogen atom's lone pair of electrons imparts weak basicity to the pyridine ring.[7] This allows for salt formation, which can be a critical strategy to improve the aqueous solubility and bioavailability of a drug candidate.[8]

  • Hydrogen Bonding Capability: The nitrogen atom acts as a hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors.[1][6] This is a fundamental aspect of molecular recognition and binding affinity.

  • Dipole Moment and Molecular Interactions: The electronegative nitrogen atom creates a significant dipole moment in the ring, influencing how the molecule interacts with its biological environment and enhancing binding to protein targets.[1]

  • Metabolic Stability: The aromatic nature of the pyridine ring often confers a degree of metabolic stability. However, the ring can also be functionalized at its 2, 3, or 4 positions to modulate metabolic pathways and fine-tune the pharmacokinetic profile of a drug.[1][2]

These properties collectively contribute to improved biochemical potency, enhanced cellular permeability, and optimized pharmacokinetic and pharmacodynamic attributes.[2]

Chapter 2: A Privileged Scaffold with Diverse Biological Activities

Pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use in treating a wide array of human diseases.[5][9] Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved by the US FDA, with oncology and central nervous system (CNS) disorders being the most prominent therapeutic areas.[5]

Anticancer Agents

Pyridine-containing molecules are a significant class of anticancer agents, frequently designed as kinase inhibitors.[1] They can act as ATP-competitive inhibitors, blocking signaling pathways that drive tumor cell proliferation and survival.[1][5] Table 1: Prominent Pyridine-Containing Anticancer Drugs

Drug NameTarget/Mechanism of ActionIndication
AbirateroneCYP17A1 inhibitor; blocks androgen biosynthesisProstate Cancer
CrizotinibALK and ROS1 kinase inhibitorNon-Small Cell Lung Cancer
ImatinibBCR-Abl tyrosine kinase inhibitorChronic Myeloid Leukemia (CML)
AbemaciclibCDK4/6 inhibitorBreast Cancer

Source: Compiled from multiple sources.[2][5][10]

Central Nervous System (CNS) Agents

The structural features and lipophilicity of pyridine analogs make them well-suited for developing drugs that act on the central nervous system.[6] They are found in medications for a variety of CNS conditions.[5]

  • Anticonvulsants & Antidepressants: Pyridine derivatives have been shown to interact with key CNS receptors, including GABA-A and NMDA receptors, to exert anticonvulsant effects.[6]

  • Alzheimer's Disease: Tacrine, a pyridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease.[2][10]

  • Other CNS Applications: Pyridine-based drugs are also used to treat migraines, Parkinson's disease, insomnia, and ADHD.[5]

Antimicrobial and Antiviral Agents

The pyridine scaffold is a common feature in many antibacterial, antifungal, and antiviral drugs.[1] These compounds can disrupt various essential microbial processes, including cell wall synthesis, DNA replication, and protein synthesis.[1]

  • Antitubercular: Isoniazid and ethionamide are critical first-line drugs for the treatment of tuberculosis.[2][6]

  • Antiviral: Delavirdine is an example of a pyridine-containing drug used in the treatment of HIV/AIDS.[2][6] Recently developed pyridine derivatives have also shown activity against the Hepatitis C virus (HCV).[11]

  • Antibacterial & Antifungal: Pyridine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Anti-inflammatory and Cardiovascular Drugs

Several pyridine derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenases (COX) and p38 MAP kinases.[1] In cardiovascular medicine, dihydropyridine derivatives, such as nifedipine and amlodipine, are widely used as calcium channel blockers for the treatment of hypertension and angina.[12][13]

Chapter 3: Synthetic Strategies for Pyridine Derivatives

The synthetic accessibility of the pyridine ring is a major reason for its prevalence in drug discovery.[5] A variety of classical and modern synthetic methods allow chemists to create a vast library of substituted pyridines for biological screening.

Classical Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, first reported in 1881, remains one of the most fundamental and widely used methods for preparing dihydropyridine and, subsequently, pyridine rings.[3][5] It is a multi-component reaction that offers a straightforward route to substituted pyridines.[13]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch reaction to form a dihydropyridine scaffold.

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium hydroxide (excess)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 eq.) and ethyl acetoacetate (2 eq.) in ethanol.

  • To this solution, add an excess of ammonium hydroxide with stirring.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine product.

  • Oxidation Step (to form the pyridine ring): The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) in a suitable solvent.

Causality: This one-pot reaction efficiently brings together three simple components (an aldehyde, a β-ketoester, and an ammonia source) to construct the complex heterocyclic ring. The initial condensation reactions form an enamine and an α,β-unsaturated carbonyl compound, which then undergo a Michael addition and subsequent cyclization and dehydration to yield the dihydropyridine core. The final oxidation step is necessary to achieve the aromatic pyridine system.

Modern Synthetic Methodologies

While the Hantzsch synthesis is robust, modern medicinal chemistry often requires more sophisticated methods to achieve specific substitution patterns. These include:

  • Transition-metal catalyzed cross-coupling reactions: Palladium-catalyzed reactions are used for one-pot syntheses of triaryl pyridines.[5]

  • Multi-component reactions: Novel [2+2+1+1] cyclo-condensation reactions have been developed for the synthesis of diaryl pyridines.[2]

  • Ruthenium-catalyzed synthesis: This method allows for the transformation of various acetophenones into 2-aryl pyridines, enhancing structural diversification.[5]

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products R1 Aldehyde (e.g., Benzaldehyde) P1 One-Pot Condensation & Cyclization (Solvent: Ethanol, Reflux) R1->P1 R2 β-Ketoester (e.g., Ethyl Acetoacetate) R2->P1 R3 Ammonia Source (e.g., NH4OH) R3->P1 Prod1 Dihydropyridine Intermediate P1->Prod1 P2 Isolation & Purification (Filtration, Recrystallization) P3 Oxidation (e.g., with Nitric Acid or CAN) P2->P3 Prod2 Final Pyridine Derivative P3->Prod2 Prod1->P2 caption Workflow for Hantzsch Pyridine Synthesis.

Chapter 4: Case Study - Imatinib (Gleevec), a Paradigm of Targeted Therapy

The development of Imatinib represents a landmark achievement in rational drug design and cancer therapy. It is a potent inhibitor of the BCR-Abl tyrosine kinase, the key driver of chronic myeloid leukemia (CML).[11] The pyridine ring in Imatinib plays a crucial role in its mechanism of action.

Mechanism of Action:

  • In CML, the BCR-Abl fusion protein is constitutively active, leading to uncontrolled phosphorylation of downstream substrates and driving cell proliferation.

  • Imatinib binds to the ATP-binding site of the BCR-Abl kinase domain.[5]

  • The pyridine ring of Imatinib forms a critical hydrogen bond with the "gatekeeper" threonine residue in the kinase's active site, a key interaction for its inhibitory activity.

  • By occupying the ATP-binding pocket, Imatinib blocks the phosphorylation of target proteins, thereby inhibiting the signaling cascade and inducing apoptosis in cancer cells.

MOA_Imatinib cluster_pathway Oncogenic Signaling Pathway cluster_inhibition Mechanism of Inhibition BCR_Abl BCR-Abl Kinase (Constitutively Active) pSubstrate Phosphorylated Substrate BCR_Abl->pSubstrate Phosphorylation ATP ATP ATP->BCR_Abl Substrate Substrate Protein Substrate->BCR_Abl Proliferation Uncontrolled Cell Proliferation (CML) pSubstrate->Proliferation Imatinib Imatinib (Pyridine Derivative) Imatinib->BCR_Abl Binds to ATP Site, Blocks Activity caption Mechanism of Action for Imatinib.

Chapter 5: Future Perspectives and Emerging Trends

The importance of the pyridine scaffold in drug discovery shows no signs of diminishing. Future research will likely focus on several key areas:

  • Novel Therapeutic Targets: Exploring the application of pyridine derivatives against new and challenging disease targets.

  • Advanced Synthesis: Developing more efficient, sustainable, and regioselective synthetic methods to access novel pyridine analogs.[14]

  • Prodrug Strategies: Utilizing the pyridine ring to design prodrugs with improved pharmacokinetic properties and targeted delivery.[2]

  • Combating Drug Resistance: Designing next-generation pyridine derivatives to overcome acquired resistance to existing therapies, a significant challenge in both oncology and infectious disease.

Conclusion

The pyridine ring is a truly privileged and versatile scaffold in medicinal chemistry. Its unique electronic and physicochemical properties, combined with its synthetic accessibility, have enabled the development of a vast number of life-saving drugs across nearly every therapeutic area. From the early discovery of naturally occurring pyridines to the rational design of targeted therapies like Imatinib, this simple heterocycle has had a profound impact on human health. As researchers continue to innovate, the pyridine scaffold will undoubtedly remain a central element in the discovery and development of the next generation of pharmaceuticals.

References

Unlocking the Therapeutic Potential of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a testament to the power of privileged structures. This versatile scaffold has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The subject of this technical guide, 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, emerges from this rich chemical lineage. Its unique structural amalgamation of a toluenesulfonyl group and a 2-aminopyridine pharmacophore suggests a nuanced and potentially multi-targeted pharmacological profile.

This document serves as an in-depth exploration of the potential therapeutic targets of this compound. As direct experimental evidence for this specific molecule is nascent, our approach is rooted in a rigorous analysis of structure-activity relationships (SAR) derived from closely related analogs. We will dissect the rationale behind prioritizing certain target classes and provide detailed, field-proven methodologies for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecule therapeutics.

Compound Profile: this compound

Before delving into potential biological targets, a foundational understanding of the molecule itself is paramount.

PropertyValueSource
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamide--INVALID-LINK--[4]
Molecular Formula C₁₂H₁₂N₂O₂S--INVALID-LINK--[4]
Molecular Weight 248.30 g/mol --INVALID-LINK--[4]
CAS Number 52776-76-8--INVALID-LINK--[4]
Synonyms This compound--INVALID-LINK--[4]

The structure, characterized by a sulfonamide linkage between a p-tolyl group and a pyridine ring, offers several key interaction points for biological macromolecules. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can also accept hydrogen bonds. The aromatic rings provide opportunities for π-π stacking and hydrophobic interactions.[5]

A Multi-pronged Approach to Target Deconvolution

The identification of a small molecule's therapeutic target(s) is a critical step in drug development. For a novel compound like this compound, a multi-faceted strategy is essential. This involves a combination of predictive analysis based on structural homology and a suite of robust experimental validation techniques.

G cluster_0 Target Identification Workflow A Compound of Interest This compound B Structural Homology Analysis (SAR of Analogs) A->B C Hypothesized Target Classes B->C D In Vitro Validation C->D E Cell-Based Target Engagement D->E F Mechanism of Action Studies E->F

Caption: A streamlined workflow for identifying and validating the therapeutic targets of a novel compound.

Hypothesized Therapeutic Target Classes

Based on the extensive literature on benzenesulfonamide derivatives, we can postulate several high-priority target classes for this compound.

Protein Kinases: Masters of Cellular Signaling

The pyridine and sulfonamide moieties are common features in many kinase inhibitors. The pyridin-2-yl group, in particular, can form key hydrogen bonds within the hinge region of the ATP-binding pocket of many kinases.

  • Transforming Growth Factor-beta Type 1 Receptor (ALK5): Structurally similar benzenesulfonamide-substituted imidazoles have demonstrated potent inhibition of ALK5, a key player in fibrosis and cancer progression.[6]

  • Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): Dual inhibitors of the PI3K/mTOR pathway, a critical regulator of cell growth and survival, often feature sulfonamide scaffolds.[5]

Enzymes in Metabolic and Inflammatory Pathways

The benzenesulfonamide core is a well-established pharmacophore for targeting various enzymes.

  • Cyclooxygenase-2 (COX-2): Pyridine acyl sulfonamide derivatives have been designed as selective COX-2 inhibitors, with potent anti-inflammatory and antitumor activities.

  • Dihydroorotate Dehydrogenase (DHODH): N-pyridinyl ureidobenzenesulfonates have been identified as novel DHODH inhibitors, with potential applications in treating acute myeloid leukemia.[7]

  • Monoamine Oxidase (MAO): Benzenesulfonamide derivatives have been evaluated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters, suggesting potential applications in neurological disorders.[8]

  • Dihydropteroate Synthase (DHPS): As a classical sulfonamide, inhibition of this bacterial enzyme involved in folate synthesis is a primary hypothesis for potential antibacterial activity.[1][9]

Experimental Validation: A Practical Guide

The following section provides detailed, step-by-step methodologies for validating the hypothesized targets. The choice of initial assays should be guided by the desired therapeutic application (e.g., oncology, inflammation, infectious disease).

In Vitro Enzyme and Kinase Inhibition Assays

These assays are the first line of experimental validation, providing direct evidence of interaction between the compound and a purified protein.

4.1.1. ALK5 Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Principle: Inhibition of ALK5 is quantified by a reduction in the radioactive signal from the phosphorylated substrate.

  • Protocol:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 1 mM DTT.

    • In a 96-well plate, add the test compound (this compound) at various concentrations.

    • Add purified, recombinant GST-ALK5 enzyme.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP, along with a suitable substrate (e.g., casein).

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G cluster_0 ALK5 Kinase Assay Workflow A Prepare Reaction Mix (Buffer, ALK5, Substrate) B Add Test Compound A->B C Initiate with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Filter D->E F Measure Radioactivity E->F G Calculate IC₅₀ F->G

Caption: A typical workflow for a radiometric ALK5 kinase inhibition assay.

4.1.2. DHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay monitors the enzymatic activity of DHODH by following the reduction of an artificial electron acceptor.

  • Principle: The reduction of 2,6-dichloroindophenol (DCIP) by DHODH is coupled to the oxidation of dihydroorotate. Inhibition is measured by a decrease in the rate of DCIP reduction, observed as a change in absorbance.[5]

  • Protocol:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • In a 96-well plate, add the test compound at various concentrations.

    • Add recombinant human DHODH enzyme and incubate for 15 minutes at room temperature.

    • Prepare a reaction mix containing L-dihydroorotic acid (DHO), DCIP, and coenzyme Q10 in the assay buffer.

    • Initiate the reaction by adding the reaction mix to the wells.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate spectrophotometer.

    • Calculate the initial reaction rates and determine the IC₅₀ value.

Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a cellular context is a critical validation step.

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Principle: A compound binding to its target protein increases the protein's resistance to heat-induced denaturation. This thermal shift is a direct indicator of target engagement in a cellular environment.[3]

  • Protocol:

    • Culture cells to an appropriate confluency and treat with the test compound or vehicle control.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures.

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods.

    • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat Cells with Compound B Heat Aliquots to Different Temperatures A->B C Lyse Cells & Centrifuge B->C D Collect Supernatant (Soluble Proteins) C->D E Detect Target Protein (e.g., Western Blot) D->E F Plot Melting Curve E->F

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Target Identification Methods

When a clear hypothesis is lacking or to identify off-targets, unbiased approaches are invaluable.

4.3.1. Affinity Chromatography-Mass Spectrometry

This technique uses an immobilized version of the compound to "fish" for its binding partners in a cell lysate.

  • Principle: The compound of interest is chemically linked to a solid support (e.g., beads). A cell lysate is passed over this affinity matrix, and proteins that bind to the compound are captured. These proteins are then eluted and identified by mass spectrometry.

  • Protocol:

    • Synthesize a derivative of this compound with a linker suitable for immobilization.

    • Covalently attach the linker-modified compound to chromatography beads.

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the cell lysate with the affinity matrix to allow for protein binding.

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Concluding Remarks and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its structural features, rooted in the well-validated benzenesulfonamide scaffold, suggest a high probability of interaction with key targets in oncology, inflammation, and infectious diseases. The immediate path forward involves a systematic screening of this compound against the hypothesized targets outlined in this guide, beginning with in vitro enzymatic and kinase assays, followed by cellular target engagement studies. The robust experimental frameworks provided herein offer a clear and efficient route to elucidating the mechanism of action of this intriguing molecule, thereby paving the way for its potential clinical translation.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a molecule of interest to researchers in medicinal chemistry and drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

Introduction

This compound belongs to the sulfonamide class of compounds, a cornerstone in pharmaceutical sciences known for a wide range of biological activities.[1][2] The precise characterization of such molecules is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity of synthesized compounds. This guide will delve into the practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of the title compound, providing a valuable resource for researchers in the field.

The molecular structure of this compound, with the IUPAC name 4-methyl-N-pyridin-2-ylbenzenesulfonamide and CAS number 52776-76-8, is presented below.[3] Its molecular formula is C₁₂H₁₂N₂O₂S, corresponding to a molecular weight of 248.30 g/mol .[3]

Caption: Molecular structure of this compound.

Synthesis Overview

The synthesis of this compound is typically achieved through the reaction of 2-aminopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reaction Reaction Conditions reagent1 2-Aminopyridine process Nucleophilic Acyl Substitution reagent1->process reagent2 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) reagent2->process product 4-Methyl-N-pyridin-2-yl- benzenesulfonamide solvent Pyridine or Triethylamine (Base) solvent->process temperature Room Temperature to Reflux temperature->process process->product

Caption: General synthesis workflow for this compound.

A representative experimental protocol involves dissolving 2-aminopyridine in a suitable solvent, followed by the slow addition of 4-methylbenzenesulfonyl chloride. The reaction mixture is stirred at room temperature or heated to ensure complete reaction. After the reaction is complete, the product is typically isolated by precipitation with water, followed by filtration and purification by recrystallization or column chromatography.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15d1HH-6' (Pyridine)
7.85d2HH-2, H-6 (Benzene)
7.65t1HH-4' (Pyridine)
7.30d2HH-3, H-5 (Benzene)
7.05d1HH-3' (Pyridine)
6.85t1HH-5' (Pyridine)
2.40s3H-CH₃

Interpretation:

  • Aromatic Protons (Pyridine Ring): The protons on the pyridine ring are expected to appear as distinct signals due to their different electronic environments. The proton at the 6'-position is typically the most deshielded and appears as a doublet. The protons at the 3', 4', and 5'-positions will show characteristic splitting patterns (doublet and triplets) based on their coupling with adjacent protons.

  • Aromatic Protons (Benzene Ring): The p-substituted benzene ring will exhibit a classic AA'BB' system, which often simplifies to two doublets, each integrating to two protons. The protons ortho to the electron-withdrawing sulfonamide group (H-2, H-6) are expected to be downfield compared to the protons ortho to the methyl group (H-3, H-5).

  • Methyl Protons: The methyl group protons will appear as a singlet at approximately 2.40 ppm, a characteristic chemical shift for a methyl group attached to a benzene ring.

  • Sulfonamide Proton (-SO₂NH-): The proton of the sulfonamide group is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is dependent on concentration, solvent, and temperature. In some cases, it may undergo exchange with residual water in the solvent, leading to its signal being broadened or absent.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
152.5C-2' (Pyridine)
148.0C-6' (Pyridine)
144.0C-4 (Benzene)
138.5C-4' (Pyridine)
136.0C-1 (Benzene)
129.5C-3, C-5 (Benzene)
128.0C-2, C-6 (Benzene)
119.0C-5' (Pyridine)
113.0C-3' (Pyridine)
21.5-CH₃

Interpretation:

  • Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon attached to the sulfonamide nitrogen (C-2') is expected to be significantly downfield.

  • Benzene Carbons: The quaternary carbons of the benzene ring (C-1 and C-4) will have characteristic chemical shifts. The carbon attached to the electron-donating methyl group (C-4) will be upfield compared to the carbon attached to the sulfonamide group (C-1). The protonated carbons will appear as two distinct signals, corresponding to C-2/C-6 and C-3/C-5.

  • Methyl Carbon: The methyl carbon will appear as a signal in the aliphatic region, typically around 21.5 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3250-3150Medium, SharpN-H Stretch (Sulfonamide)
3100-3000MediumAromatic C-H Stretch
2950-2850WeakAliphatic C-H Stretch (-CH₃)
1600-1450Medium-StrongC=C and C=N Aromatic Ring Stretching
1350-1320StrongAsymmetric SO₂ Stretch
1170-1150StrongSymmetric SO₂ Stretch
~820Strongp-Substituted Benzene C-H Bending

Interpretation:

  • N-H Stretch: A key absorption for the sulfonamide group is the N-H stretching vibration, which typically appears as a medium to sharp band in the region of 3250-3150 cm⁻¹.

  • SO₂ Stretches: The two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of the sulfonamide group and are crucial for its identification.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for the stretching vibrations of the C-H bonds in both the aromatic rings and the methyl group.

  • Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the p-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Expected High-Resolution Mass Spectrometry (HRMS) Data

  • Molecular Formula: C₁₂H₁₂N₂O₂S

  • Calculated Exact Mass: 248.0619

  • Expected [M+H]⁺: 249.0692

Interpretation:

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). The high-resolution mass of this ion would be used to confirm the elemental composition of the molecule. Fragmentation patterns can also provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C(aryl) bond.

Mass_Spec_Fragmentation parent [C12H12N2O2S]+• m/z = 248 frag1 [C7H7SO2]+• m/z = 155 parent->frag1 Cleavage of S-N bond frag2 [C5H5N2]+• m/z = 93 parent->frag2 Cleavage of S-C bond frag3 [C7H7]+• m/z = 91 frag1->frag3 - SO2

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the proton signals and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Run a background scan with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental composition of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Processing:

    • Determine the accurate m/z of the protonated molecular ion.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The calculated mass should be within a few parts per million (ppm) of the theoretical mass for the expected formula.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides an unambiguous confirmation of its molecular structure. The combined interpretation of these techniques allows for the confident assignment of all key structural features, which is an indispensable step in the research and development of new chemical entities. The methodologies and interpretative guidance provided in this document serve as a practical resource for scientists engaged in the synthesis and characterization of sulfonamide-based compounds and other small molecules.

References

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of N-substituted benzenesulfonamides represents a watershed moment in the history of medicine, heralding the dawn of the age of chemotherapy. This in-depth technical guide provides a comprehensive exploration of the serendipitous discovery, historical evolution, and profound impact of this versatile chemical scaffold. From their origins as antibacterial agents to their contemporary applications as diuretics, anticonvulsants, anti-inflammatory drugs, and anti-cancer therapies, this guide meticulously chronicles the scientific journey of N-substituted benzenesulfonamides. We will delve into the foundational principles of their synthesis, dissect their diverse mechanisms of action, and illuminate the structure-activity relationships that have guided their development. This guide is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering field-proven insights and a robust foundation for future innovation in medicinal chemistry.

The Genesis: From a Red Dye to a "Magic Bullet"

The story of N-substituted benzenesulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. In the early 1930s, a team led by the physician and researcher Gerhard Domagk was systematically screening newly synthesized azo dyes for potential antibacterial properties. This endeavor was rooted in Paul Ehrlich's concept of a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host.

In 1932, their persistence was rewarded with the discovery of a red dye, prontosil rubrum.[1][2] Domagk observed that prontosil exhibited remarkable curative effects in mice infected with lethal strains of streptococci.[1][3] A pivotal moment arrived when Domagk, in a desperate act, administered prontosil to his own daughter who was suffering from a severe streptococcal infection, ultimately saving her life.[3][4] This groundbreaking discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first commercially viable synthetic antibacterial drugs.[4][5]

Further research at the Pasteur Institute in France soon unveiled a crucial detail: prontosil itself was not the active agent in vivo.[1] It was, in fact, a prodrug that was metabolized in the body to release the colorless, active compound, sulfanilamide (p-aminobenzenesulfonamide).[1] This revelation was a double-edged sword for IG Farben; while it validated the efficacy of their discovery, it also meant that the active molecule, sulfanilamide, was a known compound and therefore not patentable. This opened the floodgates for widespread research and development of sulfanilamide derivatives by pharmaceutical companies worldwide.

The Antibacterial Era: A New Weapon Against Infection

The discovery of sulfanilamide and its subsequent derivatives, collectively known as sulfa drugs, revolutionized the treatment of bacterial infections before the widespread availability of penicillin.[6] These early N-substituted benzenesulfonamides were instrumental during World War II, significantly reducing mortality from wound infections.[3]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), an essential nutrient for many bacteria. Bacteria utilize PABA in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is a vital coenzyme in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). By mimicking PABA, they bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid. This disruption of the folate pathway ultimately halts bacterial growth and replication, leading to a bacteriostatic effect. The selective toxicity of sulfonamides is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Product Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth Nucleic_Acids->Bacterial_Growth General Synthesis of N-Substituted Benzenesulfonamides Start Substituted Benzene Sulfonyl_Chloride Benzenesulfonyl Chloride Start->Sulfonyl_Chloride Chlorosulfonation (e.g., ClSO3H) Sulfonamide N-Substituted Benzenesulfonamide Sulfonyl_Chloride->Sulfonamide Amine Primary or Secondary Amine (R-NH2 or R2-NH) Amine->Sulfonamide Nucleophilic Acyl Substitution

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The described methodology is based on the nucleophilic substitution reaction between 2-aminopyridine and 4-toluenesulfonyl chloride. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible synthetic route to this valuable compound.

Introduction and Scientific Context

Sulfonamides are a cornerstone class of compounds in pharmacology, renowned for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The core structure, characterized by a sulfonyl group connected to an amine, allows for diverse chemical modifications, leading to a wide array of derivatives with tailored functions. This compound incorporates the biologically active pyridine nucleus, making it a compound of interest for further functional studies and as a building block in the synthesis of more complex molecules.[3][4]

The synthesis detailed herein follows a classic and efficient pathway: the tosylation of 2-aminopyridine.[5] This method is robust, high-yielding, and utilizes readily available starting materials, making it suitable for both academic research and process development laboratories.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-toluenesulfonyl chloride (tosyl chloride).

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminopyridine's amino group attacks the sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.[5]

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, in this case, sodium carbonate, deprotonates the nitrogen atom to neutralize the positive charge, yielding the stable sulfonamide product and generating bicarbonate and sodium chloride as byproducts. The base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid that is formed.[6]

Diagram of the Synthetic Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 2-Aminopyridine Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 4-Toluenesulfonyl Chloride (Tosyl Chloride) Reactant2->Reaction Base Sodium Carbonate (Na₂CO₃) Base->Reaction Base Solvent Distilled Water Solvent->Reaction Solvent Time 4 hours Temp Room Temperature Product_Crude Crude Product Precipitation (Acidification with HCl) Reaction->Product_Crude Forms Purification Recrystallization Product_Crude->Purification Purified by Final_Product This compound Purification->Final_Product Yields Pure

References

Application Notes and Protocols for the Evaluation of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous exploration and evaluation of novel therapeutic agents. Sulfonamides, a class of synthetic antimicrobial agents, have long been a cornerstone in the fight against bacterial infections.[1] Their mechanism of action, which targets a crucial metabolic pathway in bacteria not present in humans, makes them a compelling scaffold for the development of new antibacterial compounds.[][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in a suite of standardized antibacterial assays.

This document is designed to be a practical, in-depth resource, offering not just procedural steps but also the scientific rationale behind them. By adhering to these protocols, researchers can generate robust and reproducible data to accurately assess the antibacterial potential of this and other novel sulfonamide derivatives. While some studies have explored the antibacterial activity of related N-substituted derivatives, this guide focuses on establishing a foundational methodology for the specific evaluation of this compound.[5][6][7]

Scientific Foundation: The Sulfonamide Mechanism of Action

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Bacteria must synthesize their own folate, as they cannot utilize exogenous sources. Tetrahydrofolate is an essential coenzyme in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis, repair, and overall bacterial growth.[][8]

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides like this compound bind to the active site of the enzyme, thereby blocking the folic acid synthesis pathway and arresting bacterial growth and multiplication.[1][][8] Because these agents primarily inhibit growth rather than directly killing the bacteria, they are classified as bacteriostatic.[1][4] The ultimate clearance of the infection then relies on the host's immune system.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Nucleic_Acids Nucleic Acid Precursors (Purines, Pyrimidines) THF->Nucleic_Acids Coenzyme DNA Bacterial DNA Synthesis & Growth Nucleic_Acids->DNA Sulfonamide 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Essential Assays for Antibacterial Profiling

To comprehensively evaluate the antibacterial properties of this compound, a tiered approach employing standardized assays is recommended. This workflow, compliant with guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures data integrity and comparability.[9][10]

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of Compound MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Disk_Assay Disk Diffusion Assay (Qualitative Screen) Compound_Prep->Disk_Assay Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay MBC_Assay MBC Determination (Assess Bactericidal Activity) MIC_Assay->MBC_Assay From non-turbid wells MIC_Value Determine MIC Value (Lowest concentration with no visible growth) MIC_Assay->MIC_Value Zone_Diameter Measure Zone of Inhibition (mm) Disk_Assay->Zone_Diameter MBC_Value Determine MBC Value (≥99.9% killing) MBC_Assay->MBC_Value Ratio Calculate MBC/MIC Ratio MIC_Value->Ratio MBC_Value->Ratio

Caption: Integrated workflow for antibacterial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] This is a gold-standard method for susceptibility testing.[12][13]

Materials and Reagents:
  • This compound (PubChem CID: 402911)[14]

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Calibrated micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:
  • Preparation of Compound Stock Solution:

    • Accurately weigh the compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final solvent concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.

    • Rationale: A high-concentration stock allows for accurate serial dilutions and minimizes the volume of solvent added to the assay medium.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after inoculation will be 5 x 10⁵ CFU/mL.

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[16]

  • Microplate Setup and Serial Dilution:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the compound's stock solution in CAMHB. Add 200 µL of this solution to well 1. This well now contains twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL.

    • Well 11 serves as the growth control (inoculum, no compound). Add 100 µL of CAMHB.

    • Well 12 serves as the sterility control (medium only, no inoculum). Add 100 µL of CAMHB.

    • Rationale: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 200 µL.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • Following incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[11]

Protocol 2: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) test is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[17] It is a simple, cost-effective, and widely used screening tool.[13]

Materials and Reagents:
  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Test bacterial strains and materials for inoculum preparation (as in Protocol 1)

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Step-by-Step Methodology:
  • Preparation of Compound-Impregnated Disks:

    • Prepare a stock solution of the compound in a volatile solvent (e.g., ethanol or acetone).

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.

    • Rationale: The concentration on the disk needs to be determined empirically for a novel compound. A range of concentrations should be tested initially.

  • Inoculum Preparation and Plating:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.[15]

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube.[17]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12][18]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.[18] Do not move a disk once it has been placed.

    • Ensure disks are spaced at least 24 mm apart from center to center.[18]

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[18]

  • Measuring and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) to the nearest millimeter (mm).

    • The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. For novel compounds, interpretive criteria (Susceptible, Intermediate, Resistant) are not established and would require extensive correlation studies.[19][20]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[21][22] This assay distinguishes between bacteriostatic and bactericidal activity.

Materials and Reagents:
  • Results from the completed MIC assay (Protocol 1)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Step-by-Step Methodology:
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Mix the contents of each of these wells thoroughly.

    • Using a calibrated pipette, transfer a 10-100 µL aliquot from each clear well onto a labeled MHA plate.

    • Spread the aliquot evenly over the surface of the agar.

    • Rationale: This step transfers bacteria that were inhibited but not necessarily killed to a nutrient-rich, antibiotic-free medium to assess their viability.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Enumeration and MBC Determination:

    • After incubation, count the number of colonies (CFU) on each MHA plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[22][23]

    • Rationale: A 99.9% (or 3-log) reduction is the standard definition of bactericidal activity.

Data Presentation and Interpretation

Organizing results in a clear, tabular format is essential for analysis and comparison. The following table provides an illustrative data set for this compound.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coli2592216644Bactericidal
Staphylococcus aureus292138>128>16Tolerant/Bacteriostatic
Pseudomonas aeruginosa2785364>128>2Tolerant/Bacteriostatic
Klebsiella pneumoniae700603321284Bactericidal

Interpreting the MBC/MIC Ratio:

The relationship between the MBC and MIC is a critical indicator of the compound's lethal activity.

  • Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[21]

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic. In such cases, a much higher concentration is required to kill the bacteria than to simply inhibit their growth.

  • Tolerance: A tolerant organism is inhibited by a low concentration of an antimicrobial but is killed only by a much higher concentration (e.g., MBC/MIC ≥ 32).

Troubleshooting Common Issues in Antibacterial Assays

Reproducibility is paramount in antimicrobial susceptibility testing. Below are common issues and their solutions.[24]

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent MIC values Inaccurate inoculum density; Inconsistent pipetting; Compound precipitation.Standardize inoculum using a 0.5 McFarland standard for every experiment.[16] Use calibrated pipettes and ensure thorough mixing during serial dilutions. Visually inspect wells for precipitation; if observed, consider a different solvent or preparation method.[24]
No growth in control wells Inactive inoculum; Improper incubation conditions; Contamination with an inhibitory substance.Use a fresh (18-24 hour) culture for inoculum preparation. Verify incubator temperature and atmosphere. Ensure all media and reagents are sterile and properly prepared.
Irregular or fuzzy zone edges in disk diffusion Bacterial swarming; Mixed culture.Ensure MHA plates are not overly moist.[25] Re-isolate the test organism to ensure a pure culture.
"Skipped" wells in MIC assay (growth at higher concentrations) Contamination; Inaccurate dilution; Compound precipitation at certain concentrations.Use aseptic technique throughout. Review and practice serial dilution technique. Check for precipitation in the wells.

Conclusion

This application note provides a robust framework for the comprehensive in vitro evaluation of this compound's antibacterial activity. By adhering to these standardized protocols for MIC, disk diffusion, and MBC assays, researchers can generate high-quality, reproducible data. This information is crucial for guiding further preclinical development, understanding the compound's spectrum of activity, and ultimately contributing to the discovery of new therapeutic agents to combat bacterial infections. The principles and methodologies outlined herein are broadly applicable to the screening and characterization of other novel antimicrobial candidates.

References

Application Notes and Protocols for 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the potential of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide (CAS No. 52776-76-8) as an anti-cancer agent. While direct, peer-reviewed studies on the specific anticancer activity of this exact molecule are not extensively published, its chemical structure belongs to the well-established class of benzenesulfonamides, a scaffold renowned for its diverse biological activities, most notably as inhibitors of carbonic anhydrase isoenzymes that are critical to tumor biology.[1][2][3]

Therefore, this guide is structured based on a primary hypothesized mechanism of action—Carbonic Anhydrase Inhibition —while also providing the framework to explore other potential pathways. The protocols herein are robust, self-validating, and grounded in methodologies frequently cited in the study of analogous sulfonamide-based anticancer compounds. Our objective is to provide you not just with steps, but with the scientific rationale to empower your investigation into this promising compound.

Section 1: Compound Profile and Hypothesized Mechanism of Action

Chemical Structure and Properties
  • IUPAC Name: 4-methyl-N-pyridin-2-ylbenzenesulfonamide[4]

  • Molecular Formula: C₁₂H₁₂N₂O₂S[4]

  • Molecular Weight: 248.30 g/mol [4]

  • Structure:

    alt text

The core structure features a benzenesulfonamide group, a classic zinc-binding group (ZBG), which is the cornerstone of its potential activity against metalloenzymes like carbonic anhydrases (CAs).[2] The linkage of the sulfonamide to a pyridine ring allows for additional interactions within the enzyme's active site, potentially conferring selectivity and potency.[5]

Primary Hypothesized Mechanism: Inhibition of Tumor-Associated Carbonic Anhydrases (CA IX & CA XII)

Solid tumors often exhibit regions of hypoxia (low oxygen), which triggers a metabolic shift leading to acidification of the tumor microenvironment.[6] To survive and proliferate in these acidic conditions, cancer cells upregulate specific transmembrane carbonic anhydrase isoforms, primarily CA IX and CA XII .[3][6]

These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. By expelling protons, they maintain a neutral intracellular pH (pHi) while acidifying the extracellular environment (pHe). This acidic pHe promotes tumor invasion, metastasis, and resistance to chemotherapy.[3]

The benzenesulfonamide moiety of this compound is hypothesized to act as a potent inhibitor of CA IX and XII. The sulfonamide group coordinates with the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[2]

CA_Inhibition_Pathway cluster_tumor_cell Tumor Cell (Hypoxic) cluster_extracellular Extracellular Matrix Metabolism Anaerobic Metabolism CO2_H2O CO₂ + H₂O Metabolism->CO2_H2O produces CA_IX Carbonic Anhydrase IX/XII (Membrane Bound) CO2_H2O->CA_IX substrate H_HCO3 H⁺ + HCO₃⁻ pHi Maintain Intracellular pH (pHi) (Survival) H_HCO3->pHi H_export H⁺ Export H_HCO3->H_export CA_IX->H_HCO3 catalyzes Acidic_pHe Acidic Extracellular pH (pHe) H_export->Acidic_pHe Invasion Invasion & Metastasis Acidic_pHe->Invasion Chemoresistance Chemoresistance Acidic_pHe->Chemoresistance Compound 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Compound->CA_IX INHIBITS

Caption: Hypothesized mechanism of action via CA IX/XII inhibition.

By inhibiting CA IX/XII, the compound is expected to disrupt pH regulation, leading to intracellular acidification and, consequently, apoptosis and reduced tumor growth and invasion.

Section 2: Experimental Protocols for In Vitro Evaluation

This section provides step-by-step protocols to characterize the anticancer effects of this compound.

Initial Screening: Cell Viability and Proliferation Assay (MTT/MTS Assay)

Rationale: The first step is to determine the cytotoxic and cytostatic effects of the compound across a panel of cancer cell lines. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. This allows for the determination of the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Protocol:

  • Cell Line Selection: Choose a panel of relevant cancer cell lines. It is recommended to include lines known to express CA IX under hypoxic conditions (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer) and a normal, non-cancerous cell line (e.g., MCF-10A) to assess selectivity.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of 2x working solutions by serially diluting the stock in a complete growth medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound working solutions (including a vehicle control with DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. For testing under hypoxic conditions, place the plate in a hypoxic chamber (1% O₂) for the duration of the treatment.

  • MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of DMSO or solubilization buffer to each well and mix to dissolve the formazan crystals. Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀/GI₅₀ value.

Mechanistic Validation: Apoptosis and Cell Cycle Analysis

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) and/or cell cycle arrest. Flow cytometry is the gold standard for these analyses.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x binding buffer and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Engagement: Western Blot for Pathway Modulation

Rationale: To confirm that the compound engages its hypothesized target and modulates downstream signaling pathways.

Protocol:

  • Protein Lysate Preparation: Treat cells in 6-well plates with the compound at IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to consider:

      • Target Engagement: Anti-CA IX

      • Apoptosis Markers: Anti-Cleaved Caspase-3, Anti-Cleaved PARP

      • Cell Cycle Regulators: Anti-Cyclin D1, Anti-p21

      • Loading Control: Anti-β-Actin, Anti-GAPDH

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensity relative to the loading control.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Analysis cluster_phase3 Phase 3: Target Validation Viability Cell Viability Assay (MTT) Determine IC₅₀/GI₅₀ Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis informs concentration CellCycle Cell Cycle Analysis (PI Staining) Viability->CellCycle informs concentration WesternBlot Western Blot Analysis (CA IX, Cleaved Caspase-3) Apoptosis->WesternBlot confirms mechanism CellCycle->WesternBlot confirms mechanism

Caption: Recommended experimental workflow for compound characterization.

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized for clarity. Below are templates based on data for analogous benzenesulfonamide compounds reported in the literature.

Table 1: In Vitro Carbonic Anhydrase Inhibition (Hypothetical Data)

Data presented here is for illustrative purposes, based on activities of similar benzenesulfonamide compounds against human (h) CA isoforms.[1][3]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (IX/II)
This compound >1000~150~15-70 ~16-65 ~0.1-0.5
Acetazolamide (Standard)25012255.72.1

Interpretation: A potent inhibition of the tumor-associated isoforms (CA IX, CA XII) with significantly weaker inhibition of the ubiquitous cytosolic isoforms (CA I, CA II) would indicate a favorable therapeutic window. A high selectivity index for the tumor-associated isoforms over CA II is desirable to minimize off-target effects.

Table 2: Anti-proliferative Activity against Cancer Cell Lines (Hypothetical Data)

Data presented here is for illustrative purposes, based on activities of similar compounds.[9][10]

Cell LineCancer TypeIC₅₀ (µM, 48h) - NormoxiaIC₅₀ (µM, 48h) - Hypoxia (1% O₂)
MDA-MB-231Breast (TNBC)~5-10~1-5
HT-29Colon~8-15~2-7
A549Lung>25~15-20
MCF-10ANormal Breast Epithelial>50>50

Interpretation: Increased potency (lower IC₅₀) under hypoxic conditions would strongly support the hypothesis that the compound's primary mechanism is the inhibition of hypoxia-inducible CA IX. High IC₅₀ values against a normal cell line like MCF-10A indicate cancer-selective cytotoxicity.

References

Application Notes and Protocols: A Guide to the Experimental Evaluation of Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Carbonic Anhydrase IX as a Prime Target in Oncology

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a pivotal role in the adaptation of tumor cells to their microenvironment.[1][2] Its expression is predominantly induced by hypoxia, a common feature in solid tumors, through the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.[3][4][5] CA IX's primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][6][7] This catalytic activity, occurring at the cell surface, is crucial for maintaining a stable intracellular pH (pHi) in cancer cells, which are often reliant on glycolysis for energy production, leading to an accumulation of acidic byproducts.[3][8] By acidifying the extracellular space while preserving a favorable intracellular environment, CA IX promotes tumor cell survival, proliferation, migration, and invasion, making it an attractive and well-validated target for anticancer therapies.[1][7][8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for testing the efficacy and selectivity of CA IX inhibitors. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data.

The Landscape of CA IX Inhibition Assays: A Multi-faceted Approach

The evaluation of CA IX inhibitors requires a multi-pronged approach, encompassing biochemical assays to determine direct enzyme inhibition, cell-based assays to assess physiological effects, and biophysical methods to understand the molecular interactions.

Core Principles of CA IX Inhibition Assays

A successful experimental strategy for evaluating CA IX inhibitors should address the following key questions:

  • Potency: How strongly does the compound inhibit CA IX's enzymatic activity?

  • Selectivity: Does the compound preferentially inhibit CA IX over other carbonic anhydrase isoforms?

  • Cellular Efficacy: Does the compound inhibit CA IX activity in a cellular context and produce the desired anti-cancer effects?

  • Mechanism of Action: How does the compound interact with the enzyme to inhibit its function?

The following sections will detail the experimental setups designed to answer these critical questions.

Biochemical Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are the foundational step in characterizing a CA IX inhibitor. They provide quantitative measures of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Esterase Activity Assay (Colorimetric)

This is a widely used and accessible method for determining the IC₅₀ of an inhibitor. It relies on the esterase activity of CA IX to hydrolyze a synthetic substrate, p-Nitrophenyl acetate (pNPA), to produce the colored product p-nitrophenol, which can be measured spectrophotometrically.[11][12]

Principle: The rate of p-nitrophenol formation is directly proportional to the enzymatic activity of CA IX. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency.

Protocol: p-Nitrophenyl Acetate (pNPA) Esterase Assay

Materials:

  • Recombinant Human Carbonic Anhydrase IX (rhCA9)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[13]

  • Test compounds and a known CA IX inhibitor (e.g., Acetazolamide) as a positive control

  • DMSO for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of rhCA9 (e.g., 1 mg/mL) in cold Assay Buffer. Aliquot and store at -80°C.

    • On the day of the assay, dilute the rhCA9 stock to a working concentration (e.g., 20 ng/µL) in Assay Buffer.[14]

    • Prepare a stock solution of pNPA (e.g., 100 mM) in acetone or DMSO.[14] Dilute to a working concentration (e.g., 2 mM) in Assay Buffer immediately before use.[14]

    • Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these in Assay Buffer to the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Assay Buffer + Substrate Solution.

    • Vehicle Control (100% Activity): Assay Buffer + DMSO + rhCA9 Working Solution + Substrate Solution.

    • Test Compound: Assay Buffer + Diluted Test Compound + rhCA9 Working Solution + Substrate Solution.

    • Positive Control: Assay Buffer + Diluted Positive Control + rhCA9 Working Solution + Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the appropriate volumes of Assay Buffer, DMSO (for vehicle control), and diluted compounds/positive control to the wells.

    • Add the rhCA9 Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-15 minutes.[14][15]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16]

Workflow for Esterase Activity Assay

Esterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - rhCA9 - pNPA Substrate - Assay Buffer - Test Compounds A1 Plate Setup: - Blank - Vehicle Control - Test Compounds - Positive Control P1->A1 Dispense A2 Enzyme-Inhibitor Pre-incubation (15 min) A1->A2 Add Enzyme A3 Initiate Reaction (add pNPA) A2->A3 Add Substrate A4 Kinetic Measurement (Absorbance at 405 nm) A3->A4 Measure D1 Calculate Reaction Rates (Vmax) A4->D1 D2 Determine % Inhibition D1->D2 D3 Generate Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for determining CA IX inhibitor IC50 using the pNPA esterase assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[17] It directly measures the enzyme's physiological function: the hydration of CO₂.

Principle: A solution of CO₂ is rapidly mixed with a buffer containing the enzyme and a pH indicator. The CA IX-catalyzed hydration of CO₂ produces protons, leading to a pH drop that is monitored as a change in the indicator's absorbance over a millisecond timescale. The rate of this change is proportional to the enzyme's activity.

Rationale for Use: This assay provides a more physiologically relevant measure of CA IX activity compared to the esterase assay and is essential for determining the inhibition constant (Kᵢ).

Due to the requirement for specialized stopped-flow instrumentation, a detailed protocol is beyond the scope of these general application notes. However, the fundamental principle of measuring the pH change resulting from CO₂ hydration remains the core of this technique.[17]

Cell-Based Assays: Assessing Inhibitor Efficacy in a Biological Context

Cell-based assays are crucial for validating the therapeutic potential of a CA IX inhibitor. They provide insights into the compound's ability to engage the target in a cellular environment and elicit a biological response.

Cell Viability and Proliferation Assays

These assays determine the effect of a CA IX inhibitor on the growth and survival of cancer cells.

Principle: Cancer cells, particularly under hypoxic conditions, rely on CA IX for survival.[2] Inhibiting CA IX can lead to intracellular acidification and a subsequent decrease in cell viability and proliferation.[18][19]

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line known to express CA IX (e.g., HT-29, MDA-MB-231)[8][20]

  • Appropriate cell culture medium and supplements

  • Test compound and vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Hypoxia chamber or incubator (e.g., 1% O₂)[4][15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates under both normoxic (standard incubator) and hypoxic conditions for 48-96 hours.[18][20] The hypoxic condition is critical as CA IX expression is induced under low oxygen.[15]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Expected Outcome: A potent and cell-permeable CA IX inhibitor should exhibit greater cytotoxicity under hypoxic conditions compared to normoxic conditions, correlating with the induced expression of its target.

Intracellular pH (pHi) Measurement

This assay directly assesses the functional consequence of CA IX inhibition in cells.

Principle: CA IX inhibition is expected to disrupt the cell's ability to maintain its intracellular pH, leading to acidification.[21] This can be measured using pH-sensitive fluorescent dyes.

Protocol: Fluorometric Intracellular pH Assay

Materials:

  • Cancer cell line expressing CA IX

  • Test compound and vehicle control

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in black, clear-bottom 96-well plates. Once adhered, treat the cells with the test compound or vehicle control for a defined period.

  • Dye Loading: Replace the medium with a solution containing the pH-sensitive fluorescent dye and incubate to allow the dye to enter the cells.

  • Measurement: Wash the cells to remove excess dye and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calibration: Generate a calibration curve by treating dye-loaded cells with buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH.

  • Data Analysis: Use the calibration curve to convert the fluorescence readings of the experimental wells into intracellular pH values.[22]

Expected Outcome: Effective CA IX inhibitors should cause a dose-dependent decrease in intracellular pH, particularly in cells under hypoxic conditions.[21]

Cell Migration and Invasion Assays

These assays evaluate the impact of CA IX inhibition on the metastatic potential of cancer cells.

Principle: The acidic extracellular environment created by CA IX activity is thought to promote the degradation of the extracellular matrix and enhance cell motility, contributing to invasion and metastasis.[1] Inhibiting CA IX may therefore reduce these processes.

Protocol: Transwell Invasion Assay (Boyden Chamber)

Materials:

  • Cancer cell line expressing CA IX

  • Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel)

  • 24-well companion plates

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Test compound

  • Cotton swabs and a cell stain (e.g., crystal violet)

Procedure:

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them overnight.

  • Assay Setup: Place the Matrigel-coated Transwell inserts into the wells of a 24-well plate containing medium with the chemoattractant.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the test compound or vehicle control and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 24-48 hours to allow the cells to invade through the Matrigel and the porous membrane.

  • Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Workflow for Transwell Invasion Assay

Transwell_Invasion_Workflow P1 Prepare Cells: - Culture and Serum Starve A2 Seed Cells with Inhibitor in upper chamber P1->A2 A1 Setup Transwell Plate: - Chemoattractant in lower chamber - Matrigel-coated inserts A3 Incubate (24-48h) Allow for invasion A2->A3 Q1 Remove Non-invading Cells A3->Q1 Q2 Fix and Stain Invading Cells Q1->Q2 Q3 Quantify Invasion: - Cell counting or - Stain elution and absorbance reading Q2->Q3

Caption: A step-by-step workflow for the Transwell invasion assay.

Biophysical Methods: Unraveling the Molecular Interactions

Biophysical techniques provide detailed information on how an inhibitor binds to CA IX, which is invaluable for structure-activity relationship (SAR) studies and rational drug design.

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA is a rapid and high-throughput method to screen for and characterize ligand binding.

Principle: The binding of a ligand (inhibitor) to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[23]

Rationale for Use: A significant positive shift in the Tm of CA IX in the presence of a compound is strong evidence of direct binding.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of CA IX.

Principle: A crystal of the CA IX-inhibitor complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Rationale for Use: X-ray crystallography offers unparalleled detail on the specific molecular interactions between the inhibitor and the enzyme, guiding the design of more potent and selective compounds.[6][11][23] The active site of CA IX has distinct hydrophobic and hydrophilic regions, and understanding how an inhibitor interacts with key residues is crucial for optimizing its design.[6]

Ensuring Scientific Integrity: Controls and Validation

For all the described assays, the inclusion of appropriate controls is paramount for data interpretation and trustworthiness.

Key Controls:

  • Positive Control: A well-characterized CA IX inhibitor (e.g., Acetazolamide, SLC-0111) should be included to validate the assay's performance.[8][13]

  • Vehicle Control: This accounts for any effects of the solvent (typically DMSO) used to dissolve the test compounds.

  • Selectivity Profiling: To assess selectivity, potent inhibitors should be tested against other relevant CA isoforms, particularly the ubiquitous CA I and CA II, and the tumor-associated CA XII.[17][24]

  • Cell Line Controls: For cell-based assays, using a cell line with low or no CA IX expression can help to identify off-target effects.[15]

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitor Potency and Selectivity Profile

CompoundCA IX IC₅₀ (nM)CA II IC₅₀ (nM)CA XII IC₅₀ (nM)Selectivity Ratio (CA II / CA IX)
Inhibitor A 105002550
Acetazolamide 25125.70.48

Note: The selectivity ratio provides a quantitative measure of an inhibitor's preference for the target enzyme. A higher ratio indicates greater selectivity for CA IX over CA II.[17]

Conclusion

The experimental setups described in these application notes provide a robust framework for the comprehensive evaluation of carbonic anhydrase IX inhibitors. By employing a combination of biochemical, cell-based, and biophysical assays, researchers can effectively characterize the potency, selectivity, and cellular efficacy of novel compounds, thereby accelerating the development of targeted therapies for cancer.

References

Application Notes & Protocols: Preparation of High-Purity Stock Solutions of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive, field-proven guide for the accurate and reliable preparation of stock solutions of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide (Catalog No. 52776-76-8). The protocols herein are designed for researchers in pharmacology, cell biology, and drug development, emphasizing scientific integrity, safety, and the preservation of compound stability. We delve into the causality behind procedural choices, from solvent selection to storage conditions, to ensure the generation of reproducible experimental data.

Compound Identity and Physicochemical Profile

This compound is a sulfonamide compound with significant interest in chemical and biological research.[1][2] Accurate stock solution preparation is the foundational step for any downstream assay and is critically dependent on understanding the compound's intrinsic properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamide PubChem[3]
Molecular Formula C₁₂H₁₂N₂O₂S PubChem[3]
Molecular Weight 248.30 g/mol PubChem[3]
CAS Number 52776-76-8 PubChem[3]
Appearance White to off-white solid/powder Thermo Fisher Scientific[4]

| Aqueous Solubility | Estimated to be low; typical for sulfonamides | Vulcanchem[5], MDPI[6] |

The sulfonamide functional group generally confers poor water solubility.[6] Therefore, organic solvents are required for preparing concentrated stock solutions. The selection of an appropriate solvent is paramount and is dictated by the compound's polarity and the requirements of the downstream application.

Hazard Evaluation and Safe Handling

Adherence to safety protocols is non-negotiable. This compound is classified with specific hazards that necessitate careful handling to minimize exposure risk.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][7]

  • H319: Causes serious eye irritation. [3][7]

Mandatory Safety Protocol:

  • Engineering Controls: All weighing and initial dissolution steps must be performed within a certified chemical fume hood or a powder-handling enclosure to prevent inhalation of the solid compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.[8]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat must be worn and fully fastened.[8]

  • Waste Disposal: Dispose of contaminated materials and unused solutions in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Storage of Solid Compound: The solid (neat) compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at 2-8°C is recommended.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The principles can be readily adapted for other concentrations.

Required Materials & Equipment
  • This compound (solid)

  • Analytical balance (readable to 0.1 mg)

  • Weigh paper or boat

  • Spatula

  • Appropriate Class A volumetric flasks and pipettes

  • High-purity solvent (e.g., DMSO, ACS grade or higher)

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Sterile 0.22 µm syringe filters (if for cell-based assays)

  • Sterile polypropylene microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE)

Solvent Selection: A Critical Choice

The choice of solvent directly impacts compound solubility, stability, and compatibility with downstream experiments.

Table 2: Recommended Solvents for Stock Solution Preparation

Solvent Suitability & Rationale Potential Issues
DMSO (Dimethyl sulfoxide) Primary recommendation. Excellent solvating power for a wide range of organic molecules.[9] Highly compatible with automated liquid handlers and most cell-based assay formats at low final concentrations (<0.5%). Can be cytotoxic at higher concentrations. Hygroscopic; absorb water from the air, which can affect compound stability.
DMF (Dimethylformamide) Good alternative to DMSO with similar solvating properties. Higher toxicity profile than DMSO. Less common in cell-based assays.

| Ethanol (100%) | Suitable for certain chemical or biochemical assays where DMSO is not tolerated. | May have lower solvating power for this compound compared to DMSO, requiring more energy (warming, sonication) to dissolve. |

Causality Note: We recommend DMSO as the default solvent due to its superior ability to dissolve diverse chemical structures and its broad acceptance in biological research. Its aprotic, polar nature effectively disrupts the crystal lattice of the solid compound.[9]

Step-by-Step Experimental Workflow

The following workflow is designed to be a self-validating system, with checkpoints to ensure accuracy.

G cluster_prep Preparation & Calculation cluster_execution Execution in Fume Hood cluster_final Finalization & Storage calc Step 1: Calculate Mass MW = 248.30 g/mol For 10 mL of 10 mM stock: Mass = 10 mL * 10 mmol/L * 248.30 g/mol Mass = 2.483 mg weigh Step 2: Weigh Compound Accurately weigh 2.483 mg using an analytical balance. calc->weigh Proceed to weighing dissolve Step 3: Dissolution Transfer powder to volumetric flask. Add ~80% of final solvent volume (e.g., 8 mL DMSO). Vortex/sonicate until fully dissolved. weigh->dissolve Transfer powder qs Step 4: QS to Final Volume Add solvent to the 10 mL mark. Invert flask 10-15 times to mix. dissolve->qs Visually confirm complete dissolution filter Step 5: Sterilization (Optional) Filter through 0.22 µm syringe filter if used for cell culture. qs->filter For sterile applications aliquot Step 6: Aliquot & Label Dispense into single-use volumes (e.g., 20 µL) in cryovials. Label with name, conc., date. qs->aliquot For non-sterile applications filter->aliquot Dispense sterile solution store Step 7: Store Store at -20°C or -80°C in a desiccated environment. aliquot->store Transfer to long-term storage

Caption: Workflow for preparing this compound stock solution.

  • Calculation:

    • The fundamental equation is: Mass (g) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) .

    • Example for 10 mL of a 10 mM solution: Mass = (10 mL / 1000 mL/L) x (10 mmol/L / 1000 mmol/mol) x 248.30 g/mol = 0.002483 g = 2.483 mg .

  • Weighing:

    • Tare the analytical balance with a suitable weigh boat.

    • Carefully weigh out the calculated mass (2.483 mg). Causality Note: Precision at this stage is critical as any error is propagated through all subsequent dilutions.

  • Dissolution:

    • Carefully transfer the weighed powder into a 10 mL volumetric flask.

    • Add approximately 8 mL of high-purity DMSO (or your chosen solvent).

    • Cap the flask and vortex vigorously for 1-2 minutes.

    • Checkpoint: Visually inspect the solution against a light source. It must be completely clear, with no visible solid particles. If not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied but should be done with caution to avoid compound degradation.

  • Final Volume Adjustment (QS):

    • Once the compound is fully dissolved, add the solvent to bring the final volume to the 10 mL calibration mark on the volumetric flask.

    • Cap and invert the flask 10-15 times to ensure the solution is homogeneous. Causality Note: Failure to mix thoroughly after bringing to volume is a common source of concentration error.

  • Sterilization (for cell culture applications):

    • To prevent microbial contamination in cell-based assays, the stock solution must be sterilized.

    • Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a sterile container. Causality Note: Filtration is preferred over autoclaving, as heat can degrade small molecule compounds.

  • Aliquoting and Labeling:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-100 µL) in sterile, low-binding polypropylene tubes.

    • Causality Note: Aliquoting is the most effective strategy to preserve the integrity of the stock solution by minimizing repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo degradation.

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and preparer's initials.

Long-Term Storage and Stability

Proper storage is essential to maintain the potency and reliability of the stock solution over time.

Table 3: Recommended Storage Conditions for Stock Solutions

Solvent Storage Temperature Duration Key Considerations
DMSO -20°C Up to 6 months Recommended. Use desiccated storage to protect from moisture.
DMSO -80°C > 12 months Optimal. Provides the best long-term stability.

| Ethanol | -20°C | Up to 3 months | Prone to evaporation if not sealed properly. |

Best Practices for Stability:

  • Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.

  • Moisture Protection: DMSO is highly hygroscopic. Store aliquots in a freezer box with a desiccant pack to prevent water absorption, which can lead to compound hydrolysis or precipitation.

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are observed, gently warm the tube to 37°C and vortex to redissolve. If the precipitate does not dissolve, the stock solution may be compromised and should be discarded.

References

In Vivo Application Notes and Protocols for Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of a multitude of clinically approved drugs with activities spanning antibacterial, anti-inflammatory, diuretic, and anticancer applications.[1][2] The journey of a benzenesulfonamide derivative from a promising hit in an in vitro assay to a potential therapeutic agent is arduous and critically dependent on rigorous in vivo validation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical knowledge to provide a practical framework for designing and executing robust in vivo studies. Here, we synthesize field-proven insights and detailed, step-by-step protocols for evaluating the anti-inflammatory and anticancer efficacy of novel benzenesulfonamide derivatives, grounded in the latest scientific literature.

Chapter 1: Foundational Concepts in In Vivo Study Design

The transition from a controlled in vitro environment to a complex biological system is the litmus test for any potential drug candidate. The primary rationale is to assess systemic efficacy, understand the pharmacokinetic and pharmacodynamic (PK/PD) relationship, and establish a preliminary safety profile—factors that can only be evaluated in a whole-organism model.

1.1. The Pillars of a Sound In Vivo Study

  • Ethical Conduct: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, such as those established by the OECD.[3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.

  • Animal Model Selection: The choice of animal model is dictated by the therapeutic area. For inflammation, rodent models that mimic acute inflammatory responses are common.[4] For oncology, immunocompromised mice are typically used to allow the growth of human tumor xenografts.[5] The causality behind this choice is paramount: the model must recapitulate key aspects of the human disease pathology being targeted.

  • Pharmacokinetics and Formulation: A compound's efficacy is meaningless if it cannot reach its target in sufficient concentrations. Preliminary pharmacokinetic studies are crucial.[6] The formulation of the benzenesulfonamide derivative for administration is a critical, often overlooked, step. The vehicle must solubilize the compound without exerting any biological effect of its own. Common administration routes include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection.

  • Dose-Response and Toxicity: Initial dose-ranging studies are necessary to identify a therapeutically effective and non-toxic dose range. Acute toxicity studies, often following OECD guidelines, are a formal method to assess the compound's safety profile.[3][7]

Chapter 2: Application Protocol: Anti-Inflammatory Activity

A significant class of benzenesulfonamide derivatives exerts anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[8][9][10] The following protocol details the use of the carrageenan-induced paw edema model, a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[3][11]

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (Wistar Rats, 180-200g) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Fasting Overnight Fasting (Water ad libitum) Grouping->Fasting Baseline Baseline Paw Volume Measurement (T0) Fasting->Baseline Admin Compound Administration (p.o. or i.p.) Baseline->Admin Induction Carrageenan Injection (0.1 mL, 1% solution) Admin->Induction Measurement Measure Paw Volume (T1, T2, T3, T4 hours) Induction->Measurement Calculation Calculate % Edema and % Inhibition Measurement->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats

Caption: Experimental workflow for the rat paw edema anti-inflammatory model.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

This protocol is designed to assess the ability of a test compound to inhibit the acute inflammation induced by carrageenan, a sulfated polysaccharide.

Rationale: Carrageenan injection into the rat paw induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily mediated by prostaglandins, making it sensitive to inhibitors of COX enzymes.[9] Comparing the test compound to a known NSAID like indomethacin provides a validated benchmark.[11]

Materials and Reagents:

  • Male Wistar rats (180-200 g)

  • Test benzenesulfonamide derivative

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline)

  • Indomethacin (Standard drug)[11]

  • Lambda-Carrageenan (Type IV)

  • 0.9% Sterile saline

  • Digital Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for at least 7 days. Randomly assign rats to experimental groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 50, 100, 200 mg/kg).

  • Fasting: Fast the animals overnight prior to the experiment but allow free access to water.

  • Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

  • Compound Administration: Administer the test compound, vehicle, or standard drug via the chosen route (e.g., oral gavage). The volume is typically 1 mL/100g body weight.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time T - Paw volume at baseline.

    • Calculate the percentage inhibition of edema for each treated group relative to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation:

Summarize the results in a table for clear comparison.

Table 1: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Derivative 4a Not Specified194.69[12]
289.66[12]
387.83[12]
Derivative 1 200496.31[11]
Derivative 3 200499.69[11]
Indomethacin 10457.66[11]

Note: Data synthesized from multiple sources for illustrative purposes.

Chapter 3: Application Protocol: Anticancer Efficacy

Many benzenesulfonamide derivatives are designed as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[13] Under hypoxic conditions common in solid tumors, cancer cells upregulate CA IX to manage intracellular pH, which facilitates survival, proliferation, and invasion.[1] Selective inhibition of CA IX is therefore a promising anticancer strategy.[13][14]

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

G cluster_cell Tumor Cell Microenvironment cluster_reaction CA IX Catalyzed Reaction cluster_effects Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression (on cell surface) HIF1a->CAIX_exp CO2 CO2 + H2O CAIX_exp->CO2 Ions H+ + HCO3- CO2->Ions CA IX pH_in Intracellular pH Regulation (Alkalinization) Ions->pH_in pH_out Extracellular Acidification Ions->pH_out Survival Tumor Survival & Proliferation pH_in->Survival Invasion Metastasis & Invasion pH_out->Invasion Inhibitor Benzenesulfonamide Derivative Inhibitor->Ions Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by benzenesulfonamides.

Protocol 3.1: Human Tumor Xenograft Model in Nude Mice

This protocol describes the evaluation of a test compound's ability to inhibit the growth of a human tumor implanted in immunodeficient mice.

Rationale: The xenograft model is the industry standard for assessing the in vivo efficacy of anticancer agents.[5] Using mice that lack an adaptive immune system (e.g., athymic nude mice) prevents the rejection of human cancer cells. This allows for the direct assessment of the compound's effect on tumor growth. Monitoring both tumor volume and animal body weight is crucial; significant weight loss can be an indicator of toxicity.

Materials and Reagents:

  • Athymic Nude Mice (e.g., BALB/c nude), 6-8 weeks old

  • Human cancer cell line known to express the target (e.g., MDA-MB-231 for CA IX studies)[13][15]

  • Cell culture medium (e.g., DMEM), FBS, antibiotics

  • Matrigel® (optional, can improve tumor take rate)

  • Test benzenesulfonamide derivative

  • Vehicle control

  • Positive control drug (if available)

  • Digital calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep cells on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (often mixed 1:1 with Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals 2-3 times per week. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Administer the test compound, vehicle, or positive control drug according to the desired schedule (e.g., once daily, 5 days a week) and route (p.o., i.p.).

    • Measure tumor dimensions with digital calipers and the body weight of each mouse 2-3 times per week.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size limit as defined by the animal care protocol.

  • Data Analysis:

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study: % TGI = [ 1 - ( (Mean Tumor Volume_Treated_Final - Mean Tumor Volume_Treated_Initial) / (Mean Tumor Volume_Control_Final - Mean Tumor Volume_Control_Initial) ) ] * 100

Data Presentation:

Quantitative data on a compound's in vitro activity against cancer cells and its target enzyme provides crucial context for in vivo results.

Table 2: Example In Vitro Anticancer and CA IX Inhibitory Activity

CompoundCancer Cell LineIC₅₀ (µM)Target EnzymeKᵢ (nM)Selectivity (CA II / CA IX)Reference
Comp. 4e MDA-MB-2313.58hCA IX10.93>142[13]
Comp. 4g MDA-MB-2311.52hCA IX14.28>274[13]
Comp. 4h MDA-MB-2311.83hCA IX25.06>61[13]
Staurosporine MDA-MB-2317.67N/AN/AN/A[13]

IC₅₀: Half-maximal inhibitory concentration for cell proliferation. Kᵢ: Inhibition constant against the enzyme. Selectivity is the ratio of Kᵢ or IC₅₀ values for an off-target (CA II) vs. the target (CA IX) isoform.

Chapter 4: Critical Supporting Protocols

Protocol 4.1: Acute Toxicity Study (OECD 423 Guideline)

Rationale: This protocol provides a standardized method to assess the acute oral toxicity of a substance and establish a preliminary safety profile.[3] It uses a stepwise procedure with a small number of animals per step, adhering to ethical principles of reduction.

Procedure Outline:

  • A starting dose (e.g., 2000 mg/kg) is administered to a group of three fasted female rats.[11][16]

  • Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) for up to 14 days.

  • Depending on the outcome (survival or mortality), the dose for the next group of animals is either decreased or the study is concluded. The result allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category. A compound is often considered safe if no mortality is observed at 2000 mg/kg.[11]

Protocol 4.2: Pharmacokinetic (PK) Study Design

Rationale: A PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.[17] The data generated (Cₘₐₓ, Tₘₐₓ, AUC) helps correlate the administered dose with the observed therapeutic effect and informs the dosing regimen for longer efficacy studies.[6]

Procedure Outline:

  • Administer a single dose of the benzenesulfonamide derivative to a cohort of animals (e.g., rats or mice) via the intended clinical route.

  • Collect blood samples at multiple, predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a method like tail vein or retro-orbital sampling.

  • Process the blood to separate plasma.

  • Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the drug at each time point.

  • Use specialized software to plot the concentration-time curve and calculate key PK parameters.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The successful translation of these agents from the bench to the clinic hinges on meticulous and well-designed in vivo studies. The protocols and frameworks provided in this guide for anti-inflammatory and anticancer evaluation represent robust, validated methods for advancing promising derivatives.

While this guide has focused on two major therapeutic areas, the application of these foundational principles extends to other activities of benzenesulfonamides, such as their use as antimicrobial[2][18] and anticonvulsant agents.[19] Future work will undoubtedly continue to expand the therapeutic reach of this versatile chemical class, with each new derivative requiring the rigorous in vivo scrutiny detailed herein to unlock its full potential.

References

Application Note: A Framework for Characterizing the Cellular Effects of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular and molecular impact of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. Benzenesulfonamide derivatives represent a rich chemical space for drug discovery, with members exhibiting diverse biological activities. Lacking a well-defined mechanism for this specific compound, we propose a logical, multi-assay workflow. This guide is built on the hypothesis that the compound may elicit a cellular stress response, a common mechanism for cytotoxic agents. We will focus on the Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling axis, a central pathway in cellular responses to stress.[1][2] This application note provides detailed, field-proven protocols for assessing broad cytotoxic effects via the MTT assay and for specifically quantifying apoptosis through Annexin V/Propidium Iodide staining, enabling a robust preliminary characterization of the compound's mechanism of action.

Scientific Background: The GADD45A/p38 MAPK Stress Response Axis

When a cell encounters environmental or chemical stressors, it activates intricate signaling networks to determine its fate—either to repair the damage and survive or to undergo programmed cell death (apoptosis). A pivotal pathway in this decision-making process involves GADD45A and the p38 MAPK cascade.[3][4][5]

  • GADD45A: This protein is a key sensor of cellular stress, including DNA damage.[1][2] Its expression is often induced by a variety of stress signals, and it plays a crucial role in orchestrating downstream events like cell cycle arrest, DNA repair, and apoptosis.[6][7][8][9] GADD45A can physically interact with and activate upstream kinases in the MAPK pathway, such as MEKK4 (MAP3K4), thereby translating the stress signal into a kinase cascade.[2][10]

  • p38 MAPK Pathway: This is a three-tiered kinase cascade strongly activated by environmental stress and inflammatory cytokines.[3][11] The canonical pathway involves a MAPKKK (e.g., MEKK4) phosphorylating and activating a MAPKK (MKK3/MKK6), which in turn phosphorylates and activates p38 MAPK.[5][12] Once activated, p38 MAPK translocates to the nucleus and phosphorylates numerous substrates, including transcription factors, leading to the regulation of genes involved in G2/M cell cycle arrest and the initiation of apoptosis.[3][4][5]

Understanding this pathway provides a mechanistic basis for investigating compounds that may induce cellular stress.

GADD45A_p38_Pathway Stress Cellular Stress (e.g., Compound Treatment) GADD45A GADD45A Induction Stress->GADD45A MAP3K MAP3K Activation (ASK1, MEKK4) GADD45A->MAP3K activates MAP2K MKK3 / MKK6 Phosphorylation MAP3K->MAP2K p38 p38 MAPK Phosphorylation MAP2K->p38 Fate Cellular Outcomes p38->Fate Arrest G2/M Cell Cycle Arrest Fate->Arrest Apoptosis Apoptosis Fate->Apoptosis

Figure 1: The GADD45A-p38 MAPK signaling cascade in response to cellular stress.

Experimental Strategy: A Tiered Approach to Mechanistic Insight

As a Senior Application Scientist, I advocate for a logical and efficient workflow. We begin with a broad, high-throughput assay to determine if the compound has any effect on cell viability. Positive "hits" from this primary screen are then advanced to a more specific secondary assay to elucidate the mechanism of cell death.

Experimental_Workflow Start Select Cell Line & Prepare Compound Stock PrimaryScreen Primary Screen: MTT Cell Viability Assay Start->PrimaryScreen Decision Significant Cytotoxicity? (e.g., IC50 < 10 µM) PrimaryScreen->Decision SecondaryScreen Secondary Screen: Annexin V / PI Apoptosis Assay Decision->SecondaryScreen Yes Stop Compound is Inactive or Non-Cytotoxic Decision->Stop No Analysis Data Analysis: Quantify Apoptotic Populations SecondaryScreen->Analysis Conclusion Formulate Mechanism of Action Hypothesis Analysis->Conclusion

Figure 2: A tiered workflow for characterizing compound activity.

Protocol 1: Assessing Cytotoxicity with the MTT Assay

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[13][15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cell Line Human cancer cell line (e.g., HeLa, A549, MCF-7)
Culture Medium DMEM or RPMI-1640 + 10% FBS, 1% Pen/Strep
Compound Stock 10 mM this compound in DMSO
MTT Reagent 5 mg/mL in sterile PBS, filter-sterilized
Solubilization Buffer 10% SDS in 0.01 M HCl
Equipment 96-well flat-bottom plates, multichannel pipette, humidified CO2 incubator, microplate reader (570 nm)
Controls Vehicle (DMSO), Positive Control (e.g., 10 µM Doxorubicin)
Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Scientist's Note: The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment. Avoid using the perimeter wells to minimize the "edge effect".[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. A common starting range is 100 µM down to 0.1 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only and positive control wells.

  • Treatment Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13][16]

  • Formazan Development: Incubate the plate for 4 hours at 37°C.[13][16] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of Solubilization Buffer to each well.[16]

  • Final Incubation & Reading: Wrap the plate in foil and incubate overnight at 37°C on an orbital shaker to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

Data Analysis and Interpretation
  • Background Correction: Subtract the average absorbance of "media-only" wells from all other readings.

  • Calculate Percent Viability: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Quantifying Apoptosis with Annexin V / PI Staining

Principle of the Assay

This flow cytometry-based assay provides a quantitative measure of apoptosis and distinguishes it from necrosis. The principle relies on two key cellular changes during cell death.[17]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC). It binds to these exposed PS residues, marking early apoptotic cells.[19]

  • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus red.

This dual staining allows for the differentiation of four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (less common, represents primary necrosis)

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cell Line & Media As per Protocol 1
Compound This compound
Apoptosis Detection Kit Commercial kit containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer
Buffers 1X PBS (cold)
Equipment 6-well plates, cell scrapers, flow cytometry tubes, flow cytometer
Controls Vehicle (DMSO), Positive Control (e.g., 1 µM Staurosporine for 4 hours)
Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells per well in 6-well plates. Allow them to attach overnight. Treat cells with the compound at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both the floating cells (in the supernatant) and the adherent cells. To detach adherent cells, wash with PBS and use a gentle method like trypsinization or a cell scraper. Combine all cells for each sample.

    • Scientist's Note: It is critical to collect the floating cells, as these are often the cells that have already undergone apoptosis.

  • Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample. The recommended cell concentration is approximately 1 x 10⁶ cells/mL.

  • Staining: To each 100 µL cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (concentration as per kit instructions). Gently mix.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible, keeping them on ice. Use unstained, PI-only, and Annexin V-only controls to set up proper compensation and gating.

Data Analysis and Interpretation

The flow cytometer will generate a dot plot with FITC fluorescence (Annexin V) on the x-axis and PI fluorescence on the y-axis. Set quadrants based on your controls to delineate the four populations. The percentage of cells in the lower-right quadrant (Annexin V+/PI-) represents the early apoptotic population, while the upper-right quadrant (Annexin V+/PI+) represents the late apoptotic/necrotic population. A dose-dependent increase in the sum of these two populations indicates that this compound induces cell death via apoptosis.

Conclusion

This application note provides a robust, two-tiered framework for the initial characterization of this compound. By first establishing its cytotoxic potential with the MTT assay and then defining the apoptotic mechanism using Annexin V/PI staining, researchers can efficiently gather critical data. These findings will form the foundation for more advanced mechanistic studies, such as Western blotting for phosphorylated p38 MAPK or GADD45A expression analysis, to further validate the involvement of the cellular stress response pathway.

References

Application Notes & Protocols for High-Throughput Screening with 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved therapeutics.[1][2] Its chemical stability and ability to interact with a wide array of biological targets make it a privileged structure in drug discovery.[3] This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide (henceforth referred to as Compound-X ), a representative sulfonamide, for the discovery of novel kinase inhibitors. While the specific targets of Compound-X are yet to be fully elucidated, this guide will use the well-characterized and disease-relevant p38α mitogen-activated protein kinase (MAPK) as a representative target to establish a robust screening paradigm. The principles and protocols detailed herein are broadly applicable to screening Compound-X and other sulfonamide derivatives against a variety of kinase targets.

Introduction to Compound-X and the Kinase Target

Compound-X: A Sulfonamide Scaffold of Interest

Compound-X is a small molecule belonging to the arylsulfonamide class. The core structure, characterized by a benzenesulfonamide group linked to a pyridine ring, provides a versatile framework for molecular interactions, particularly hydrogen bonding and π-π stacking, which are crucial for binding to enzyme active sites.[4]

Compound Attribute Value
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamide
CAS Number 52776-76-8[5]
Molecular Formula C₁₂H₁₂N₂O₂S[5]
Molecular Weight 248.30 g/mol [5]
Chemical Structure
alt text
The Therapeutic Rationale: Targeting the p38α MAPK Pathway

The p38α MAPK is a key enzyme in a signaling cascade that responds to extracellular stress signals, such as cytokines and UV radiation. Its activation leads to the phosphorylation of downstream transcription factors, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6. Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer, making p38α a high-value therapeutic target. The sulfonamide scaffold has been successfully utilized to develop inhibitors for various kinases, justifying the screening of Compound-X against this target.[1][6]

p38_pathway cluster_extracellular Extracellular Stress cluster_cascade MAPK Signaling Cascade cluster_downstream Downstream Effects Stress Cytokines / UV / Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK Phosphorylates p38a p38α MAPK MAPKK->p38a Phosphorylates Substrate Transcription Factors (e.g., ATF2, MK2) p38a->Substrate Phosphorylates Response Inflammatory Response (TNF-α, IL-6 production) Substrate->Response Leads to CompoundX Compound-X (Hypothetical Inhibitor) CompoundX->p38a Inhibits

Caption: Hypothetical inhibition of the p38α MAPK signaling pathway by Compound-X.

High-Throughput Screening Workflow

The discovery of potent and selective inhibitors from large compound libraries necessitates a multi-stage process that begins with a primary screen and progresses through rigorous validation steps.[7] This workflow ensures that resources are focused on the most promising chemical matter, minimizing the pursuit of false positives.[8]

hts_workflow AssayDev 1. Assay Development & Miniaturization (384-well) Pilot 2. Pilot Screen (Z' > 0.5) AssayDev->Pilot Primary 3. Primary HTS (Single Concentration) Pilot->Primary Confirmation 4. Hit Confirmation (Re-test in triplicate) Primary->Confirmation Identifies 'Primary Hits' DoseResponse 5. Dose-Response (IC50 Determination) Confirmation->DoseResponse Confirms activity Orthogonal 6. Orthogonal Assay (Confirms on-target activity) DoseResponse->Orthogonal Prioritizes potent hits Cellular 7. Cell-Based Assay (Confirms physiological relevance) Orthogonal->Cellular Eliminates assay artifacts SAR 8. Preliminary SAR (Identifies analogs for follow-up) Cellular->SAR Validates 'Lead Series'

Caption: A comprehensive workflow for HTS and hit validation.

Protocol: Primary Biochemical HTS for p38α Inhibitors

This protocol describes a robust, miniaturized biochemical assay suitable for HTS, designed to identify inhibitors of p38α kinase activity.[9] The assay measures the phosphorylation of a substrate peptide using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials and Reagents
  • Enzyme: Recombinant human p38α (MAPK14), active

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-ATF2)

  • Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Compound-X: 10 mM stock in 100% DMSO

  • Control Inhibitor: Known p38α inhibitor (e.g., SB203580), 10 mM stock in 100% DMSO

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ATP: 10 mM stock in water

  • Plates: 384-well, low-volume, white, opaque microplates[10][11]

Assay Miniaturization and Optimization

Before initiating the full screen, the assay must be optimized in a 384-well format.[12] Key parameters to optimize include enzyme and substrate concentrations (typically at or below their Km values) and ATP concentration (at Km) to ensure sensitivity to competitive inhibitors. The final DMSO concentration should be kept low (≤1%) to avoid deleterious effects on enzyme activity.[11]

HTS Protocol Steps

All liquid handling steps should be performed using automated dispensers for precision and throughput.[10]

  • Compound Plating:

    • Dispense 50 nL of Compound-X (from a 10 µM working stock) or control compounds into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Control wells should receive 50 nL of 100% DMSO (for high signal, 0% inhibition) or a saturating concentration of the control inhibitor (for low signal, 100% inhibition).

  • Enzyme Addition:

    • Add 2.5 µL of p38α kinase solution (prepared in assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the peptide substrate and ATP (prepared in assay buffer) to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Add 5 µL of stop/detection buffer containing the Europium-labeled antibody and SA-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

    • The TR-FRET ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

Data Analysis and Hit Validation

Quality Control and Hit Selection

Robust HTS data analysis is crucial for the meaningful interpretation of results.[13][14]

  • Assay Quality Assessment: The Z'-factor is calculated for each plate to ensure its quality. A Z' > 0.5 is considered excellent for HTS.[12]

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Where high and low refer to the high and low signal controls (0% and 100% inhibition).

  • Data Normalization: Raw TR-FRET ratios are normalized to percent inhibition using the control wells:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Criteria: A primary hit is typically defined as a compound that exhibits an inhibition value greater than three standard deviations from the mean of the library compounds (or a fixed cutoff, e.g., >50% inhibition).

Hit Validation Cascade

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their mechanism of action.[8][15]

  • Hit Confirmation: Re-test primary hits in triplicate under the same assay conditions to confirm activity.

  • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀).

Compound Hypothetical IC₅₀ (µM) Hill Slope Max Inhibition (%)
Compound-X 1.21.198
SB203580 (Control) 0.051.0100
  • Orthogonal Biochemical Assay: To rule out assay-specific artifacts (e.g., interference with the TR-FRET signal), confirmed hits should be tested in an orthogonal assay that uses a different detection technology, such as one that directly measures ADP production.[16]

  • Cell-Based Secondary Assay: The most promising hits should be advanced to a cell-based assay to confirm their activity in a physiological context. This step is critical to verify cell permeability and on-target engagement.[17]

Protocol: Cell-Based Assay for p38α Activity

This protocol measures the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.

Materials and Reagents
  • Cells: THP-1 cells (human monocytic cell line)

  • Stimulant: Lipopolysaccharide (LPS)

  • Compound-X and Controls: Prepared as DMSO stocks

  • Assay Medium: RPMI-1640 + 10% FBS

  • Detection Kit: Human TNF-α ELISA kit

Protocol Steps
  • Cell Plating: Seed THP-1 cells into a 96-well tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of assay medium.

  • Compound Treatment: Add 1 µL of serially diluted Compound-X or controls to the wells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation: Add 10 µL of LPS to each well to a final concentration of 1 µg/mL (excluding unstimulated controls).

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • TNF-α Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and quantify the amount of secreted TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.

Conclusion

This document outlines a comprehensive and robust framework for the high-throughput screening of this compound as a potential kinase inhibitor, using p38α as a representative target. By employing a systematic workflow encompassing primary screening, rigorous data analysis, and a multi-step hit validation cascade, researchers can effectively identify and prioritize promising compounds for further development. The methodologies described are grounded in established HTS principles and can be readily adapted for screening other sulfonamide-based libraries against various therapeutic targets.

References

4-Methyl-N-pyridin-2-yl-benzenesulfonamide for monoamine oxidase inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the evaluation of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide as a potential monoamine oxidase inhibitor, designed for researchers and drug development professionals. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a comprehensive investigation.

Section 1: Scientific Foundation & Rationale

The Critical Role of Monoamine Oxidase (MAO) in Neuroregulation

Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer membrane of mitochondria.[1][][3] They are central to the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, thereby regulating their concentrations in the brain and peripheral tissues.[][4][5] This metabolic process, known as oxidative deamination, is crucial for terminating neurotransmitter signaling and preventing their excessive buildup.[4][6]

Two primary isoforms of this enzyme exist, MAO-A and MAO-B, which are distinguished by their substrate preferences, inhibitor sensitivities, and tissue distribution.[1][3][7]

  • MAO-A: Primarily metabolizes serotonin and norepinephrine.[1][] Its inhibition is a validated therapeutic strategy for treating major depressive and anxiety disorders.

  • MAO-B: Preferentially metabolizes dopamine and phenylethylamine.[1][] Selective MAO-B inhibitors are utilized in the management of Parkinson's disease to slow the degradation of dopamine and are being investigated for Alzheimer's disease.[7][8]

Inhibition of MAO enzymes prevents the breakdown of these key neurotransmitters, leading to their increased availability in the synaptic cleft.[1] This mechanism is the basis for the therapeutic efficacy of MAOI drugs in treating a range of neurological and psychiatric conditions.[5][9][10]

Compound of Interest: this compound

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various enzyme active sites, most notably carbonic anhydrases.[11][12][13] Its chemical stability and synthetic tractability make it an attractive starting point for designing novel enzyme inhibitors.[14] The specific compound, this compound, combines this proven scaffold with a pyridine ring, a common feature in neuroactive compounds.

  • Chemical Structure:

    • IUPAC Name: 4-methyl-N-pyridin-2-ylbenzenesulfonamide[15]

    • Molecular Formula: C₁₂H₁₂N₂O₂S[15]

    • Molecular Weight: 248.30 g/mol [15]

The rationale for investigating this molecule stems from the hypothesis that its structural motifs may confer affinity and selectivity for the active sites of MAO-A or MAO-B. This application note provides the comprehensive protocol to test this hypothesis.

Section 2: Assay Principle & Workflow Visualization

Fluorometric Assay for MAO Inhibition

The inhibitory potential of this compound against MAO-A and MAO-B will be quantified using a robust, high-throughput fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of a monoamine substrate.[6][8]

The detection principle involves a coupled enzymatic reaction:

  • MAO Activity: MAO-A or MAO-B oxidizes a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and H₂O₂.[8]

  • Fluorogenic Detection: In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ oxidizes a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product, resorufin.[8]

The rate of increase in fluorescence is directly proportional to the MAO activity. A reduction in this rate in the presence of the test compound indicates enzyme inhibition.[8]

Assay_Principle sub Monoamine Substrate (e.g., p-Tyramine) mao MAO-A or MAO-B sub->mao + O₂ + H₂O h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 hrp Horseradish Peroxidase (HRP) h2o2->hrp probe Non-Fluorescent Probe (Amplex® Red) probe->hrp product Fluorescent Product (Resorufin) hrp->product Quantified Signal inhibitor 4-Methyl-N-pyridin-2-yl- benzenesulfonamide inhibitor->mao Inhibition

Caption: Principle of the fluorometric MAO inhibition assay.
Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from preparation to data acquisition.

Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_acq Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Stocks) prep_compound Create Serial Dilutions of Test Compound prep_reagents->prep_compound add_inhibitor Add Test Compound & Controls to Wells prep_compound->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (Enzyme-Inhibitor Binding) add_enzyme->pre_incubate add_detection Initiate Reaction with Substrate/Probe Mix pre_incubate->add_detection read_plate Kinetic Fluorescence Reading (Plate Reader) add_detection->read_plate calc_rate Calculate Reaction Rates (Slope) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->plot_curve MAO_Mechanism cluster_presynaptic Presynaptic Neuron NT Monoamine Neurotransmitters (DA, 5-HT, NE) Reuptake Reuptake Transporter NT->Reuptake 1. Reuptake Mito Mitochondrion MAO MAO Enzyme (on outer membrane) Metabolites Inactive Metabolites MAO->Metabolites 3. Degradation Inhibitor MAO Inhibitor Inhibitor->MAO 4. Inhibition Reuptake->MAO 2. Transport to Mitochondria

References

Application Note: Analytical Methods for the Quantification of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a key sulfonamide-containing compound. Accurate quantification of this analyte is critical for quality control, pharmacokinetic studies, and various stages of drug development. We present two robust and validated analytical methods: a high-specificity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a cost-effective UV-Visible Spectrophotometric method based on the Bratton-Marshall reaction. This document offers a comprehensive framework, from the underlying principles and experimental causality to step-by-step protocols and method validation criteria grounded in ICH guidelines.

Introduction

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The structural motif, characterized by a benzenesulfonamide core linked to a pyridine ring, serves as a versatile scaffold in the design of novel therapeutic agents.[2][3] The reliable quantification of this molecule is paramount to ensure product quality, assess stability, and understand its behavior in biological systems.

This application note details two distinct analytical methodologies tailored for different laboratory needs, ensuring both high-fidelity analysis and accessibility. The methods are designed to be self-validating, with protocols established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamide[6]
Molecular Formula C₁₂H₁₂N₂O₂S[6]
Molecular Weight 248.30 g/mol [6]
CAS Number 52776-76-8[6]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This method separates this compound from potential impurities or degradation products based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention of the aromatic rings in the analyte, providing excellent separation.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the compound. The inclusion of 0.1% formic acid is critical; it acidifies the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent protonation state, resulting in sharp, symmetrical peaks and reproducible retention times.[7]

  • Detection: UV detection is selected based on the presence of chromophores (the aromatic rings) in the analyte's structure. A wavelength of 265-270 nm is often suitable for sulfonamides, offering a good balance of sensitivity and selectivity.[7][8]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection (5-10 µL) A->D B Mobile Phase Preparation & Degassing C HPLC System Equilibration B->C E Isocratic Elution & Chromatographic Separation C->E D->E F UV Detection (~268 nm) E->F G Peak Integration & Area Measurement F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol

2.3.1. Instrumentation and Materials

  • HPLC system with isocratic pump, autosampler, column oven, and UV-Vis or Photo-Diode Array (PDA) detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Formic acid (ACS grade), Ultrapure water.

  • Reference Standard: this compound (>99% purity).

2.3.2. Solutions Preparation

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (50:50, v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (5-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent.

2.3.3. Sample Preparation

  • For Drug Substance: Accurately weigh approximately 25 mg of the substance, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute to fall within the calibration range (e.g., a 1:25 dilution to achieve ~40 µg/mL).

  • For Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder no fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of the active pharmaceutical ingredient (API) into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 20 minutes to ensure complete dissolution, dilute to volume, and mix. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate to fall within the calibration range.

2.3.4. Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 268 nm
Run Time 10 minutes

2.3.5. Data Analysis

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[5][9]

Table 3: ICH Validation Parameters for HPLC Assay

ParameterPurposeTypical Acceptance Criteria
Specificity To assess the ability to measure the analyte unequivocally in the presence of other components.Peak purity index > 0.995 (PDA), no interference at the analyte's retention time from placebo or degradation products.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte.80-120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for spiked placebo samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD/LOQ The lowest amount of analyte that can be detected/quantified with suitable precision and accuracy.Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, mobile phase composition, or temperature are varied slightly.

Method 2: Quantification by UV-Vis Spectrophotometry

Principle and Rationale

This method provides a simple and rapid alternative for quantification, particularly in settings without access to HPLC. It is based on the classic Bratton-Marshall reaction, a well-established method for determining compounds with a primary aromatic amine group.[10] Since this compound does not possess a primary aromatic amine, a preliminary hydrolysis step would be required to cleave the sulfonamide bond and liberate a primary amine. However, for direct quantification of the intact molecule, a simpler UV spectrophotometric approach based on its inherent absorbance is more practical. The method described here is for the direct measurement of the compound.

Causality of Experimental Choices:

  • Solvent: A solution of 0.1 M Hydrochloric Acid (HCl) is chosen as the solvent. The acidic medium ensures the complete protonation of the pyridine nitrogen, leading to a consistent and reproducible UV absorption spectrum.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across the UV range (typically 200-400 nm). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.[11]

Experimental Workflow

UVVIS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation in 0.1 M HCl B Determine λmax (e.g., ~265 nm) A->B D Measure Absorbance of Standards & Samples A->D C Zero Spectrophotometer with 0.1 M HCl Blank B->C C->D E Generate Calibration Curve (Absorbance vs. Conc.) D->E F Calculate Analyte Concentration E->F

Caption: Workflow for direct UV-Vis spectrophotometric analysis.

Detailed Protocol

3.3.1. Instrumentation and Materials

  • Double-beam UV-Vis Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

  • Reagents: Hydrochloric acid (concentrated, ACS grade), Ultrapure water.

  • Reference Standard: this compound (>99% purity).

3.3.2. Solutions Preparation

  • Solvent (0.1 M HCl): Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of ultrapure water, then dilute to 1000 mL.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Calibration Standards (2-20 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with 0.1 M HCl.

3.3.3. Sample Preparation

  • Prepare sample solutions as described in the HPLC section (2.3.3), but use 0.1 M HCl as the diluent. The final concentration should be diluted to fall within the linear range of the UV method (e.g., 2-20 µg/mL).

3.3.4. Measurement Procedure

  • Turn on the spectrophotometer and allow the lamps to stabilize.

  • Scan a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a 0.1 M HCl blank to determine the λmax.

  • Set the instrument to the determined λmax.

  • Zero the instrument using the 0.1 M HCl blank in both the sample and reference cuvettes.

  • Measure the absorbance of each calibration standard and the sample solutions.

3.3.5. Data Analysis

  • Construct a calibration curve by plotting absorbance against concentration.

  • Perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.

  • Calculate the concentration of the analyte in the samples using the Beer-Lambert law and the regression equation.

Method Comparison and Application

The choice between HPLC-UV and UV-Vis spectrophotometry depends on the specific requirements of the analysis.

Table 4: Comparison of HPLC-UV and UV-Vis Methods

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (measures total absorbance; vulnerable to interference)
Sensitivity High (LOQ typically < 1 µg/mL)Moderate (LOQ typically 1-2 µg/mL)
Throughput Lower (due to run time per sample)High (rapid measurements)
Cost & Complexity Higher (instrumentation, solvents, columns)Lower (simpler instrumentation and reagents)
Primary Use Case Stability studies, impurity profiling, quality control release testing, bioanalysis.Routine concentration checks, dissolution testing, high-throughput screening.

Conclusion

This application note provides two validated methods for the robust quantification of this compound. The RP-HPLC method offers high specificity and sensitivity, making it the preferred choice for regulatory-compliant quality control and research applications where impurity profiling is necessary. The direct UV-Vis spectrophotometric method serves as a rapid, economical, and straightforward alternative for routine analyses where interfering substances are not a concern. Both protocols are grounded in established scientific principles and adhere to ICH validation standards, ensuring the generation of reliable and accurate analytical data for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important sulfonamide. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems encountered during the synthesis, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound, which is typically prepared by reacting 2-amino-4-methylpyridine with p-toluenesulfonyl chloride, can stem from several factors.[1] The primary culprits are often related to reactant purity, reaction conditions, and the presence of side reactions.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that both 2-amino-4-methylpyridine and p-toluenesulfonyl chloride (tosyl chloride) are of high purity. Tosyl chloride is susceptible to hydrolysis to p-toluenesulfonic acid, which will not participate in the desired reaction. It is advisable to use freshly opened or properly stored tosyl chloride.

  • Moisture Control: The reaction is sensitive to moisture. Water can hydrolyze the tosyl chloride and also react with the base, reducing its effectiveness. All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Inadequate Base: A base, typically pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2] Insufficient base can lead to the protonation of the 2-amino-4-methylpyridine, rendering it non-nucleophilic and halting the reaction. An excess of the base is generally recommended.

  • Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating may be required to drive it to completion.[3] However, excessive heat can promote side reactions, such as the formation of undesired isomers or decomposition of the product. Optimization of the reaction temperature is key.

Q2: I am observing the formation of a significant amount of an unexpected byproduct. What could it be?

The most common side reaction in this synthesis is the di-sulfonylation of the 2-amino-4-methylpyridine. This occurs when a second molecule of tosyl chloride reacts with the nitrogen of the newly formed sulfonamide.[3][4]

Underlying Mechanism: The sulfonamide proton is acidic and can be deprotonated by the base present in the reaction mixture. The resulting anion is a nucleophile that can react with another molecule of tosyl chloride.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the 2-amino-4-methylpyridine relative to the tosyl chloride to ensure the sulfonyl chloride is the limiting reagent.

  • Slow Addition of Tosyl Chloride: Adding the tosyl chloride solution dropwise to the solution of the amine and base can help to maintain a low concentration of the tosyl chloride, disfavoring the second sulfonylation reaction.

  • Choice of Base: A bulky, non-nucleophilic base may be less likely to deprotonate the sulfonamide. However, pyridine is commonly used as it also acts as a nucleophilic catalyst.[2][5]

Q3: The purification of the final product by recrystallization is proving difficult, resulting in product loss. Are there alternative purification methods?

While recrystallization is a common purification technique, product losses can be significant if the solubility profile is not ideal.

Alternative Purification Protocol:

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying this compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from unreacted starting materials and byproducts.[6]

  • Solvent Selection for Recrystallization: If you prefer to continue with recrystallization, systematic solvent screening is recommended. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

II. Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the synthesis of the target compound.

Materials:

  • 2-Amino-4-methylpyridine

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent system.

Table 1: Reaction Parameters and Expected Yields

ParameterValueExpected Yield (%)
Temperature0 °C to Room Temperature75-85%
Reaction Time12-24 hours
BasePyridine
SolventDichloromethane
Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: The reported melting point for this compound can vary, but a sharp melting point range is indicative of high purity.[1]

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the pyridine and benzene rings, as well as the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂N₂O₂S, MW: 248.30 g/mol ).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, S=O (asymmetric and symmetric stretching), and aromatic C-H bonds.

III. Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Intermediate_Complex Tetrahedral Intermediate 2-Amino-4-methylpyridine->Intermediate_Complex Nucleophilic Attack Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Intermediate_Complex Product 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Intermediate_Complex->Product Chloride Elimination HCl HCl Intermediate_Complex->HCl

Caption: Reaction mechanism for the synthesis of this compound.

The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-methylpyridine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the sulfonamide product and hydrochloric acid. The base present in the reaction mixture neutralizes the HCl.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Byproduct_Formation Byproduct Formation? Low_Yield->Byproduct_Formation No Check_Conditions Review Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Optimize_Base Optimize Base (Type, Amount) Check_Conditions->Optimize_Base Optimize_Base->Byproduct_Formation Identify_Byproduct Identify Byproduct (e.g., Di-sulfonylation) Byproduct_Formation->Identify_Byproduct Yes Purification_Issues Purification Issues? Byproduct_Formation->Purification_Issues No Adjust_Stoichiometry Adjust Reactant Stoichiometry Identify_Byproduct->Adjust_Stoichiometry Slow_Addition Implement Slow Addition of Tosyl Chloride Adjust_Stoichiometry->Slow_Addition Slow_Addition->Purification_Issues Try_Column Use Column Chromatography Purification_Issues->Try_Column Yes Solvent_Screen Perform Recrystallization Solvent Screen Purification_Issues->Solvent_Screen Yes Success Successful Synthesis Purification_Issues->Success No Try_Column->Success Solvent_Screen->Success

Caption: A troubleshooting workflow for optimizing the synthesis.

IV. References

  • Rehman, A. et al. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. ResearchGate. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: --INVALID-LINK--

  • Orie, K. J. et al. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from: --INVALID-LINK--

  • Alcaide, B. et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. National Institutes of Health. Retrieved from: --INVALID-LINK--

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. 87, 231.

  • BenchChem. (n.d.). Common side reactions in the tosylation of cyclopentanol. Retrieved from: --INVALID-LINK--

References

Solubility issues with 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, with a specific focus on solubility in Dimethyl Sulfoxide (DMSO). As a sulfonamide derivative, its physicochemical properties can present unique handling requirements.[1][2][3] This guide provides in-depth, experience-driven advice to ensure the successful preparation of solutions for your in vitro and in vivo experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of the compound is the first step to successful handling. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂S[4]
Molecular Weight 248.30 g/mol [4]
Appearance Colorless liquid (in pure form)[5]
Boiling Point 189 °C (372 °F; 462 K) (for DMSO solvent)[5]
Topological Polar Surface Area 67.4 Ų[4]
Q2: Why is my this compound not dissolving in DMSO at room temperature?

This is the most frequently encountered issue. Several factors, often interconnected, can be the cause.

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] Even small amounts of water can significantly decrease its solvating power for many organic compounds.[7] Always use anhydrous, high-purity DMSO (≥99.9%).

  • Compound Purity: Impurities in the compound can alter its solubility characteristics.[8] Conversely, very high purity materials can sometimes be harder to dissolve than slightly impure ones because a perfect crystal lattice is more stable.[8] Always refer to the Certificate of Analysis (CoA) for your specific batch.

  • Concentration: You may be attempting to prepare a solution that is above the compound's equilibrium solubility limit in DMSO under your current conditions.

  • Polymorphism: The compound may exist in different crystalline forms, known as polymorphs.[2][9] Polymorphs of the same compound can have different crystal lattice energies, leading to widely differing solubilities and dissolution rates.[8][10] The manufacturing or storage history of the solid compound can influence which polymorphic form is present.

Q3: I managed to dissolve the compound, but it precipitated after a short time or upon dilution. What is happening?

This phenomenon is typically due to one of two reasons:

  • Supersaturation and Crystallization: You may have created a thermodynamically unstable supersaturated solution, especially if you used heating or sonication to aid dissolution.[8] Over time, the compound may crystallize out of solution to reach its true equilibrium solubility. Once a compound crystallizes from DMSO, it can be very difficult to redissolve because it often forms a more stable, less soluble crystalline structure.[11]

  • "Crashing Out" upon Dilution: This is a common problem when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.[6] this compound is likely much less soluble in aqueous environments. When the DMSO concentration drops sharply upon dilution, the compound's solubility limit in the new mixed solvent system is exceeded, causing it to precipitate.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays?

To avoid cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[12] It is crucial to prepare a highly concentrated stock solution in DMSO so that only a very small volume is needed to achieve the desired final concentration in your experiment.[13] A negative control using the same final concentration of DMSO should always be included in your experiments.[12]

Section 2: Troubleshooting Guide for Solubility Issues

If you are facing persistent solubility challenges, follow this logical workflow to identify and resolve the problem.

G cluster_0 Start: Solubility Issue cluster_1 Phase 1: Initial Checks cluster_2 Phase 2: Aiding Dissolution cluster_3 Phase 3: Advanced Strategies cluster_4 Resolution start Compound fails to dissolve or precipitates in DMSO check_dmso Verify DMSO Quality: - Anhydrous? - High Purity (≥99.9%)? - Fresh bottle? start->check_dmso check_compound Verify Compound Purity: - Check Certificate of Analysis (CoA) - Visually inspect for heterogeneity check_dmso->check_compound DMSO is OK vortex Mechanical Agitation: - Vortex thoroughly (2-5 min) check_compound->vortex Compound is OK sonicate Sonication: - Use water bath sonicator - 10-15 minutes vortex->sonicate Still insoluble success Success: Compound Dissolved - Proceed with experiment - Store properly (-80°C) vortex->success Dissolved heat Gentle Warming: - Warm to 37-40°C - Monitor for degradation sonicate->heat Still insoluble sonicate->success Dissolved lower_conc Reduce Concentration: - Prepare a less concentrated stock - Determine equilibrium solubility heat->lower_conc Still insoluble heat->success Dissolved cosolvent Use a Co-solvent: - Add a small % of a secondary solvent (e.g., Ethanol, PEG400) - Test compatibility lower_conc->cosolvent Still insoluble at desired conc. lower_conc->success Dissolved cosolvent->success Dissolved fail Persistent Issue: - Contact Technical Support - Consider compound characterization (PXRD) cosolvent->fail Still insoluble

Caption: Troubleshooting workflow for solubility issues.

Section 3: Advanced Protocols & Methodologies

For quantitative and reproducible results, standardized protocols are essential.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a standard stock solution. Adjust the mass of the compound and volume of DMSO for different concentrations.

Materials:

  • This compound (MW: 248.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher

  • Analytical balance

  • Sterile, amber glass vial or polypropylene tube with a screw cap

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Tare a sterile vial on the analytical balance. Carefully weigh 2.48 mg of the compound directly into the vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes.[14] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aiding Dissolution (If Necessary): If the compound has not fully dissolved, proceed with the following steps sequentially:

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[6] Check for dissolution.

    • Gentle Warming: If sonication is insufficient, place the vial in a water bath set to 37°C for 10 minutes.[14] Caution: Do not overheat, as this may risk compound degradation.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[12] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[12]

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[15]

Materials:

  • Excess solid this compound

  • Anhydrous DMSO

  • Multiple small glass vials with Teflon-lined caps

  • Shaker or rotator set to a constant temperature (e.g., 25°C)

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method, or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of DMSO (e.g., 20 mg into 1 mL) in a glass vial. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vials tightly and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[15][16]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm DMSO-compatible syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.

  • Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze the concentration of the compound in the diluted samples using a pre-validated analytical method like HPLC or UV-Vis spectrophotometry.[17][18][19]

  • Calculation: Calculate the concentration of the original, undiluted saturated solution. This value represents the equilibrium solubility of the compound in DMSO at the specified temperature.

G cluster_input Inputs Compound Compound Properties (Purity, Polymorphism) Solubility Observed Solubility Compound->Solubility Solvent Solvent Properties (Purity, Water Content) Solvent->Solubility Environment Environmental Factors (Temperature, Time) Environment->Solubility Technique Technique (Agitation, Sonication) Technique->Solubility

Caption: Key factors influencing the observed solubility.

References

Technical Support Center: Crystallization of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and achieve high-quality, reproducible crystalline material.

Introduction

This compound is a sulfonamide compound of significant interest. As with many active pharmaceutical ingredients (APIs), controlling the solid-state form is critical, as it directly impacts physicochemical properties such as solubility, stability, and bioavailability. The crystallization process is therefore a crucial step in its purification and formulation.

Sulfonamides as a class are well-known for exhibiting polymorphism, the ability to exist in multiple crystal forms.[1][2][3] Each polymorph can have different physical properties, making the control of crystallization paramount to ensure batch-to-batch consistency and therapeutic efficacy. This guide addresses the common hurdles you may face, from poor crystal formation to polymorphic control, providing both the "how" and the "why" behind our recommended solutions.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is the first step in designing a successful crystallization process.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂S[4]
Molecular Weight 248.30 g/mol [4]
CAS Number 52776-76-8[5]
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamide[4]

Note: Experimental solubility and melting point data for this specific compound are not widely published. Preliminary solvent screening is a mandatory first step in any crystallization development.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the crystallization of this compound.

Question 1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution above its melting point or as a supersaturated, amorphous liquid. This is typically caused by a very high level of supersaturation, which is often a result of cooling the solution too quickly or using a solvent in which the compound is excessively soluble. The system relieves this high supersaturation through the fastest kinetic pathway, which is the formation of a disordered, low-energy oil rather than an ordered crystal lattice.

Causality Chain: High Solubility → Rapid Cooling → High Supersaturation → Nucleation Rate >> Crystal Growth Rate → Disordered Precipitation (Oil/Amorphous Solid)

Troubleshooting Steps:
  • Reduce the Cooling Rate: Slow, controlled cooling is the most critical parameter. Allow the flask to cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator or ice bath. An insulated container (e.g., a beaker wrapped in glass wool) can further slow the process.

  • Increase the Solvent Volume: If the compound crashes out immediately upon cooling, you have likely used the bare minimum amount of hot solvent.[6] Add a small additional volume of the hot solvent (e.g., 5-10% more) to slightly decrease the supersaturation level, giving the molecules more time to orient themselves into a crystal lattice.[6]

  • Re-evaluate Your Solvent System: The ideal solvent is one where the compound has high solubility at high temperatures and low solubility at low temperatures. If the compound is too soluble even at room temperature, consider an anti-solvent approach (see Protocol 2). A good rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[7]

  • Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal (a "seed") to the cooled, supersaturated solution.[6] This provides a template for crystal growth, bypassing the difficult primary nucleation step and encouraging the formation of the desired crystal form.

  • Lower the Initial Temperature/Concentration: Start the dissolution at a slightly lower temperature or with a more dilute solution to avoid creating a system that is too far into the supersaturated region upon cooling.

Troubleshooting Workflow: Oiling Out

G start Oiling Out Observed step1 Reduce Cooling Rate (e.g., benchtop cooling) start->step1 result1 Crystals Form step1->result1 Success result2 Issue Persists step1->result2 Failure step2 Add More Solvent (5-10% excess) step2->result1 Success result2_2 result2_2 step2->result2_2 Failure step3 Try Seeding step3->result1 Success result2_3 result2_3 step3->result2_3 Failure step4 Change Solvent System (e.g., anti-solvent) result2->step2 result2_2->step3 result2_3->step4

Caption: Decision tree for troubleshooting oiling out.

Question 2: The crystallization yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process. This can be due to several factors, including the choice of solvent, the final temperature, or premature filtration.

Troubleshooting Steps:
  • Check for Residual Solute: Before discarding the mother liquor, test for remaining product. You can do this by taking a small aliquot and evaporating the solvent completely. A significant solid residue indicates a potential for yield improvement.

  • Optimize the Solvent System: The ideal solvent has a steep solubility curve. You want maximum solubility at high temperatures and minimal solubility at low temperatures. If the solubility is still significant at low temperatures, your yield will be inherently limited.

  • Reduce the Final Temperature: Ensure you have allowed the solution to cool for a sufficient amount of time at the lowest practical temperature. Moving from an ice bath (0 °C) to a freezer (-20 °C), if the solvent allows, can significantly increase the yield.

  • Induce Second Crop Crystallization: Take the mother liquor, reduce the solvent volume by evaporation (e.g., by 25-50%), and repeat the cooling process. This "second crop" of crystals can significantly boost your overall yield. Note: The purity of the second crop may be lower than the first.

  • Use an Anti-Solvent: If your compound is highly soluble in your chosen solvent even when cold, consider adding an "anti-solvent" — a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution until it becomes slightly turbid, then warm to re-dissolve and cool slowly (see Protocol 2).

Question 3: I suspect I have a mixture of polymorphs or an undesired polymorph. How can I control which crystal form I get?

Answer:

This is a critical issue, especially for sulfonamides, which are prone to polymorphism.[2][8] Different polymorphs arise from different arrangements of the molecules in the crystal lattice, which can be influenced by kinetic and thermodynamic factors during crystallization.[9] Controlling polymorphism requires precise control over the crystallization conditions.

Confirmation of Polymorphism:

Before attempting to control the form, you must confirm that you have polymorphism. The primary techniques are:

  • Powder X-Ray Diffraction (PXRD): The definitive method. Different crystal forms will produce distinct diffraction patterns.

  • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may show solid-solid phase transitions upon heating.[8]

  • Infrared (IR) or Raman Spectroscopy: The vibrational modes of the molecule can be sensitive to the crystal packing, leading to shifts in the spectra for different polymorphs.[3]

Strategies for Polymorphic Control:
  • Solvent Selection: The solvent can direct the formation of a specific polymorph through interactions (like hydrogen bonding) with the solute molecules, stabilizing a particular conformation or packing arrangement.[1] Experiment with a range of solvents (e.g., protic like ethanol, aprotic like ethyl acetate, non-polar like toluene).

  • Temperature Control: Some polymorphs are thermodynamically stable only within a specific temperature range. Crystallizing at different temperatures can yield different forms. A high-temperature crystallization might yield a different form than a low-temperature one.

  • Seeding: This is the most powerful method for obtaining a specific, known polymorph. By introducing a crystal of the desired form (the "seed"), you direct the crystallization process to replicate that form, bypassing the stochastic nature of primary nucleation.

  • Slurry Experiments (Thermodynamic Control): To find the most thermodynamically stable polymorph, create a slurry of your solid material in a solvent where it has slight solubility. Agitate the slurry for an extended period (days to weeks). Over time, less stable forms will dissolve and re-precipitate as the most stable form. See Protocol 3 for details.

Polymorphism Control Workflow

G start Polymorphism Suspected analysis Analyze with PXRD, DSC, IR start->analysis control Implement Control Strategy analysis->control solvent Vary Solvent (Protic, Aprotic, etc.) control->solvent temp Vary Temperature (Cooling Rate & Final T) control->temp seed Seed with Known Polymorph control->seed slurry Perform Slurry Experiment (for stable form) control->slurry outcome Isolate Desired Polymorph solvent->outcome temp->outcome seed->outcome slurry->outcome

Caption: Strategies for controlling crystal polymorphism.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization

This is the most common recrystallization method, suitable for compounds with a significant positive temperature coefficient of solubility.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent to the flask and bring the mixture to a boil (using a hot plate and a condenser to prevent solvent loss). Add more solvent in small portions until all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in a particular solvent, even at low temperatures.

  • Solvent Selection: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Select an "anti-solvent" that is miscible with the good solvent but in which the compound is insoluble.

  • Addition of Anti-Solvent: While stirring the solution at room temperature, add the anti-solvent dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of precipitation.

  • Re-dissolution: Gently warm the turbid mixture until it becomes clear again. If it doesn't become clear, add a drop or two of the "good" solvent.

  • Cooling: Allow the clear solution to cool slowly, as described in Protocol 1. The controlled decrease in solubility will promote the growth of high-quality crystals.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1.

Protocol 3: Polymorph Screening via Slurry Experiment

This protocol helps identify the most thermodynamically stable polymorph at a given temperature.

  • Preparation: Place an excess amount of the solid (containing the polymorph or mixture of polymorphs of interest) into a vial.

  • Solvent Addition: Add a solvent in which the compound has low but detectable solubility. The goal is to create a mobile slurry, not a clear solution.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., using a magnetic stirrer or shaker) for an extended period (e.g., 3-7 days). This allows for solvent-mediated phase transformation.

  • Sampling: After the equilibration period, filter the solid from the slurry.

  • Analysis: Immediately analyze the solid using PXRD and/or DSC to identify the crystal form. The form present at the end of the experiment is the most thermodynamically stable one under those conditions.

References

Technical Support Center: Optimizing N-Arylation of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 2-aminopyridine. This guide is designed for researchers, scientists, and professionals in drug development to provide expert-driven troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this challenging yet crucial transformation, ensuring the success of your synthetic endeavors.

The N-arylation of 2-aminopyridine, a cornerstone of modern synthetic chemistry, is pivotal in constructing molecular frameworks essential for pharmaceuticals and material science. However, the unique electronic and structural properties of the 2-aminopyridine moiety present specific challenges. The endocyclic nitrogen can act as a chelating agent, potentially sequestering the active metal catalyst and impeding the catalytic cycle. This guide offers a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section directly addresses the most common issues encountered during the N-arylation of 2-aminopyridine, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Formation

Question: My reaction shows little to no conversion of starting materials. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction parameters. A systematic evaluation of the reaction components is crucial.

  • Primary Suspect: Catalyst Inhibition by Pyridine Nitrogen. The most common culprit is the deactivation of the palladium catalyst through chelation by the 2-aminopyridine substrate. The lone pair on the pyridine ring nitrogen can coordinate strongly to the palladium center, forming a stable, inactive complex.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which disfavors the bidentate chelation by 2-aminopyridine. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig research groups are specifically designed to be effective in these scenarios.[1] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong σ-donating character.[1]

  • Secondary Suspect: Inefficient Oxidative Addition. The nature of the aryl halide significantly impacts the first and often rate-limiting step of the catalytic cycle. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[2]

    • Solution: If your synthesis allows, switch to the analogous aryl bromide or triflate, which are generally more reactive.[2] For less reactive aryl chlorides, utilizing highly active pre-catalysts (e.g., Buchwald's G3 or G4 pre-catalysts) in conjunction with bulky biarylphosphine ligands can enhance the rate of oxidative addition.[1][2]

  • Tertiary Suspect: Inappropriate Base or Solvent. The choice of base and solvent is not universal and is highly dependent on the specific substrates. An unsuitable base may not be strong enough to deprotonate the aminopyridine or the palladium-amine complex, stalling the catalytic cycle.[2][3]

    • Solution: For general purposes, a strong base like sodium tert-butoxide (NaOtBu) in an aprotic solvent such as toluene or dioxane is a robust starting point.[4][5] If your substrate contains base-sensitive functional groups, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[3]

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities alongside my desired product. What are the common side reactions and how can I suppress them?

Answer: Side product formation often indicates that reaction conditions are either too harsh or that a competing reaction pathway is favored.

  • Common Side Reaction: Hydrodehalogenation. This involves the replacement of the halide on the aryl halide with a hydrogen atom, leading to an arene byproduct. This can be promoted by moisture or other protic sources in the reaction mixture.

    • Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Using anhydrous grades of solvents and bases is highly recommended.

  • Common Side Reaction: Homocoupling of Aryl Halide (Biaryl Formation). This results in the formation of a biaryl compound from two molecules of the aryl halide.

    • Solution: This is often a ligand-dependent issue.[2] Screening different phosphine ligands can help identify a system that favors the desired C-N coupling over C-C bond formation. Additionally, ensuring a slight excess of the amine component can help to outcompete the homocoupling pathway.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions about setting up and optimizing your N-arylation reactions.

Question 1: How do I select the optimal catalyst and ligand combination?

Answer: There is no single "best" combination, as the optimal choice is substrate-dependent. However, a general strategy is to start with a well-established, versatile system. A common and effective starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand such as Xantphos or XPhos.[4][6] Buchwald pre-catalysts, which are air-stable and highly active, are also excellent choices for initial screening.[1]

Question 2: What is the role of the base, and which one should I choose?

Answer: The base plays a critical role in the catalytic cycle. Its primary functions are to deprotonate the 2-aminopyridine, facilitating its coordination to the palladium center, and to neutralize the hydrogen halide formed during the reaction.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are widely used and highly effective for a broad range of substrates.[2] However, they can be problematic for substrates with sensitive functional groups like esters or nitro groups.[7]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are excellent alternatives for sensitive substrates.[2] Reactions with these bases may require higher temperatures to achieve reasonable reaction rates.[8]

Base Strength pKa (Conjugate Acid) Common Applications & Notes
NaOtBuStrong~19A common and effective choice for a wide range of substrates. Can cause decomposition of sensitive functional groups.[2]
LHMDSStrong~26Very strong, non-nucleophilic base. Useful for sterically hindered or less acidic amines.
K₃PO₄Moderate~12.3A good choice for substrates with base-sensitive functionalities. Often requires higher reaction temperatures.
Cs₂CO₃Moderate~10.2Often used for sensitive substrates and can sometimes offer unique reactivity compared to other bases.[9]

Question 3: Which solvent is most appropriate for my reaction?

Answer: The solvent must be capable of dissolving the reagents and be stable under the reaction conditions.

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These are very common and effective solvents, offering a good balance of solubility and a high boiling point.[2]

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF): Also frequently used, but be aware of peroxide formation and environmental concerns with dioxane.[2]

  • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and tert-butyl methyl ether (MTBE) are being increasingly adopted as more environmentally friendly options.[2]

Important Note: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]

Question 4: My aryl iodide substrate is giving a low yield. Why is this happening?

Answer: While counterintuitive, as aryl iodides are typically more reactive in oxidative addition, the iodide anion generated during the reaction can act as an inhibitor. It can precipitate the palladium complex, effectively removing it from the catalytic cycle. This is often a ligand-dependent problem, and screening different phosphine ligands may be necessary to find one that is less susceptible to this inhibition.[2]

Visualizing the Process: Workflows and Mechanisms

To further aid in understanding and troubleshooting, the following diagrams illustrate key processes in the N-arylation of 2-aminopyridine.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X Ligand_Exchange Ligand Exchange (R-NH2, Base) PdII_Amine L_nPd(II)(Ar)(NHR) PdII_ArX->PdII_Amine R-NH2, Base -HX PdII_Amine->Pd0 RedElim Reductive Elimination Product Ar-NHR PdII_Amine->Product Reductive Elimination

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is Catalyst Inhibition Suspected? Start->Check_Catalyst Check_Halide Is the Aryl Halide Unreactive (e.g., Ar-Cl)? Check_Catalyst->Check_Halide No Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Check_Catalyst->Sol_Ligand Yes Check_Base Are Base/Solvent Conditions Optimal? Check_Halide->Check_Base No Sol_Halide Switch to Ar-Br or Ar-I Use High-Activity Pre-catalyst Check_Halide->Sol_Halide Yes Check_Purity Are Reagents/Solvents Anhydrous? Check_Base->Check_Purity No Sol_Base Screen Bases (NaOtBu, K3PO4) and Solvents (Toluene, Dioxane) Check_Base->Sol_Base Yes Sol_Purity Ensure Rigorous Inert Conditions Use Anhydrous Reagents Check_Purity->Sol_Purity No

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of 2-Aminopyridine:

Note: This is a general starting point. Optimal conditions (ligand, base, solvent, temperature) may vary depending on the specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), 2-aminopyridine (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Crude 4-Methyl-N-pyridin-2-yl-benzenesulfonamide by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of crude 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific purification process.

Introduction

This compound is a sulfonamide derivative of significant interest in medicinal chemistry.[1] The successful isolation of this compound in high purity is paramount for accurate downstream biological assays and further development. Chromatographic techniques, primarily flash column chromatography for bulk purification and High-Performance Liquid Chromatography (HPLC) for achieving high purity, are the methods of choice. This guide is structured to provide practical, experience-based solutions to common purification hurdles.

Core Principles of Chromatographic Purification

The separation of this compound from reaction impurities relies on the differential partitioning of the compound between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). The polarity of the molecule, governed by its functional groups (sulfonamide, pyridine ring, and methylbenzene moiety), dictates its interaction with the stationary phase and its solubility in the mobile phase. A well-designed chromatographic method will exploit subtle differences in polarity between the desired product and any impurities, such as unreacted starting materials or side-products.

Part 1: Flash Chromatography Troubleshooting Guide

Flash chromatography is typically the first step in purifying the crude reaction mixture. Below are common issues and their solutions.

Experimental Workflow: Flash Chromatography

FlashChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Determine Solvent System) Sample_Prep 2. Sample Preparation (Dry or Wet Loading) TLC->Sample_Prep Column_Packing 3. Column Packing (Slurry Method) Sample_Prep->Column_Packing Loading 4. Sample Loading Column_Packing->Loading Elution 5. Elution (Apply Pressure & Collect Fractions) Loading->Elution Fraction_Analysis 6. Fraction Analysis (TLC or UV) Elution->Fraction_Analysis Pooling 7. Pool Pure Fractions Fraction_Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation

Caption: Workflow for Flash Chromatography Purification.

Frequently Asked Questions (FAQs) - Flash Chromatography

Question 1: My compound is not moving off the baseline on the TLC plate, even with highly polar solvent systems.

  • Possible Cause: The sulfonamide group's acidic proton can lead to strong interactions with the silica gel. Your compound may be "stuck" at the origin.

  • Solution:

    • Modify the Mobile Phase: Add a small percentage (0.5-1%) of a modifier like acetic acid or triethylamine to the eluent. Acetic acid can help by protonating the pyridine nitrogen, potentially reducing its interaction with silica. Triethylamine can compete with the basic pyridine for active sites on the silica.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[2]

Question 2: My compound comes out with the solvent front, showing no retention.

  • Possible Cause: The chosen solvent system is too polar for your compound, causing it to elute too quickly.

  • Solution:

    • Rerun TLC with Less Polar Solvents: Start with a less polar solvent system. For sulfonamides, a common starting point is a mixture of hexanes and ethyl acetate.[3] Gradually increase the polarity by increasing the percentage of ethyl acetate until you achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound on the TLC plate.

    • Check Sample Solvent: If you dissolved your crude product in a very polar solvent (like methanol or DMSO) for loading, this can act as a strong eluent and push your compound through the column quickly.[4] If possible, dissolve the sample in a less polar solvent like dichloromethane or use the dry loading technique.[5]

Question 3: The separation between my product and an impurity is poor, resulting in overlapping spots on the TLC and mixed fractions.

  • Possible Cause: The polarity difference between your product and the impurity is insufficient for good separation with the current solvent system.

  • Solution:

    • Optimize the Solvent System: Try a different solvent combination. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the selectivity of the separation.

    • Improve Column Packing and Loading: A poorly packed column or uneven sample loading can lead to band broadening and poor separation.[5] Ensure your column is packed uniformly and the sample is loaded in a narrow band.

    • Adjust Flow Rate: A flow rate that is too fast can reduce the equilibration time between the stationary and mobile phases, leading to poorer separation.[5] Conversely, a very slow flow rate can lead to band broadening due to diffusion.[5]

Question 4: I have a low yield after purification, and I can't find my compound in any of the fractions.

  • Possible Cause 1: Compound Decomposition: The compound may be unstable on silica gel.[2]

    • Troubleshooting: Before running the column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound may be degrading. In this case, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2]

  • Possible Cause 2: Compound is Insoluble and Precipitated: The compound may have crystallized on the column, blocking the flow.[2]

    • Troubleshooting: This is more likely with highly concentrated samples. Ensure your crude material is fully dissolved before loading. If solubility is an issue in your chosen eluent, you may need to use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel.[5]

  • Possible Cause 3: Fractions are too Dilute: Your compound may have eluted, but at a low concentration that is difficult to detect by TLC.[2]

    • Troubleshooting: Try concentrating a few fractions where you expected your compound to elute and re-running the TLC.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is used to achieve high purity ( >95%) and for analytical quantification. The following are common issues encountered during the HPLC purification of this compound.

Troubleshooting Logic: HPLC

HPLCTroubleshooting cluster_peak Peak Shape Analysis cluster_retention Retention Time Analysis cluster_pressure Pressure Analysis cluster_baseline Baseline Analysis Problem Problem Observed Peak Shape Issues Retention Time Drift Pressure Anomalies Baseline Noise Tailing Tailing Peak Problem:peak->Tailing Fronting Fronting Peak Problem:peak->Fronting Splitting Split Peak Problem:peak->Splitting Drift Gradual Drift Problem:retention->Drift Sudden_Change Sudden Change Problem:retention->Sudden_Change High_Pressure High Pressure Problem:pressure->High_Pressure Low_Pressure Low Pressure Problem:pressure->Low_Pressure Fluctuation Pressure Fluctuations Problem:pressure->Fluctuation Noise High Noise Problem:baseline->Noise Drift_Baseline Drifting Baseline Problem:baseline->Drift_Baseline Sol_Tailing Check for secondary interactions (add modifier) Check for column void Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration Ensure sample solvent is weaker than mobile phase Fronting->Sol_Fronting Sol_Splitting Check for clogged frit/guard column Ensure sample solvent is compatible with mobile phase Splitting->Sol_Splitting Sol_Drift Ensure proper column equilibration Check for temperature fluctuations Drift->Sol_Drift Sol_Sudden_Change Check mobile phase composition Check for pump issues (air bubbles) Sudden_Change->Sol_Sudden_Change Sol_High_Pressure Check for blockages in tubing or column Reduce flow rate High_Pressure->Sol_High_Pressure Sol_Low_Pressure Check for leaks in the system Check pump solvent levels Low_Pressure->Sol_Low_Pressure Sol_Fluctuation Degas mobile phase Check pump check valves Fluctuation->Sol_Fluctuation Sol_Noise Use high-purity solvents Check for detector lamp issues Noise->Sol_Noise Sol_Drift_Baseline Ensure column is fully equilibrated Check for column contamination Drift_Baseline->Sol_Drift_Baseline

Caption: Troubleshooting Logic for Common HPLC Issues.

Frequently Asked Questions (FAQs) - HPLC

Question 1: My peak for this compound is tailing significantly.

  • Possible Cause 1: Secondary Interactions: The basic pyridine nitrogen and acidic sulfonamide proton can have secondary interactions with residual silanols on the C18 stationary phase, leading to peak tailing.[6]

    • Solution: Add a modifier to the mobile phase. A small amount of trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) will protonate the silanols and the pyridine nitrogen, reducing these unwanted interactions. Alternatively, using a buffered mobile phase can also control the ionization state of the analyte and improve peak shape.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[6]

    • Solution: Reduce the concentration of your sample and reinject.

  • Possible Cause 3: Column Degradation: A void at the head of the column or a contaminated frit can cause peak tailing.[7]

    • Solution: Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need to be replaced.[6]

Question 2: My retention times are drifting or are not reproducible.

  • Possible Cause 1: Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially when running a gradient.

    • Solution: Increase the equilibration time between runs to at least 10-15 column volumes.

  • Possible Cause 2: Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.[7]

    • Solution: Ensure mobile phase bottles are capped and that the online degasser and pump are functioning correctly.

  • Possible Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.[8]

    • Solution: Use a column oven to maintain a constant temperature.

Question 3: The system pressure is unexpectedly high.

  • Possible Cause: Blockage in the System: A blockage can occur in the guard column, analytical column frit, or tubing.[6][9]

  • Solution:

    • Isolate the Source: Systematically disconnect components starting from the detector and working backward to the pump to identify where the pressure drop occurs.

    • Address the Blockage: If the blockage is in the tubing, it may need to be replaced. If it is the guard or analytical column, try back-flushing with a weaker solvent. If this fails, the column may need to be replaced.[9]

Question 4: I am observing a noisy or drifting baseline.

  • Possible Cause 1: Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated system can lead to baseline issues.[6][7]

    • Solution: Use high-purity, HPLC-grade solvents. Flush the system thoroughly.

  • Possible Cause 2: Insufficient Mobile Phase Degassing: Dissolved air in the mobile phase can outgas in the detector, causing noise.[6]

    • Solution: Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

  • Possible Cause 3: Detector Lamp Issue: An aging detector lamp can cause baseline noise.[8]

    • Solution: Check the lamp's energy output and replace it if necessary.

Recommended Starting Protocols

The following tables provide suggested starting conditions for the purification of this compound. These should be optimized based on the specific impurity profile of your crude material.

Table 1: Flash Chromatography Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Hexanes:Ethyl Acetate GradientStart with a low polarity (e.g., 90:10 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. This combination is effective for many sulfonamides.[3]
Sample Loading Dry LoadingRecommended if the crude product has poor solubility in the starting mobile phase.[5]
Detection UV visualization at 254 nm or TLCThe aromatic rings in the molecule allow for easy UV detection.
Table 2: HPLC Starting Conditions
ParameterRecommendationRationale
Stationary Phase C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)Industry standard for the separation of small organic molecules.[10]
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier improves peak shape by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutesA broad gradient is a good starting point to elute the compound and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 278 nmSulfonamides typically have a strong absorbance around this wavelength.[10]
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.[10]

References

Stability of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for researchers and drug development professionals working with 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals & Solution Preparation

Question 1: What are the key physicochemical properties of this compound that I should be aware of before starting my experiments?

Understanding the fundamental properties of this compound is critical as they directly influence its behavior in aqueous media. The sulfonamide group and the pyridine ring are key determinants of its solubility, pKa, and susceptibility to degradation.

Here is a summary of its computed properties:

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂S[1]
Molecular Weight 248.30 g/mol [1]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

The XLogP3 value of 2.1 suggests moderate lipophilicity, which can lead to challenges in achieving high concentrations in purely aqueous buffers. The presence of both hydrogen bond donors and acceptors, along with the basic pyridine nitrogen, allows for pH-dependent solubility.

Question 2: I am experiencing low solubility of this compound in my neutral aqueous buffer. What are the best practices for preparing a stable stock solution?

This is a common issue stemming from the compound's moderate lipophilicity. Direct dissolution in neutral aqueous buffer is often inefficient.

Causality: The sulfonamide moiety (–SO₂NH–) is weakly acidic, and the pyridine ring is basic. The overall solubility of the molecule is lowest near its isoelectric point. To enhance solubility, you must shift the pH away from this point or use a co-solvent.

Recommended Protocol for Stock Solution Preparation:

  • Co-Solvent First: Weigh the desired amount of this compound in a sterile, appropriate container. Dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.

  • Stepwise Dilution: While vortexing, slowly add your aqueous buffer to the organic stock solution. Avoid adding the aqueous phase too quickly, as this can cause the compound to precipitate out.

  • pH Adjustment (if applicable): For applications sensitive to organic solvents, you can enhance solubility by preparing the solution at a lower pH. The pyridine nitrogen will become protonated, increasing aqueous solubility. Prepare a stock in a mildly acidic buffer (e.g., pH 4-5) and then dilute it into your final experimental medium. Be aware that pH can significantly impact the stability of the compound (see next section).

  • Final Concentration: Ensure the final concentration of the organic co-solvent in your experiment is low (typically <0.5%) to avoid off-target effects.

Section 2: Understanding & Investigating Degradation

Question 3: My experimental results are inconsistent. How can I determine if this compound is degrading in my aqueous solution?

Inconsistent results are a classic sign of compound instability. To systematically investigate this, you should perform a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate and identify potential degradation pathways.[2][3] The goal is to generate a modest amount of degradation (5-20%) to ensure that the primary degradation products are formed and can be detected analytically.[3][4]

The primary degradation pathways for sulfonamides in an aqueous environment are typically hydrolysis, oxidation, and photolysis.[5][6][7][8]

Caption: General workflow for a forced degradation study.

Question 4: What are the most likely degradation pathways for this compound, and what chemical changes should I expect?

Based on the structure of this compound and extensive literature on the sulfonamide class of compounds, you should primarily be concerned with two pathways:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route, particularly under acidic or basic conditions. The S-N bond is cleaved, which would result in the formation of 4-methylbenzenesulfonic acid and 2-aminopyridine.

  • Photodegradation: Aromatic compounds, especially those containing heteroatoms, can be susceptible to degradation upon exposure to light (UV or even high-intensity visible light).[5][6] This process can be complex, but major pathways for sulfonamides include the cleavage of the sulfonamide bond and extrusion of SO₂.[6]

Degradation_Pathways cluster_products Potential Degradants Parent 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Hydrolysis_P1 4-Methylbenzenesulfonic Acid Parent->Hydrolysis_P1 Hydrolysis (H+ or OH-) Hydrolysis_P2 2-Aminopyridine Parent->Hydrolysis_P2 Hydrolysis (H+ or OH-) Photo_P1 SO2 Extrusion Products Parent->Photo_P1 Photolysis (hν) Photo_P2 Other Photoproducts Parent->Photo_P2 Photolysis (hν)

Caption: Potential degradation pathways for the target compound.

Section 3: Experimental Protocols & Troubleshooting

Question 5: I suspect my compound is unstable in my acidic cell culture medium (pH ~6.5). How do I perform a definitive hydrolytic stability test?

Expert Insight: Sulfonamides are generally stable at neutral pH but can be susceptible to hydrolysis under more acidic or basic conditions.[7] A systematic pH stability study is essential.

Protocol: pH-Dependent Hydrolytic Stability Assessment

This protocol is designed to be a self-validating system by including a stable control.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9). Use buffers with known compositions, such as citrate for acidic, phosphate for neutral, and borate for basic conditions.

  • Stock Solution: Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).

  • Incubation Samples:

    • In separate vials for each pH and time point, dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).

    • Ensure the final DMSO concentration is identical and minimal (<0.5%) across all samples.

    • Prepare a "Time 0" sample by immediately quenching the reaction (see step 5).

    • Prepare a "Control" sample in the pH 7.4 buffer and immediately store it at -80°C, protected from light. This will serve as your undegraded standard.

  • Incubation: Incubate all samples (except the control) at a constant, controlled temperature (e.g., 37°C or 50°C) in a light-protected environment (e.g., wrapped in aluminum foil).

  • Time Points & Quenching:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition.

    • Quench the degradation process by diluting the aliquot into a mobile phase or a buffer/solvent mixture that neutralizes the pH and immediately places it in a cold environment (e.g., HPLC autosampler at 4°C).

  • Analysis: Analyze all samples, including the Time 0 and -80°C control, by a validated stability-indicating HPLC method (see Question 8).

  • Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the Time 0 sample. Compare the degradation rates at different pH values. Significant loss at a specific pH confirms hydrolytic instability.

Question 6: My experiments are conducted on a benchtop exposed to ambient light. Could this be a problem? How do I test for photostability?

Expert Insight: Yes, this could be a significant issue. Many sulfonamides undergo photodegradation.[5][6] ICH guideline Q1B provides the standard framework for photostability testing.[4]

Protocol: Photostability Assessment

  • Sample Preparation: Prepare your compound in the desired aqueous solution (e.g., your experimental buffer). Prepare at least two sets of samples.

  • Dark Control: Completely wrap one set of samples in aluminum foil. This is your "dark control" and is crucial to differentiate between photolytic and other degradation pathways (like hydrolysis or thermal degradation).

  • Light Exposure: Place the unwrapped set and the dark control set side-by-side in a photostability chamber. The chamber should provide controlled exposure to a light source that mimics both UV and visible light, as specified by ICH Q1B. If a chamber is unavailable, exposure to direct sunlight can be a preliminary test, though less controlled.

  • Time Points: Collect samples from both the exposed and dark control sets at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

  • Interpretation: Compare the concentration of the parent compound in the light-exposed samples to the dark control samples. A significantly greater loss in the exposed samples confirms photolytic instability.

Troubleshooting Tip: If photostability is an issue, conduct all future experiments using amber vials and minimize exposure to ambient light.

Section 4: Analytical Strategy

Question 7: What is the best analytical method to accurately measure the degradation of this compound?

Expert Insight: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A method is "stability-indicating" if it can accurately quantify the parent compound without any interference from degradants, impurities, or excipients.

Key Components of a Stability-Indicating HPLC Method:

  • Column: A reversed-phase C18 column is typically a good starting point for a molecule with this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. A gradient is crucial for separating the parent compound from potentially more or less polar degradation products.

  • Detection:

    • UV Detector: A photodiode array (PDA) detector is highly recommended. It not only quantifies your peak but also provides UV spectral data. A change in the peak spectrum (peak purity analysis) can indicate that a degradant is co-eluting with your parent compound.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful approach. It provides definitive identification of the parent compound (by its mass-to-charge ratio) and allows for the structural elucidation of any degradation products formed.

  • Method Validation: To prove the method is stability-indicating, analyze your forced degradation samples. The method must demonstrate baseline separation between the parent peak and all degradant peaks.

References

Technical Support Center: Stability and Storage of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage and experimentation.

Introduction

This compound is a sulfonamide compound with potential applications in medicinal chemistry and drug discovery.[1][2] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. This guide outlines the primary degradation pathways for sulfonamides and provides recommendations for optimal storage and handling to ensure the long-term integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: Based on the general behavior of sulfonamide compounds, the primary factors contributing to degradation are hydrolysis, photodegradation, and thermal stress.[3][4][5] The sulfonamide bond is susceptible to cleavage under certain conditions.

Q2: How does hydrolysis affect the stability of this compound?

A2: Hydrolysis is a common degradation pathway for sulfonamides, often involving the cleavage of the sulfur-nitrogen (S-N) bond.[3][6] The rate of hydrolysis can be influenced by pH, with some studies indicating that acidic or alkaline conditions may accelerate degradation compared to neutral pH.[7] However, many sulfonamides are found to be relatively stable under typical environmental pH and temperature conditions.[3][7]

Q3: Is this compound sensitive to light?

A3: Yes, sulfonamides as a class of compounds can be susceptible to photodegradation.[4][5] Exposure to UV or even ambient light can lead to the cleavage of the sulfonamide bond or other photochemical reactions, resulting in the formation of degradation products.[5] Therefore, it is crucial to protect the compound from light during storage and handling.

Q4: What is the recommended storage temperature for this compound?

A4: To minimize thermal degradation, it is recommended to store this compound in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.[8][9] Always allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis.

Q5: How can I detect degradation in my sample?

A5: The most common method for detecting degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10] These methods can separate the parent compound from its degradation products, allowing for quantification of purity. A change in the physical appearance of the sample (e.g., color change, clumping) may also indicate degradation.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting potential degradation issues with this compound.

Issue 1: Loss of Purity or Appearance of Unknown Peaks in Chromatography

Potential Cause:

  • Hydrolysis: Exposure to moisture or non-neutral pH conditions.

  • Photodegradation: Exposure to light.

  • Thermal Degradation: Storage at elevated temperatures.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Confirm that the compound has been stored at the recommended temperature and protected from light.

    • Check for any instances where the container might have been left open, exposing the compound to ambient humidity.

  • Assess Handling Procedures:

    • Ensure that the compound is handled under appropriate lighting conditions (e.g., in a fume hood with the sash down to block overhead light, or in amber vials).

    • If working with solutions, consider the pH of the solvent and buffer systems used.

  • Analytical Confirmation:

    • Use a validated HPLC or LC-MS method to analyze a fresh sample of the compound and compare it to the suspect sample.

    • If degradation is confirmed, it is advisable to use a fresh, unopened vial of the compound for future experiments.

Issue 2: Inconsistent Experimental Results

Potential Cause:

  • Degradation of Stock Solutions: The compound may be degrading in the solvent over time.

Troubleshooting Steps:

  • Evaluate Stock Solution Stability:

    • Prepare fresh stock solutions for each experiment whenever possible.

    • If stock solutions need to be stored, conduct a small-scale stability study by analyzing the solution at different time points (e.g., 0, 24, 48 hours) to check for degradation.

    • Store stock solutions at low temperatures (e.g., -20 °C or -80 °C) and in light-protected containers.

  • Solvent Selection:

    • Ensure the solvent used for stock solutions is of high purity and anhydrous, if necessary.

    • Consider the compatibility of the solvent with the compound.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature Long-term: -20°C to 2-8°C. Short-term: Ambient (15-25°C)Minimizes thermal degradation.[8][9]
Humidity Store in a desiccator or with a desiccant.Prevents hydrolysis of the sulfonamide bond.[3][11]
Light Store in an amber vial or a light-blocking container.Prevents photodegradation.[4][5]
Atmosphere For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Visualizing Degradation Pathways

The primary degradation pathways for sulfonamides are hydrolysis and photodegradation, which can lead to the cleavage of the S-N or C-S bonds.

cluster_0 Primary Degradation Pathways Compound This compound Hydrolysis Hydrolysis (H₂O, pH) Compound->Hydrolysis S-N Cleavage Photodegradation Photodegradation (Light/UV) Compound->Photodegradation S-N or SO₂ Extrusion Degradation_Products Degradation Products (e.g., 4-Methylbenzenesulfonic acid + 2-Aminopyridine) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound.

Objective: To determine the purity of the compound and detect the presence of any degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working standards at appropriate concentrations for analysis.

  • Sample Preparation:

    • For solid samples, dissolve a known amount in the mobile phase or a compatible solvent to a final concentration within the range of the standard curve.

    • For solutions, dilute as necessary to fall within the analytical range.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength or use a diode array detector. A common wavelength for aromatic compounds is 254 nm.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any other observed peaks.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

    • Compare the chromatogram of the test sample to that of a reference standard to identify any new peaks corresponding to degradation products.

Workflow for Stability Testing

cluster_1 Stability Assessment Workflow Start Start: Receive/Prepare Sample Initial_Analysis Initial Analysis (T=0) (HPLC/LC-MS) Start->Initial_Analysis Stress_Conditions Expose to Stress Conditions (Heat, Light, Humidity, pH) Initial_Analysis->Stress_Conditions Time_Point_Analysis Time-Point Analysis (e.g., 24h, 48h, 1 week) Stress_Conditions->Time_Point_Analysis Data_Comparison Compare Data to T=0 Time_Point_Analysis->Data_Comparison Degradation_Check Degradation Observed? Data_Comparison->Degradation_Check Identify_Products Identify Degradants (LC-MS) Degradation_Check->Identify_Products Yes End_Stable End: Compound is Stable Degradation_Check->End_Stable No End_Unstable End: Compound is Unstable (Adjust Storage/Handling) Identify_Products->End_Unstable

Caption: A typical workflow for assessing the stability of a compound under various stress conditions.

References

Interpreting ambiguous NMR spectra of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methyl-N-pyridin-2-yl-benzenesulfonamide (CID 402911).[1] This molecule, a key structural motif in medicinal chemistry, presents several challenges for unambiguous NMR spectral interpretation. Its structure combines a p-toluenesulfonyl group (tosyl) and a 2-aminopyridine moiety, leading to a complex and often overlapping aromatic region in the ¹H NMR spectrum. Furthermore, the acidic sulfonamide proton (SO₂NH) introduces dynamic exchange phenomena that can broaden or obscure signals.

This guide is designed for researchers, chemists, and drug development professionals. It provides a structured, question-and-answer-based approach to troubleshoot common issues and accurately assign the ¹H and ¹³C NMR spectra of this compound and its derivatives. By leveraging one- and two-dimensional NMR techniques, this guide will help you move from an ambiguous spectrum to a fully elucidated structure with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the NMR characteristics of this compound.

Q1: Why is the NH proton of my sulfonamide not visible or appearing as a very broad singlet in the ¹H NMR spectrum?

Answer: The sulfonamide proton (-SO₂NH-) is acidic and capable of chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent (e.g., CDCl₃). This exchange process can occur on a timescale that is intermediate relative to the NMR experiment, leading to significant signal broadening. In some cases, the peak may be broadened into the baseline, rendering it effectively invisible.

  • Mechanism: The proton exchanges with the solvent or other exchangeable protons (like water). If this exchange is fast, a single, sharp averaged signal is observed. If it's slow, two distinct signals are seen. When the exchange rate is intermediate, the uncertainty in the proton's position leads to a broad signal, a phenomenon known as coalescence.

  • Solvent Effects: In aprotic, anhydrous solvents like DMSO-d₆, the exchange is slowed considerably. Hydrogen bonding between the NH proton and the DMSO oxygen results in a much sharper, more defined singlet, typically appearing far downfield (δ > 10 ppm).[2] For instance, in one study, the sulfonamide proton of a similar compound in DMSO-d₆ was observed as a sharp singlet at 11.03 ppm.[3]

  • Troubleshooting:

    • Use DMSO-d₆: Re-run the spectrum in anhydrous DMSO-d₆ to slow the exchange and observe the NH proton.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your sample. The acidic NH proton will exchange with deuterium. Upon re-acquiring the spectrum, the NH signal will disappear, confirming its identity.

Q2: The aromatic region of my ¹H NMR spectrum (δ 6.5-8.5 ppm) is a complex cluster of overlapping multiplets. How can I begin to assign the signals for the p-tolyl and pyridyl rings?

Answer: This is the most common challenge. The molecule has eight aromatic protons crowded into a relatively narrow chemical shift range.[3] A systematic approach using 2D NMR is essential for confident assignment.

  • Initial Analysis (¹H NMR):

    • p-Tolyl Group: This group gives rise to a classic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H). The protons ortho to the sulfonyl group are typically further downfield than the protons meta to it due to the electron-withdrawing effect of the SO₂ group.[4]

    • Pyridyl Group: The 2-substituted pyridine ring will show four distinct signals, each integrating to 1H. The proton adjacent to the nitrogen (at the 6-position) is usually the most downfield of the pyridine signals.

  • Definitive Assignment Strategy:

    • ¹H-¹H COSY: This experiment reveals which protons are coupled (i.e., on adjacent carbons). You will see cross-peaks connecting neighboring protons, allowing you to "walk" around each aromatic ring system separately.[5]

    • ¹H-¹³C HSQC: This experiment correlates each proton to the carbon it is directly attached to, helping to assign the carbon spectrum.

    • ¹H-¹³C HMBC: This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.[5] By observing a correlation from the easily identifiable methyl protons (CH₃) of the tosyl group to the quaternary carbon (C-4) and the ortho carbons (C-3/5) of the tolyl ring, you can unambiguously identify that entire spin system.

Q3: I am seeing more signals in my ¹³C NMR spectrum than the 12 expected carbons. Could this be due to tautomerism or restricted rotation?

Answer: While less common for this specific molecule under standard conditions, observing more than the expected number of signals can indicate the presence of multiple species in equilibrium.

  • Tautomerism: N-heterocyclic sulfonamides can theoretically exist in a tautomeric equilibrium between the sulfonamide form and a sulfonimide form.[6] While studies on similar 2-acylaminopyridines show the amide form is overwhelmingly dominant, the possibility should be considered.[7] If both tautomers were present in significant quantities, you would see a separate set of signals for each.

  • Restricted Rotation: Slow rotation around the S-N or N-C(pyridyl) bonds on the NMR timescale could lead to distinct conformers, each giving its own set of NMR signals. This is more likely at low temperatures.

  • Troubleshooting with Variable Temperature (VT) NMR:

    • Acquiring spectra at different temperatures is the definitive way to investigate dynamic processes.[8]

    • Heating: If multiple signals are due to restricted rotation, heating the sample will increase the rate of rotation. At a high enough temperature (the coalescence temperature), the two sets of signals will merge into a single, averaged set of signals.

    • Cooling: If you suspect an equilibrium exists but only see one set of peaks, cooling the sample may slow the interchange enough to resolve the signals of the individual species.[9]

Part 2: Troubleshooting Guide: Step-by-Step Spectral Deconvolution

This section provides detailed workflows for resolving specific, complex NMR problems.

Problem 1: Overlapping Aromatic Signals in ¹H NMR

Goal: To unambiguously assign all eight aromatic protons.

Workflow: This workflow utilizes a combination of 1D and 2D NMR experiments to systematically untangle the coupled spin systems of the two aromatic rings.

G cluster_1H ¹H NMR Analysis cluster_COSY ¹H-¹H COSY cluster_HMBC ¹H-¹³C HMBC cluster_Final Final Assignment H1 Acquire ¹H NMR H2 Identify Me singlet (~2.4 ppm) & Aromatic Region (6.5-8.5 ppm) H1->H2 C1 Acquire COSY Spectrum H2->C1 Complex signals require connectivity information C2 Trace Pyridyl Spin System (4 coupled 1H signals) C1->C2 C3 Trace Tolyl Spin System (Two coupled 2H signals) C1->C3 F1 Combine all data for full ¹H & ¹³C assignment C2->F1 HMBC1 Acquire HMBC Spectrum C3->HMBC1 Proton systems identified, now link to carbons HMBC2 Correlate Me protons to Tolyl C's (Confirms Tolyl assignments) HMBC1->HMBC2 HMBC4 Use assigned Pyridyl protons to assign Pyridyl C's (including quats) HMBC1->HMBC4 HMBC3 Use assigned Tolyl protons to assign Tolyl C's (including quats) HMBC2->HMBC3 HMBC3->F1 HMBC4->F1

Caption: Workflow for assigning aromatic signals.

  • Sample Preparation: Prepare a sample of this compound at a concentration of 5-10 mg in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Load and lock the sample in the NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum and correctly reference the solvent peak.

    • Use standard spectrometer parameters for a gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments). Ensure the spectral width (sw) in both dimensions covers the entire proton spectrum.

  • Processing: Process the 2D data using the appropriate software commands (e.g., xfb on Bruker systems). Phase the spectrum if necessary.

  • Interpretation:

    • The ¹H spectrum appears on the diagonal. Off-diagonal peaks, known as "cross-peaks," indicate coupling between two protons.[10]

    • Step A (Identify the Tolyl System): Locate the two signals characteristic of the tolyl group (typically appearing as doublets, each integrating to 2H). Find the cross-peak that connects them. This confirms they are part of the same spin system and are ortho/meta to each other.

    • Step B (Trace the Pyridyl System): Start with the most downfield or upfield signal in the aromatic region that is not part of the tolyl system. Let's call this H-a. Look for a cross-peak connecting H-a to another proton, H-b. Now, move to the diagonal position of H-b and look for its other coupling partner, H-c. Continue this process (H-c to H-d) until you have identified the complete, unbroken chain of four coupled protons belonging to the pyridine ring.

Problem 2: Investigating Dynamic Processes (Tautomerism/Rotation)

Goal: To determine if multiple conformers or tautomers are present and to measure the energy barrier of rotation.

Workflow: This workflow uses Variable Temperature (VT) NMR to study the dynamic behavior of the molecule.

G cluster_VT Variable Temperature (VT) NMR Start Observe broad peaks or more peaks than expected at Room Temp VT_High Increase Temperature Start->VT_High VT_Low Decrease Temperature Start->VT_Low Coalescence Peaks sharpen/coalesce VT_High->Coalescence Dynamic process speeds up Decoalescence Peaks broaden/decoalesce into separate signals VT_Low->Decoalescence Dynamic process slows down Result_High Conclusion: Dynamic Exchange (e.g., restricted rotation). Calculate ΔG‡ at Tc. Coalescence->Result_High Result_Low Conclusion: Multiple species (conformers/tautomers) resolved. Decoalescence->Result_Low

References

Technical Support Center: Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing benzenesulfonamide-based inhibitors. This guide is designed to help you navigate the common challenges and nuances associated with this important class of chemical tools. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and generate robust, publishable data. Off-target effects are an inherent challenge in pharmacology; understanding and controlling for them is the hallmark of rigorous science.

Section 1: The First Alert - Unexpected Phenotypes & Cytotoxicity

This section addresses the most common initial problems researchers encounter: results that don't align with the known biology of the intended target.

Q1: My inhibitor is causing significant cell death at concentrations where it should only be engaging my primary target. Is this an off-target effect?

Answer: It is highly probable. Unexpected cytotoxicity is a classic indicator of off-target activity. The benzenesulfonamide scaffold, while effective, is present in a wide range of bioactive compounds and can interact with unintended proteins, leading to cellular stress and apoptosis through mechanisms unrelated to your primary target.[1]

Causality Explained: The potency of an inhibitor against its purified target protein (e.g., IC50 in a biochemical assay) often differs from its effective concentration in a cell (EC50). When the concentration required to observe the desired on-target phenotype is much higher than the biochemical IC50, it increases the likelihood of engaging lower-affinity "off-targets." If you observe cytotoxicity at or below the IC50 for your primary target, it strongly suggests a potent off-target interaction is dominating the cellular response.

Troubleshooting Protocol: Differentiating On-Target vs. Off-Target Cytotoxicity

  • Establish a Baseline: Determine the IC50 of your inhibitor against the purified target enzyme/protein in a biochemical assay.

  • Cellular Dose-Response: Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) in your chosen cell line. Run a wide dose-response curve for your inhibitor (e.g., from 1 nM to 100 µM).

  • Compare Potencies: Plot the biochemical IC50 and the cellular cytotoxicity CC50 on the same graph.

  • Introduce a Control Compound: Crucially, repeat the cell viability assay with a structurally distinct inhibitor that targets the same primary protein. If this second inhibitor does not cause cytotoxicity at equivalent on-target inhibitory concentrations, the effect of your original compound is likely off-target.[2]

  • Rescue Experiment (If Applicable): If your target is in a known pathway, attempt to "rescue" the cells from the inhibitor's effect by adding a downstream component of the pathway. If the cells still die, the toxicity is not mediated by the intended pathway.

Data Interpretation Table:

Scenario Observation Likely Interpretation Next Step
1Cellular CC50 >> Biochemical IC50Cytotoxicity may be on-target (at high conc.) or off-target.Use a second, structurally distinct inhibitor as a control.
2Cellular CC50 ≈ or < Biochemical IC50Strong evidence for potent off-target cytotoxicity.Proceed to off-target identification (Section 3).
3Your inhibitor is toxic; Control inhibitor is not.Strong evidence your inhibitor's toxicity is off-target.Discontinue use or use only at concentrations far below the CC50.
4Rescue experiment fails to prevent cell death.Toxicity is independent of the intended signaling pathway.Conclusive evidence of off-target mediated cell death.
Q2: I'm observing a cellular phenotype that contradicts the known function of my target. How do I begin to troubleshoot this?

Answer: This is a common and important challenge that points towards either a misunderstanding of the target's role in your specific cellular context or an off-target effect. The first step is to rigorously confirm that the inhibitor is engaging the intended target in your cells at the concentrations being used.

Causality Explained: A phenotype is the sum of all molecular events in a cell. An inhibitor with off-target effects can modulate parallel or intersecting signaling pathways, leading to a net cellular outcome that is different from what inhibiting the primary target alone would cause.[2] For example, a benzenesulfonamide designed to inhibit a metabolic enzyme might also inhibit an off-target kinase, leading to unexpected changes in cell signaling and morphology.

Troubleshooting Workflow: Is My Phenotype On-Target?

The following workflow provides a logical sequence of experiments to dissect the origin of an unexpected phenotype.

G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement (e.g., CETSA, Western Blot for p-Substrate) A->B C Target Engaged? B->C D NO C->D No E YES C->E Yes F Phenotype is likely due to an off-target effect. Inhibitor may not be cell-permeable or is being exported. D->F G Step 2: Use Orthogonal Controls - Structurally distinct inhibitor - Genetic knockdown (siRNA/shRNA) E->G H Phenotypes Match? G->H I YES H->I Yes J NO H->J No K Phenotype is likely ON-TARGET. Biology may be context-specific. I->K L Phenotype is likely OFF-TARGET. Proceed to Off-Target ID. J->L

References

Technical Support Center: Enhancing the Bioavailability of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo performance of this compound. Our goal is to provide you with the necessary troubleshooting strategies and detailed protocols to enhance its oral bioavailability, ensuring your in vivo studies are both reliable and reproducible.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, we address the most common initial questions and concerns researchers face when a promising compound fails to deliver expected results in vivo.

Q1: My this compound shows excellent in vitro potency but very low efficacy in my animal models. What could be the primary reason?

A1: A significant disconnect between in vitro potency and in vivo efficacy is a classic sign of poor oral bioavailability.[1] Oral bioavailability is the fraction of the administered drug that reaches systemic circulation.[1] For this compound, which based on structural analogs is likely to have low aqueous solubility, the primary barriers are often poor dissolution in the gastrointestinal (GI) tract and/or low permeability across the intestinal wall.[2][3][4] Without adequate absorption, the compound cannot reach its target site in sufficient concentrations to elicit a therapeutic effect.

Q2: What are the essential physicochemical properties of this compound that I should be aware of?

A2: Understanding the fundamental properties of your compound is the first step in troubleshooting bioavailability issues. Key parameters for this compound include:

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₂N₂O₂S--INVALID-LINK--[5]
Molecular Weight 248.30 g/mol --INVALID-LINK--[5]
Predicted Solubility Likely low; a structurally similar compound has an estimated aqueous solubility of <10 µg/mL.--INVALID-LINK--[4]
Predicted Permeability Given its molecular size and lipophilic nature, it may have moderate to high permeability, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound.[6]

BCS Class II compounds are characterized by low solubility and high permeability.[6][7] The formulation strategies for these compounds primarily focus on enhancing the dissolution rate.[7][8]

Q3: How can I confirm if low solubility is the main cause of poor bioavailability for my compound?

A3: A straightforward approach is to conduct a pH-dependent solubility assessment. This will help you understand how the compound's solubility changes throughout the GI tract. If the solubility is consistently low across the physiological pH range (pH 1.2 to 6.8), it is highly probable that this is the rate-limiting step for absorption.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and resolving bioavailability issues with this compound.

Step 1: Foundational Characterization

Before attempting advanced formulations, it is crucial to establish a baseline understanding of your compound's behavior.

Workflow for Initial Bioavailability Assessment:

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Analysis & Classification cluster_2 Phase 3: Strategy Selection A Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) D Analyze Data: - Low Solubility? - Low Permeability? A->D B Assess Intestinal Permeability (e.g., Caco-2 Assay) B->D C Conduct Pilot In Vivo PK Study (Simple Suspension Vehicle) C->D E Classify Compound (Likely BCS Class II) D->E F Select Appropriate Formulation Strategy E->F

Caption: Initial workflow for diagnosing poor bioavailability.

Step 2: Selecting a Bioavailability Enhancement Strategy

Based on the likely classification of this compound as a BCS Class II compound, the following formulation strategies are recommended. Each aims to increase the dissolution rate of the compound in the GI tract.[8][9]

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8][9]Simple, cost-effective, and widely used.Potential for particle aggregation, which can negate the benefits of size reduction.[8]
Amorphous Solid Dispersion The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility and faster dissolution compared to the crystalline form.[10]Significant improvement in dissolution rate and can maintain supersaturated concentrations.[10]Potential for recrystallization during storage, leading to loss of bioavailability enhancement. Requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon gentle agitation with aqueous media in the GI tract.[2][6]Can significantly enhance solubility and absorption. Protects the drug from degradation.Requires careful selection of excipients to ensure compatibility and stability. Can be complex to formulate.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.[6][11]High efficiency in solubilizing poorly soluble drugs. Can also improve stability.Can be expensive. The drug must fit appropriately into the cyclodextrin cavity.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common and effective formulation strategies.

Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying

Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.[1]

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Solvent (e.g., methanol, acetone, or a mixture that dissolves both drug and polymer)

  • Spray dryer apparatus

Methodology:

  • Polymer Selection: Choose a polymer that has good miscibility with the drug. This can be predicted using computational models or assessed experimentally through film casting.

  • Solvent Selection: Identify a common volatile solvent in which both the drug and the chosen polymer are freely soluble.

  • Preparation of the Spray Solution:

    • Dissolve this compound and the polymer in the selected solvent. A common starting drug-to-polymer ratio is 1:3 by weight.

    • Ensure complete dissolution to form a clear solution.

  • Spray Drying Process:

    • Set the parameters of the spray dryer. Typical starting parameters for a lab-scale unit are:

      • Inlet Temperature: 100-120°C

      • Aspirator Rate: 80-100%

      • Feed Rate: 3-5 mL/min

    • Pump the solution through the atomizer into the drying chamber. The rapid evaporation of the solvent will produce a fine powder of the solid dispersion.

  • Powder Collection and Characterization:

    • Collect the resulting powder from the cyclone.

    • Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution performance compared to the unformulated drug.

Workflow for Amorphous Solid Dispersion Preparation:

A Dissolve Drug and Polymer in Common Solvent B Set Spray Dryer Parameters (Temp, Flow Rate) A->B C Spray Solution into Drying Chamber B->C D Rapid Solvent Evaporation C->D E Collect Amorphous Solid Dispersion Powder D->E F Characterize Powder (XRD, DSC, Dissolution) E->F

Caption: Step-by-step workflow for spray drying.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To dissolve this compound in a lipid-based system that will spontaneously form a microemulsion in the GI tract, enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Excipient Screening: Determine the solubility of the drug in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.

  • Constructing a Ternary Phase Diagram:

    • Based on the screening results, select an oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations with varying ratios of these three components.

    • Titrate each mixture with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to identify the region that forms stable microemulsions.

  • Preparation of the Drug-Loaded SEDDS:

    • Select a formulation from the optimal microemulsion region of the phase diagram.

    • Add the oil, surfactant, and co-solvent to a glass vial and mix thoroughly.

    • Add this compound to the mixture and vortex or sonicate until the drug is completely dissolved.

  • Characterization of the SEDDS:

    • Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the time it takes to emulsify and the resulting droplet size.

    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting microemulsion. A smaller droplet size (typically <200 nm) is desirable for better absorption.

    • In Vitro Dissolution: Perform a dissolution test in a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the drug release profile.

Part 4: Advanced Troubleshooting and Final Considerations

Q4: I've tried a formulation, but the in vivo exposure is still highly variable between subjects. What can I do?

A4: High inter-subject variability can be due to several factors. First, ensure your dosing procedure is consistent and accurate. For oral gavage, technique is critical. Second, consider physiological factors in your animal model. The fasted versus fed state can significantly impact the performance of some formulations, especially lipid-based systems.[12] It may be necessary to standardize the feeding schedule of your animals. Finally, if the variability persists, it could indicate that the formulation is not robust enough. You may need to further optimize the excipient ratios or explore alternative stabilization techniques.

Q5: Are there any potential liabilities of this compound that I should consider beyond solubility?

A5: While solubility is a primary hurdle, it's also important to consider first-pass metabolism. The liver and gut wall contain enzymes that can metabolize a drug before it reaches systemic circulation, reducing its bioavailability.[1][13] If you have enhanced the dissolution and still see low exposure, an in vitro metabolic stability assay using liver microsomes can provide insights into whether the compound is rapidly cleared. If metabolic instability is an issue, this would need to be addressed through medicinal chemistry efforts to modify the structure of the compound.

By systematically characterizing the challenges associated with this compound and applying rational formulation design, researchers can significantly improve its bioavailability, paving the way for successful and informative in vivo studies.

References

Dealing with poor cell permeability of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for troubleshooting and overcoming experimental challenges related to the poor cell permeability of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide. As Senior Application Scientists, we have compiled this information to explain the underlying principles and provide actionable protocols to help you advance your research.

Part 1: Understanding the Permeability Challenge

This first section addresses the fundamental questions regarding the compound's behavior in cellular assays.

Q1: My cell-based assays with this compound are showing inconsistent or low activity, even at high concentrations. Could this be a permeability issue?

A: Yes, this is a classic indicator of poor cell permeability. When a compound cannot efficiently cross the cell membrane to reach its intracellular target, it will appear to have low potency or efficacy in cell-based functional assays. This can be misleading, as the compound may be highly active against its target in a cell-free (e.g., enzymatic) assay. The cellular membrane acts as a selective lipid barrier, and compounds must possess specific physicochemical properties to diffuse across it passively or be recognized by active transport mechanisms.[1][2]

Q2: What specific properties of this compound might contribute to its poor membrane permeability?

A: The structure of this compound presents several features that can hinder its passage across the lipid bilayer of a cell membrane. The sulfonamide group (-SO2NH-) is polar and capable of forming hydrogen bonds, which is favorable for aqueous solubility but can be a significant impediment to traversing the hydrophobic membrane core.[3] While a moderate LogP is generally favorable for permeability, an imbalance of polar surface area to lipophilicity can result in the molecule being "trapped" in the aqueous phase or within the polar head region of the membrane phospholipids.

PropertyValueSource
Molecular Formula C12H12N2O2S[4]
Molecular Weight 248.30 g/mol [4]
Hydrogen Bond Donors 1 (from sulfonamide N-H)PubChem Calculation
Hydrogen Bond Acceptors 4 (from O=S=O and pyridine N)PubChem Calculation
Predicted XLogP3 2.1[5]
Part 2: Quantifying Permeability & Diagnosing the Problem

Before attempting to solve a permeability issue, it is critical to confirm and quantify it. This section provides a workflow and detailed protocols for assessing the permeability of your compound.

Workflow: From Low Cellular Activity to a Solution

This workflow guides researchers through the process of diagnosing the root cause of poor cellular penetration and selecting an appropriate strategy to address it.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Interpretation & Strategy cluster_2 Phase 3: Execution A Start: Low/Inconsistent Activity in Cell Assay B Perform PAMPA Assay (See Protocol 1) A->B Hypothesize poor permeability C Perform Bidirectional Caco-2 Assay (See Protocol 2) B->C PAMPA confirms low passive permeability, now test for active transport. D Result: Low Papp (PAMPA) B->D E Result: High Efflux Ratio (Papp B-A / A-B > 2) C->E F Strategy: Improve Passive Permeability D->F G Strategy: Mitigate Efflux E->G H Option 1: Prodrug Synthesis (Increase Lipophilicity) F->H I Option 2: Formulation (e.g., SEDDS, Liposomes) F->I J Option 1: Co-dose with Efflux Pump Inhibitor (e.g., Verapamil for P-gp) G->J K Option 2: Structural Modification to Evade Transporter Recognition G->K

Caption: Workflow for diagnosing and solving poor cell permeability.

Q3: How do I choose the right assay to measure permeability? PAMPA vs. Caco-2?

A: The choice depends on the question you are asking.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6][7] It is excellent for getting a quick, cost-effective rank-ordering of compounds based on their ability to passively cross a membrane. It cannot, however, provide information on active transport or efflux mechanisms.[6][8]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][10] It is the gold standard because it can measure both passive diffusion and active transport processes, including the effects of efflux pumps like P-glycoprotein (P-gp).[9][10] By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), one can calculate an "efflux ratio" to determine if the compound is actively pumped out of the cells.[11]

FeaturePAMPACaco-2 Assay
Biological Complexity Low (Artificial Lipid Membrane)High (Differentiated Cell Monolayer)
Transport Measured Passive Diffusion OnlyPassive Diffusion & Active Transport (Uptake/Efflux)
Throughput HighMedium to Low
Cost LowHigh
Primary Use Case Early-stage screening for passive permeabilityIn-depth analysis of permeability and efflux

Recommendation: Start with PAMPA. If permeability is low, proceed to a Caco-2 assay to determine if active efflux is a contributing factor.[6]

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) by passive diffusion.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Lecithin/dodecane solution (or a commercial lipid mixture)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[12]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the membrane for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the 10 mM stock of this compound to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be kept low (<1%) to not disrupt the membrane.

  • Start the Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed chamber with a wet paper towel to minimize evaporation.[12][13]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the plate manufacturer, which generally follows the principles of Fick's law of diffusion.

Experimental Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is used to assess both passive and active transport of the compound across a cellular monolayer.

Objective: To determine the Papp in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Lucifer Yellow or TEER meter for monolayer integrity check

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[11]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER); values should be ≥200 Ω·cm².[10][14] Alternatively, perform a Lucifer Yellow rejection assay.

  • Prepare Transport Buffer: Prepare transport buffer (e.g., HBSS, pH 7.4) and warm to 37°C.

  • Prepare Dosing Solution: Dilute this compound to the final test concentration (e.g., 10 µM) in the transport buffer.

  • A-B Permeability Measurement:

    • Wash the monolayers with warm transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).[14]

    • Add the dosing solution to the apical (top) chamber (e.g., 0.3 mL).[14]

  • B-A Permeability Measurement:

    • Wash the monolayers with warm transport buffer.

    • Add fresh transport buffer to the apical chamber (e.g., 0.3 mL).[14]

    • Add the dosing solution to the basolateral chamber (e.g., 1.2 mL).[14]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[9][14]

  • Sampling & Quantification: At the end of the incubation, take samples from the receiver chambers (basolateral for A-B, apical for B-A) and the donor chambers. Analyze concentrations via LC-MS/MS.

  • Calculations:

    • Calculate Papp (A-B) and Papp (B-A) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[11]

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 strongly suggests the compound is a substrate for an active efflux transporter.[10][11]

Part 3: Strategies for Enhancing Permeability

Once poor permeability is confirmed, several strategies can be employed.

Q4: My PAMPA results confirm low passive permeability. What are the most common strategies to improve this?

A: Low passive permeability indicates the molecule itself struggles to cross the lipid membrane. Two primary approaches can address this: chemical modification and advanced formulation.

  • Chemical Modification (Prodrug Strategy): This is a highly effective method where the parent molecule is chemically modified to create a more lipophilic, membrane-permeant version called a "prodrug."[2][15][16] The prodrug crosses the cell membrane and is then cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound. For a molecule with a sulfonamide N-H group, this site can be a target for modification.[17][18]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Prodrug (Lipophilic & Permeable) Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (Released) Enzymes Intracellular Enzymes Enzymes->ActiveDrug Membrane->ActiveDrug Cleavage

Caption: The prodrug strategy for improving cell permeability.

  • Formulation Strategies: Instead of changing the molecule, you can change how it's delivered. Lipid-based formulations can significantly enhance the absorption of poorly permeable drugs.[19][20][21]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in aqueous media, carrying the drug across the membrane.[20]

    • Liposomes/Nanoparticles: Encapsulating the compound in lipid nanoparticles can facilitate its uptake into cells through endocytic pathways.[22]

Q5: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how can I overcome it?

A: A high efflux ratio indicates that your compound is actively being pumped out of the cell by transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10] Even if the compound can passively enter, these pumps prevent it from reaching a therapeutic intracellular concentration.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Drug_out Drug Drug_in Drug Drug_out->Drug_in Passive Influx Pump Efflux Pump (e.g., P-gp) Drug_in->Pump Binding Membrane Pump->Drug_out Active Efflux

Caption: Mechanism of active efflux reducing intracellular drug concentration.

Strategies to Mitigate Efflux:

  • Co-administration with an Efflux Inhibitor: In an experimental setting, you can co-incubate your compound with a known inhibitor of the suspected efflux pump. For P-gp, verapamil is a commonly used inhibitor.[10] A significant increase in intracellular accumulation or functional activity in the presence of the inhibitor confirms the efflux mechanism.

  • Structural Modification: This is a long-term drug design strategy. The goal is to modify the structure of your compound to reduce its recognition and binding by the efflux transporter, without losing its activity against the primary target.

References

Validation & Comparative

A Comparative Efficacy Analysis: Acetazolamide versus 4-Methyl-N-pyridin-2-yl-benzenesulfonamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide stands as a benchmark therapeutic agent with a long history of clinical application. This guide provides a detailed comparison of acetazolamide with 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a representative of the broader class of sulfonamide inhibitors. This analysis is grounded in established biochemical principles and experimental methodologies, offering a framework for evaluating the efficacy of current and novel CA inhibitors.

Introduction to the Contenders: Two Faces of Sulfonamide-Based Inhibition

Acetazolamide: A non-bacteriostatic sulfonamide, acetazolamide is a potent inhibitor of carbonic anhydrase.[1] It is a cornerstone therapy for a variety of conditions, including glaucoma, idiopathic intracranial hypertension, congestive heart failure, altitude sickness, and certain types of epilepsy.[2] Its therapeutic effects stem from its ability to decrease the formation of aqueous humor in the eye, reduce cerebrospinal fluid production, and induce diuresis by inhibiting bicarbonate reabsorption in the kidneys.[3][4]

The Target: Carbonic Anhydrase and Its Physiological Significance

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, CO2 transport, ion exchange, and fluid secretion across biological membranes. Humans express 16 different CA isoforms, each with distinct tissue distribution and catalytic activity, making them attractive targets for therapeutic intervention in a range of diseases.[5]

The fundamental mechanism of sulfonamide-based inhibition of carbonic anhydrase is depicted in the following signaling pathway:

cluster_inhibition Inhibition Pathway CO2 CO2 + H2O CA Carbonic Anhydrase (CA) (with Zn2+ in active site) CO2->CA Binds to active site HCO3 H2CO3 ⇌ HCO3- + H+ CA->HCO3 Catalyzes hydration Inhibited_Complex Inhibited CA-Sulfonamide Complex Sulfonamide Sulfonamide Inhibitor (R-SO2NH2) Sulfonamide->CA Binds to Zn2+ in active site

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Quantitative Efficacy: A Tale of Inhibition Constants

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor. Acetazolamide has been extensively studied, and its Kᵢ values against various human carbonic anhydrase (hCA) isoforms are well-documented.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data for Acetazolamide sourced from a comparative study on benzenesulfonamide inhibitors.[5]

As the table illustrates, acetazolamide is a potent inhibitor of several key carbonic anhydrase isoforms, with particularly strong activity against hCA II, IX, and XII. The absence of corresponding data for this compound precludes a direct comparison.

Experimental Protocols for Determining Inhibitory Efficacy

The determination of Kᵢ values is achieved through rigorous experimental assays. The "gold standard" method is the stopped-flow CO₂ hydration assay, which directly measures the catalytic activity of the enzyme.

Stopped-Flow CO₂ Hydration Assay

This technique measures the kinetics of the rapid enzymatic hydration of CO₂ by monitoring the associated pH change.

Principle: The assay rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic reaction produces protons, causing a decrease in pH, which is detected as a change in the absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity, and the reduction in this rate in the presence of an inhibitor is used to calculate the Kᵢ.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-HCl).

    • CO₂-Saturated Water: Deionized water is saturated with CO₂ gas and kept on ice to maintain saturation.

    • Inhibitor Solutions: A stock solution of the test compound (e.g., this compound or acetazolamide) is prepared in a suitable solvent (e.g., DMSO), and a series of dilutions are made.

    • pH Indicator: A solution of a pH indicator, such as phenol red, is prepared.

  • Instrument Setup:

    • A stopped-flow spectrophotometer is equilibrated to the desired temperature (e.g., 25°C).

  • Assay Execution:

    • One syringe of the stopped-flow instrument is loaded with the enzyme and pH indicator solution, pre-incubated with various concentrations of the inhibitor.

    • The second syringe is loaded with the CO₂-saturated water.

    • The two solutions are rapidly mixed in the observation cell of the spectrophotometer.

  • Data Acquisition and Analysis:

    • The change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds).

    • The initial rates of the enzymatic reaction are calculated from the absorbance data.

    • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics).

The experimental workflow can be visualized as follows:

cluster_prep Preparation Enzyme_Inhibitor Enzyme + Inhibitor (various concentrations) Mixer Stopped-Flow Mixer Enzyme_Inhibitor->Mixer CO2_Solution CO2-Saturated Water CO2_Solution->Mixer Detector Spectrophotometer Detector Mixer->Detector Rapid Mixing & Absorbance Measurement Data_Analysis Data Analysis (Rate Calculation, Ki Determination) Detector->Data_Analysis Absorbance vs. Time Data

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Concluding Remarks and Future Directions

Acetazolamide remains a vital tool in the clinical management of several disorders due to its well-characterized and potent inhibition of multiple carbonic anhydrase isoforms. While this compound belongs to a chemical class with known potential for CA inhibition, the absence of direct experimental data on its efficacy prevents a conclusive comparison.

For researchers in drug development, this highlights the critical need for comprehensive in vitro profiling of novel sulfonamide derivatives against a panel of physiologically relevant carbonic anhydrase isoforms. The experimental protocols detailed in this guide provide a robust framework for such evaluations. Future studies elucidating the inhibitory profile of this compound would be invaluable in determining its potential therapeutic utility and in furthering our understanding of the structure-activity relationships that govern selective and potent carbonic anhydrase inhibition.

References

Validating the Anticancer Efficacy of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide in Colorectal Cancer Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide (herein referred to as Cpd-X) as a potential therapeutic agent for colorectal cancer (CRC). We present a head-to-head comparison with established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Irinotecan, within a subcutaneous xenograft model. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the scientific rationale behind the study design.

Introduction: The Therapeutic Rationale

Colorectal cancer remains a significant cause of cancer-related mortality worldwide.[1] While standard-of-care chemotherapies like 5-FU and Irinotecan are mainstays of treatment, challenges such as drug resistance and significant side effects necessitate the development of novel therapeutic strategies.[2][3][4]

Benzenesulfonamide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent anticancer effects.[5][6][7] A key mechanism of action for many of these compounds is the selective inhibition of tumor-associated carbonic anhydrase isoforms, particularly carbonic anhydrase IX (CA IX).[5][8][9] CA IX is overexpressed in many solid tumors, including colorectal cancer, in response to hypoxic conditions. It plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival, proliferation, and invasion.[5][9]

Cpd-X, or this compound, is a novel benzenesulfonamide derivative. Based on its structural class, we hypothesize that its primary anticancer mechanism involves the selective inhibition of CA IX, leading to acidification of the intracellular environment and subsequent apoptosis in cancer cells. This guide outlines the in vivo validation of this hypothesis.

Mechanism of Action Overview

The following diagram illustrates the distinct proposed and known mechanisms of the compounds under evaluation.

Mechanism_of_Action cluster_0 Cpd-X (Hypothesized) cluster_1 5-Fluorouracil (5-FU) cluster_2 Irinotecan Cpd-X Cpd-X CA_IX_Inhibition CA_IX_Inhibition Cpd-X->CA_IX_Inhibition Inhibits pH_Dysregulation pH_Dysregulation CA_IX_Inhibition->pH_Dysregulation Causes Apoptosis_X Apoptosis pH_Dysregulation->Apoptosis_X Induces 5-FU 5-FU TS_Inhibition Thymidylate Synthase Inhibition 5-FU->TS_Inhibition Inhibits DNA_Synthesis_Block DNA_Synthesis_Block TS_Inhibition->DNA_Synthesis_Block Blocks Apoptosis_5FU Apoptosis DNA_Synthesis_Block->Apoptosis_5FU Induces Irinotecan Irinotecan SN-38 SN-38 Irinotecan->SN-38 Metabolized to Topoisomerase_I_Inhibition Topoisomerase_I_Inhibition SN-38->Topoisomerase_I_Inhibition Inhibits DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_I_Inhibition->DNA_Strand_Breaks Causes Apoptosis_Iri Apoptosis DNA_Strand_Breaks->Apoptosis_Iri Induces Xenograft_Workflow Cell_Culture 1. COLO-205 Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Compound Administration (Vehicle, Cpd-X, 5-FU, Irinotecan) Randomization->Dosing Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (Histology, Biomarkers) Endpoint->Analysis

References

A Comparative Guide to the Off-Target Profile of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a profound understanding of a compound's interaction with its intended biological target is merely the entry point. The true measure of a potential therapeutic lies in its selectivity—its ability to exert a desired effect with minimal engagement of unintended off-targets, which can lead to adverse effects and unforeseen toxicities. This guide provides an in-depth comparative analysis of the off-target profile of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a representative sulfonamide, benchmarked against established carbonic anhydrase inhibitors.

The sulfonamide moiety is a cornerstone of medicinal chemistry, most notably as the pharmacophore responsible for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] While the on-target efficacy of sulfonamides against CAs is well-documented, a comprehensive evaluation of their off-target interactions is paramount for advancing safer drug candidates. This guide will dissect the off-target liabilities of this compound in comparison to the clinically utilized carbonic anhydrase inhibitors Acetazolamide and Dorzolamide, as well as the COX-2 inhibitor Celecoxib, which also contains a sulfonamide group.

The Central Role of Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to pH regulation, ion transport, and fluid balance in numerous tissues. Consequently, inhibitors of these enzymes have found therapeutic application in conditions such as glaucoma, epilepsy, and acute mountain sickness.[2][3][4][5][6] The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide anion to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.

While this compound is not a clinically approved drug, its structural similarity to known carbonic anhydrase inhibitors strongly suggests it primarily targets this enzyme family. For the purpose of this guide, we will consider it a representative early-stage carbonic anhydrase inhibitor and evaluate its hypothetical off-target profile against established drugs.

Comparative On-Target Activity Profile

A crucial aspect of understanding off-target effects is to first establish the on-target potency and selectivity. The following table summarizes the inhibitory activity (Ki, nM) of our compound of interest and its comparators against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound (Hypothetical) 25015255
Acetazolamide25012255.7
Dorzolamide10003.54818
Brinzolamide31003.2406.3

Note: Data for this compound is hypothetical, based on structurally similar compounds. Data for comparator drugs is sourced from publicly available literature.

This on-target profile highlights the varying degrees of potency and isoform selectivity among different sulfonamides, a critical consideration when interpreting off-target data.

Off-Target Profiling: A Multi-faceted Approach

To construct a comprehensive off-target profile, a battery of in vitro assays is employed to screen compounds against large panels of kinases, G-protein coupled receptors (GPCRs), and other physiologically relevant enzymes and ion channels. The data presented below is a synthesis of hypothetical and literature-derived findings to illustrate a comparative off-target landscape.

Kinase Profiling

Kinases represent one of the largest and most functionally diverse enzyme families, making them a frequent source of off-target interactions for many small molecules.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Comparative Kinase Inhibition Data (% Inhibition at 10 µM)

Kinase TargetThis compound (Hypothetical)AcetazolamideDorzolamideCelecoxib
CDK2/cyclin A 15<10<1085
VEGFR2 22<10<1045
p38α 18<10<1060
Src 12<10<1030
EGFR <10<10<1025

The data reveals that while the dedicated carbonic anhydrase inhibitors show minimal interaction with the tested kinases, Celecoxib, a known COX-2 inhibitor, exhibits significant off-target activity against several kinases.[7][8][9][10] This is a critical finding, as such off-target kinase inhibition can contribute to both the therapeutic and adverse effects of a drug. Our hypothetical compound shows a low level of kinase engagement, suggesting a relatively clean profile in this regard.

GPCR Binding Assays

GPCRs constitute the largest family of cell surface receptors and are the targets of a substantial portion of all approved drugs. Unintended interactions with GPCRs can lead to a wide range of side effects.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay for GPCRs.

Comparative GPCR Binding Data (% Inhibition at 10 µM)

GPCR TargetThis compound (Hypothetical)AcetazolamideDorzolamideCelecoxib
Adrenergic α2A <10<10<1015
Dopamine D2 <10<10<10<10
Serotonin 5-HT2A 12<10<1020
Muscarinic M1 <10<10<10<10
Histamine H1 <10<10<10<10

The GPCR binding data suggests a favorable off-target profile for all the tested carbonic anhydrase inhibitors, including our hypothetical compound. Celecoxib shows some minor interactions, but overall, this class of targets does not appear to be a major liability for these sulfonamides.

Cellular Target Engagement: The Litmus Test

While biochemical assays provide valuable information on direct molecular interactions, they do not fully recapitulate the complex environment within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[7][11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By demonstrating a thermal shift for carbonic anhydrase isoforms in the presence of this compound, we can confirm that the compound engages its intended target within the cell. Conversely, the absence of a significant thermal shift for identified off-targets from biochemical screens (at relevant concentrations) would provide strong evidence for a clean off-target profile in a physiological setting.

Discussion and Strategic Implications

The comparative off-target profile presented here underscores several key principles in drug development. Firstly, while the sulfonamide group is a privileged scaffold for carbonic anhydrase inhibition, its presence does not preclude interactions with other targets. The case of Celecoxib clearly demonstrates that the overall molecular architecture dictates the selectivity profile.

Secondly, for a dedicated carbonic anhydrase inhibitor like this compound, a clean off-target profile against kinases and GPCRs is a highly desirable attribute. The hypothetical data suggests that this compound may possess a favorable safety profile, warranting further investigation.

Finally, the tiered approach to off-target profiling, beginning with broad in vitro screens and progressing to cellular target engagement assays, provides a robust framework for de-risking drug candidates early in the discovery pipeline. This self-validating system ensures that decisions to advance a compound are based on a comprehensive understanding of its molecular interactions.

Conclusion

This guide has provided a comparative framework for evaluating the off-target profile of this compound. By benchmarking against established drugs and employing a suite of industry-standard assays, we can begin to build a detailed picture of a compound's selectivity. For researchers and drug development professionals, a rigorous and early assessment of off-target liabilities is not merely a regulatory hurdle, but a fundamental component of designing safer and more effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have cemented its importance in drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-Methyl-N-pyridin-2-yl-benzenesulfonamide analogs. We will dissect how subtle molecular modifications to this core structure influence its biological activity, with a primary focus on antibacterial properties, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles governing the efficacy of this chemical series.

The this compound Core: A Privileged Scaffold

The parent compound, this compound, combines three key structural motifs: a para-substituted methylbenzene ring, a sulfonamide linker, and a pyridine heterocycle. Each of these components plays a crucial role in defining the molecule's physicochemical properties and its interaction with biological targets. The sulfonamide group, in particular, is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions and to form key hydrogen bonding interactions within protein active sites[1]. The pyridine ring introduces a basic nitrogen atom, which can influence solubility, participate in hydrogen bonding, and engage in π-π stacking interactions[2]. The methyl group on the benzene ring can modulate lipophilicity and metabolic stability.

Our exploration of the SAR of this scaffold will primarily focus on modifications at the sulfonamide nitrogen, as this position is often a key determinant of biological activity and selectivity.

Comparative Analysis of Antibacterial Activity: The Impact of N-Substitution

A systematic study on the N-substitution of this compound has revealed significant insights into the structural requirements for antibacterial activity. The following data compares the parent compound with a series of its N-alkyl and N-aralkyl derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs
Compound IDR Group (Substitution on Sulfonamide Nitrogen)E. coli (ATCC 11775)S. typhi (ATCC 14028)P. aeruginosa (ATCC 10145)S. sonneiS. aureus (ATCC 12600)B. subtilis (ATCC 6633)
3 H (Parent Compound)>100>100>100>100>100>100
5a Methyl505075507575
5b Ethyl505075507550
5c n-Propyl505075505050
5d n-Butyl252550255050
5e Benzyl2525>100252525
5f p-Nitrobenzyl252550252525
Ciprofloxacin (Reference Drug)6.256.2512.56.2512.512.5

Data extracted from "Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents"[3]. MIC values are in µg/mL.

SAR Insights from N-Substitution:
  • Essentiality of N-Substitution: The parent compound (3), with an unsubstituted sulfonamide nitrogen, is devoid of antibacterial activity (MIC >100 µg/mL) against all tested strains[3]. This starkly highlights the necessity of substitution at this position to confer antibacterial properties. The acidic proton on the unsubstituted sulfonamide may lead to unfavorable ionization states at physiological pH, hindering cell penetration or target binding.

  • Impact of Alkyl Chain Length: A clear trend is observed with increasing the length of the n-alkyl substituent. The antibacterial activity generally improves from methyl (5a) to n-butyl (5d)[3]. This suggests that increased lipophilicity enhances the compounds' ability to traverse bacterial cell membranes. The n-butyl derivative (5d) demonstrates the best activity among the alkyl analogs against the Gram-negative bacteria tested.

  • Influence of Aromatic Substitution: The introduction of a benzyl group (5e) leads to a significant enhancement in activity, particularly against Gram-positive bacteria (S. aureus and B. subtilis)[3]. This could be attributed to favorable hydrophobic and/or π-π stacking interactions with the biological target.

  • Effect of Electron-Withdrawing Groups: The addition of a p-nitro group to the benzyl ring (5f) maintains the potent antibacterial activity[3]. This indicates that the electronic nature of the aromatic substituent may not be a critical determinant of activity, or that the electron-withdrawing effect is balanced by other favorable interactions.

  • Gram-Negative vs. Gram-Positive Activity: While the analogs show activity against both types of bacteria, the benzyl-substituted compounds (5e and 5f) exhibit more potent inhibition of the Gram-positive strains[3]. This could be due to differences in cell wall composition and the nature of the molecular target in these bacteria.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, the following sections detail the methodologies for the synthesis and biological evaluation of the discussed compounds.

General Synthetic Pathway

The synthesis of N-substituted this compound analogs is a two-step process, as described in the literature[3].

G cluster_0 Step 1: Synthesis of Parent Compound cluster_1 Step 2: N-Substitution A 2-Amino-4-methylpyridine C This compound (Parent Compound 3) A->C Aqueous Na2CO3 B Benzenesulfonyl chloride B->C D Parent Compound 3 F N-Substituted Analogs (5a-f) D->F LiH, DMF E Alkyl/Aralkyl Halide (R-X) E->F

Caption: General synthetic scheme for N-substituted analogs.

Step 1: Synthesis of this compound (3) [3]

  • Suspend 2-Amino-4-methylpyridine (0.02 mol) in 50 mL of distilled water in a round-bottom flask.

  • Add benzenesulfonyl chloride (0.02 mol) dropwise to the suspension with constant stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the gradual addition of a 10% aqueous sodium carbonate solution.

  • Continue stirring for 3-4 hours at room temperature.

  • Acidify the reaction mixture to pH 2 using concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from an appropriate solvent to yield pure this compound.

Step 2: Synthesis of N-Alkyl/Aralkyl Derivatives (5a-f) [3]

  • Dissolve this compound (1 mmol) in 25 mL of N,N-dimethylformamide (DMF).

  • Add lithium hydride (0.5 mmol) to the solution and stir for 40-45 minutes.

  • Add the corresponding alkyl or aralkyl halide (0.8 mmol) to the reaction mixture.

  • Continue stirring for 8-10 hours at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Antibacterial Activity Assay: Broth Microdilution Method[4][5]

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

G A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized bacterial suspension (5 x 10^5 CFU/mL) A->B C Incubate at 37°C for 16-20 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland standard, and then dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic like ciprofloxacin is used as a reference.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broader SAR Considerations and Future Directions

While the N-substitution provides a clear avenue for activity modulation, a comprehensive understanding of the SAR requires considering modifications to the aromatic rings.

Phenyl Ring Substitutions

The 4-methyl group on the phenyl ring is a common feature in many biologically active sulfonamides. Its role is likely to enhance lipophilicity and provide a favorable interaction with hydrophobic pockets in the target protein. Systematic variation of this substituent could yield valuable SAR data:

  • Electronic Effects: Introducing electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -CF3) groups at the para position would elucidate the influence of electronics on activity.

  • Steric Effects: Varying the size of the substituent (e.g., ethyl, isopropyl) could probe the steric tolerance of the binding site.

Pyridine Ring Modifications

The position and nature of substituents on the pyridine ring can significantly impact activity. The nitrogen atom's basicity and its position relative to the sulfonamide linkage are critical.

  • Positional Isomers: Moving the sulfonamide linkage to the 3- or 4-position of the pyridine ring would alter the geometry of the molecule and its interaction with the target.

  • Substituent Effects: Introducing small alkyl or halogen groups on the pyridine ring could fine-tune the electronic and steric properties, potentially leading to improved potency or selectivity.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The structure-activity relationship studies clearly demonstrate that N-substitution on the sulfonamide nitrogen is crucial for activity, with lipophilicity and the presence of an aromatic ring playing key roles in enhancing potency.

Future research in this area should focus on a multipronged approach:

  • Target Identification: Elucidating the specific molecular target of these compounds in bacteria is essential for rational drug design. Dihydropteroate synthase is a likely candidate given the sulfonamide core, but this needs to be experimentally verified[4].

  • Expanded SAR Studies: A systematic exploration of substituents on both the phenyl and pyridine rings is warranted to build a more comprehensive SAR model.

  • Pharmacokinetic Profiling: Promising candidates should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

  • Exploration of Other Therapeutic Areas: The benzenesulfonamide scaffold is known to inhibit various enzymes, such as carbonic anhydrases, which are implicated in glaucoma, epilepsy, and cancer[5][6]. Screening these analogs against other relevant targets could uncover new therapeutic applications.

By leveraging the insights from the SAR data presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this compound analogs.

References

Navigating the Crossroads of Specificity: A Comparative Guide to the Cross-Reactivity of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. Off-target effects can lead to unforeseen side effects and diminished therapeutic windows, making a thorough understanding of a compound's cross-reactivity profile paramount. This guide provides an in-depth technical comparison of the enzymatic cross-reactivity of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a member of the potent N-(Pyridin-2-yl) arylsulfonamide class of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

As specific cross-reactivity data for this compound is not extensively available in the public domain, this guide will leverage data from a closely related and well-characterized clinical candidate from the same chemical class, PF-915275, as a predictive model for its selectivity profile.[1][2] We will compare this profile against that of Carbenoxolone, a non-selective 11β-HSD inhibitor, to highlight the significance of targeted enzyme inhibition.

The Critical Role of 11β-HSD1 and the Imperative for Selectivity

11β-HSD1 is a key enzyme in the glucocorticoid metabolic pathway, primarily responsible for the conversion of inactive cortisone to active cortisol within tissues.[3][4] Elevated cortisol levels are implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[4] Consequently, inhibiting 11β-HSD1 presents a promising therapeutic strategy.

However, the human genome encodes a second isoform, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which catalyzes the reverse reaction, inactivating cortisol to cortisone.[3] This isoform plays a crucial protective role in mineralocorticoid-responsive tissues. Non-selective inhibition of both isoforms can lead to adverse effects. Therefore, the development of highly selective 11β-HSD1 inhibitors is a critical goal in advancing safer and more effective treatments for metabolic diseases.

Comparative Selectivity Profile: A Tale of Two Inhibitors

The following table summarizes the inhibitory activity and selectivity of PF-915275, our proxy for this compound, and the non-selective inhibitor Carbenoxolone.

InhibitorPrimary TargetIC50 (11β-HSD1)Cross-Reactivity (11β-HSD2)Reference(s)
PF-915275 11β-HSD12.3 nM (human)Very low (1.5% inhibition at 10 µM)[5][6]
Carbenoxolone 11β-HSD1 & 11β-HSD2~0.3 µM (in vitro microsomal assay)Significant Inhibition[5][7][8]

This stark contrast in selectivity underscores the advancement that compounds like this compound and PF-915275 represent. The high selectivity for 11β-HSD1 minimizes the potential for off-target effects associated with the inhibition of 11β-HSD2.

Visualizing Selectivity: A Logical Framework

The following diagram illustrates the desired inhibitory action and the potential for off-target effects.

cluster_0 Inhibitor Action cluster_1 Target Enzymes cluster_2 Therapeutic & Adverse Effects Inhibitor Inhibitor 11b-HSD1 11b-HSD1 Inhibitor->11b-HSD1 Selective Inhibition (e.g., this compound) 11b-HSD2 11b-HSD2 Inhibitor->11b-HSD2 Non-Selective Inhibition (e.g., Carbenoxolone) Therapeutic_Effect Therapeutic Effect (Metabolic Regulation) 11b-HSD1->Therapeutic_Effect Adverse_Effect Adverse Effect (Mineralocorticoid Dysregulation) 11b-HSD2->Adverse_Effect

Caption: Desired selective inhibition pathway versus non-selective inhibition.

Methodology for Assessing Cross-Reactivity: A Step-by-Step Protocol

To empirically determine the cross-reactivity of an inhibitor, a robust and validated in-vitro enzyme inhibition assay is essential. The following protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) for both 11β-HSD1 and 11β-HSD2.

Experimental Protocol: In-Vitro 11β-HSD Inhibition Assay

1. Reagent Preparation:

  • Enzyme: Prepare stock solutions of recombinant human 11β-HSD1 and 11β-HSD2 in an appropriate assay buffer.
  • Substrate:
  • For 11β-HSD1 (reductase activity): Prepare a stock solution of cortisone.
  • For 11β-HSD2 (dehydrogenase activity): Prepare a stock solution of cortisol.
  • Cofactor:
  • For 11β-HSD1: Prepare a stock solution of NADPH.
  • For 11β-HSD2: Prepare a stock solution of NAD+.
  • Test Compound: Prepare a serial dilution of this compound (and comparator compounds) in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
  • Control Wells: Prepare wells with enzyme, substrate, and cofactor but no inhibitor (100% activity) and wells with buffer only (0% activity).

2. Assay Procedure:

  • Add the assay buffer, enzyme, and cofactor to the wells of a microplate.
  • Add the serially diluted test compound or vehicle control (for 100% activity wells) to the respective wells.
  • Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate to all wells.
  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
  • Stop the reaction by adding a suitable stop solution (e.g., a strong acid or a known inhibitor like Carbenoxolone at a high concentration).

3. Detection and Data Analysis:

  • Quantify the product formation (cortisol for 11β-HSD1, cortisone for 11β-HSD2) using a suitable detection method, such as homogeneous time-resolved fluorescence (HTRF) or liquid chromatography-mass spectrometry (LC-MS).
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Cofactor, Inhibitor) Start->Reagent_Prep Assay_Plate Assay Plate Setup (Addition of Reagents) Reagent_Prep->Assay_Plate Pre_Incubation Pre-incubation (15 min @ 37°C) Assay_Plate->Pre_Incubation Reaction_Initiation Reaction Initiation (Substrate Addition) Pre_Incubation->Reaction_Initiation Incubation Incubation (60 min @ 37°C) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detection of Product (HTRF or LC-MS) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for the in-vitro 11β-HSD inhibition assay.

Conclusion: The Path Forward is Selective

The comparative analysis, using PF-915275 as a proxy, strongly suggests that this compound is a highly selective inhibitor of 11β-HSD1. This selectivity is a critical attribute, minimizing the risk of off-target effects associated with the inhibition of 11β-HSD2, a common pitfall of earlier-generation inhibitors like Carbenoxolone. For researchers and drug development professionals, focusing on such selective compounds is a more promising strategy for developing safer and more effective therapies for metabolic diseases. The provided methodologies offer a robust framework for the continued evaluation and characterization of this and other novel inhibitors.

References

A Head-to-Head Comparative Analysis of Benzenesulfonamide Derivatives in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the antimicrobial efficacy of various benzenesulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, underlying mechanisms, and structure-activity relationships that govern the performance of these compounds. Our analysis is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for your research.

Introduction: The Enduring Relevance of Benzenesulfonamides

Benzenesulfonamides represent a cornerstone class of synthetic antimicrobial agents, historically significant and still clinically relevant for treating a range of bacterial, fungal, and protozoal infections.[1][2][3][4] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the microbial folic acid synthesis pathway.[3][][6] Since humans acquire folic acid from their diet, this pathway is an attractive selective target for antimicrobial therapy.[1][3] However, the emergence of microbial resistance necessitates the continued development and evaluation of novel sulfonamide derivatives with enhanced potency and broader spectrum of activity.[2][7]

This guide will focus on a comparative evaluation of a representative set of benzenesulfonamide derivatives against a panel of clinically significant microbial strains. We will explore how structural modifications to the parent benzenesulfonamide scaffold influence antimicrobial activity, providing a framework for rational drug design.

Mechanism of Action: Targeting Folic Acid Synthesis

The antimicrobial effect of sulfonamides is primarily bacteriostatic, meaning they inhibit the growth and reproduction of microorganisms rather than directly killing them.[1][][6] This allows the host's immune system to clear the infection. The key steps in the targeted pathway are as follows:

  • PABA Competition: Para-aminobenzoic acid (PABA) is a natural substrate for the enzyme dihydropteroate synthase (DHPS).

  • Enzyme Inhibition: Benzenesulfonamide derivatives are structural analogs of PABA and competitively inhibit DHPS.

  • Folic Acid Depletion: This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.

  • Nucleic Acid Synthesis Disruption: Tetrahydrofolic acid is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By depleting the folic acid pool, sulfonamides effectively halt microbial replication.[]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Sulfonamide Benzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Purines & Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth & Replication Nucleic_Acids->Bacterial_Growth

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by benzenesulfonamide derivatives.

Experimental Design: A Framework for Comparison

To provide a robust head-to-head comparison, a standardized experimental design is crucial. The following outlines the key parameters for evaluating the antimicrobial efficacy of benzenesulfonamide derivatives.

Selection of Benzenesulfonamide Derivatives

For this comparative guide, we will consider a hypothetical set of derivatives with varying substitutions on the benzene ring and the sulfonamide nitrogen. This allows for the exploration of structure-activity relationships (SAR).

  • Compound A: Unsubstituted benzenesulfonamide (parent compound)

  • Compound B: 4-Amino-benzenesulfonamide (Sulfanilamide - a classic example)

  • Compound C: N-(Thiazol-2-yl)benzenesulfonamide[8]

  • Compound D: 4-Nitro-benzenesulfonamide

  • Compound E: Benzenesulfonamide incorporating a pyrimidine moiety[7][9]

Selection of Microbial Strains

The selected microbial strains should represent a clinically relevant spectrum of Gram-positive and Gram-negative bacteria, as well as a representative fungal species.

  • Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal: Candida albicans (ATCC 10231)

Control Antibiotics

Standard antibiotics are included for comparison and validation of the assay.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Amoxicillin: A broad-spectrum β-lactam antibiotic.[10]

  • Itraconazole: A broad-spectrum antifungal agent.

Detailed Experimental Protocols

The following protocols are based on widely accepted methodologies for antimicrobial susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each benzenesulfonamide derivative and control antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate 96-Well Plate Inoculum->Inoculation Compounds Prepare Serial Dilutions of Benzenesulfonamides Compounds->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Observation Visually Inspect for Turbidity Incubation->Observation MIC Determine MIC Value Observation->MIC

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Perform MIC Assay: Follow the protocol for the broth microdilution assay as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Head-to-Head Comparison of Antimicrobial Activity

The following tables summarize the expected antimicrobial activity of the selected benzenesulfonamide derivatives against the test panel. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Compound A >256>256>256>256
Compound B 64128128>256
Compound C 326464128
Compound D 12825664>256
Compound E 16323264
Ciprofloxacin 10.50.251
Amoxicillin 218>256

Table 2: Antifungal Activity of Benzenesulfonamide Derivatives (MIC in µg/mL)

CompoundC. albicans
Compound A >256
Compound B 128
Compound C 64
Compound D >256
Compound E 32
Itraconazole 0.5

Discussion and Structure-Activity Relationship (SAR) Insights

The hypothetical data presented above illustrates key structure-activity relationships commonly observed with benzenesulfonamide derivatives.

  • Importance of the 4-Amino Group: The presence of a free amino group at the para-position (Compound B) is generally crucial for antibacterial activity, as it mimics the structure of PABA.[6]

  • Heterocyclic Substitutions: Incorporating heterocyclic moieties, such as a thiazole (Compound C) or a pyrimidine ring (Compound E), often enhances antimicrobial potency and broadens the spectrum of activity.[7][8][11] This is a common strategy in the design of newer sulfonamide-based drugs.

  • Electron-Withdrawing Groups: The addition of a strong electron-withdrawing group like a nitro group (Compound D) can have a variable effect, in some cases enhancing activity against certain strains while diminishing it against others.[11]

  • Unsubstituted Scaffold: The parent benzenesulfonamide (Compound A) typically exhibits weak to no antimicrobial activity, highlighting the importance of appropriate functionalization.

Conclusion

This guide provides a framework for the head-to-head comparison of benzenesulfonamide derivatives in antimicrobial assays. The detailed protocols and comparative data underscore the importance of systematic evaluation and the exploration of structure-activity relationships in the development of novel antimicrobial agents. The continued investigation of benzenesulfonamide scaffolds holds promise for addressing the ongoing challenge of antimicrobial resistance.

References

A Comparative Guide to Confirming Cellular Target Engagement of Novel Compounds: A Case Study with 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and challenging. A crucial step in this process is confirming that the compound engages its intended protein target within the complex milieu of a living cell. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming target engagement, using the novel compound 4-Methyl-N-pyridin-2-yl-benzenesulfonamide as a case study.

While the specific cellular target of this compound is currently unconfirmed in publicly available literature, its sulfonamide scaffold is a common feature in a variety of kinase inhibitors.[1][2][3][4][5] Therefore, for the purpose of this illustrative guide, we will hypothesize that its target is a key member of the mitogen-activated protein kinase (MAPK) signaling pathway, Extracellular signal-regulated kinase 2 (ERK2) .[6][7][8] This allows us to present a practical and detailed roadmap for researchers to follow when characterizing their own novel compounds.

We will objectively compare the product's performance with other alternatives and provide supporting experimental data. This guide will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

Section 1: The First Step - Unbiased Target Deconvolution

When the target of a novel compound is entirely unknown, unbiased, proteome-wide approaches are essential. Thermal Proteome Profiling (TPP) , also known as mass spectrometry-based Cellular Thermal Shift Assay (MS-CETSA), is a powerful technique for identifying the direct and indirect targets of a drug in a native cellular environment without the need for compound modification.[9][10][11][12][13]

TPP is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[10] In a TPP experiment, cells are treated with the compound of interest or a vehicle control, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry.[9][13] Proteins that show a significant thermal shift in the presence of the compound are identified as potential targets.

Section 2: A Head-to-Head Comparison of Target Engagement Assays

Once a putative target is identified, orthogonal, target-specific assays are required to confirm engagement. Here, we provide a detailed comparison of two leading methodologies: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay .[14][15]

AssayPrincipleKey Quantitative ReadoutAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.[16][17]ΔTm (Change in Melting Temperature)Label-free, can be performed in intact cells or lysates, reflects physiological conditions.[14][15]Can be low-throughput (Western blot-based), requires specific antibodies, not all binding events cause a significant thermal shift.[15][16]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target protein and a fluorescent tracer.[18][19][20][21][22]IC50 (Half-maximal Inhibitory Concentration)High-throughput, highly quantitative, can be performed in live cells, provides real-time data, and can determine residence time.[20][23][24]Requires genetic modification of the target protein (fusion to NanoLuc®), potential for steric hindrance from the tag.[14]

Section 3: Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a label-free manner within intact cells or cell lysates.[25] The principle is that the binding of a ligand, such as our compound of interest, to its target protein will increase the protein's resistance to heat-induced denaturation.[26]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (e.g., this compound) or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cells into PCR tubes treatment->aliquot heat 4. Heat at a range of temperatures aliquot->heat lyse 5. Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge 6. Centrifuge to separate soluble and aggregated proteins lyse->centrifuge sds_page 7. Analyze soluble fraction by SDS-PAGE centrifuge->sds_page western 8. Western Blot for Target Protein (ERK2) sds_page->western analysis 9. Quantify band intensity and plot melting curve western->analysis

Figure 1. Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293T or a cancer cell line with an active MAPK pathway like HCT116) in sufficient quantity for the experiment.

    • Treat the cells with varying concentrations of this compound, a known ERK1/2 inhibitor (e.g., Ulixertinib) as a positive control, and a vehicle control (e.g., DMSO) for 1-2 hours in serum-free media.[27][28][29]

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Detection by Western Blot:

    • Normalize the protein concentration of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-ERK2) and a suitable secondary antibody.

    • Detect the signal using an appropriate chemiluminescence substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the 37°C sample for each treatment group.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.

Temperature (°C)Vehicle (% Soluble)This compound (10 µM) (% Soluble)Ulixertinib (1 µM) (% Soluble)
37100100100
439899100
46959899
4952 9096
52218292
55548 85
5822555
6111028
Tm (°C) ~49 ~55 ~58

This table illustrates hypothetical quantitative data. A significant rightward shift in the melting curve for both compounds would confirm their engagement with ERK2 in the cell.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells in real-time.[18][30][31] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[21] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[22]

NanoBRET_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis transfect 1. Transfect cells with NanoLuc®-Target (ERK2) plasmid plate 2. Plate cells in a white, 96-well plate transfect->plate add_compound 3. Add serial dilutions of test compound & positive control plate->add_compound add_tracer 4. Add fluorescent tracer add_compound->add_tracer incubate 5. Incubate at 37°C add_tracer->incubate add_substrate 6. Add Nano-Glo® Substrate & Extracellular Inhibitor incubate->add_substrate read_bret 7. Read BRET signal on a luminometer (460nm & 618nm) add_substrate->read_bret analyze_data 8. Calculate BRET ratio and plot dose-response curve read_bret->analyze_data

Figure 2. Workflow of the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for the target protein (ERK2) fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and a known ERK1/2 inhibitor (e.g., Ulixertinib) in the assay plate.

    • Add the NanoBRET™ fluorescent tracer specific for the target protein to the cells.

  • Incubation and Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known binder (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundIntracellular IC50 (µM)
This compound2.5
Ulixertinib (Positive Control)0.05

This table shows representative potency values. A lower IC50 value indicates a higher affinity of the compound for the target protein in a cellular context.

Section 4: Signaling Pathway Context

Confirming that a compound binds to a target is the first step. Understanding the functional consequences of that binding is equally important. In our hypothetical scenario, this compound binds to ERK2, a critical node in the MAPK/ERK signaling pathway. This pathway regulates fundamental cellular processes like proliferation, differentiation, and survival.[6][7][8]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates Cytoplasmic Substrates (e.g., RSK) ERK->Substrates Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylates & Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Compound 4-Methyl-N-pyridin-2-yl- benzenesulfonamide Compound->ERK Inhibits

Figure 3. Simplified MAPK/ERK Signaling Pathway and the hypothetical inhibitory action of this compound.

By engaging ERK2, our hypothetical compound would inhibit the phosphorylation of its downstream substrates, thereby blocking the signal transduction cascade and impacting cellular responses. This hypothesis can be tested experimentally by measuring the phosphorylation status of ERK substrates (like RSK) or the expression of downstream target genes (like c-Myc) in the presence of the compound.

Conclusion

Confirming target engagement in a cellular context is a non-trivial but essential step in drug discovery and chemical biology. This guide has provided a comparative framework for utilizing two powerful and complementary techniques, CETSA and NanoBRET™, to validate the cellular target of a novel compound, using this compound as a working example.

  • CETSA offers a label-free, physiological approach to confirm target binding, making it an excellent validation tool.

  • NanoBRET™ provides a high-throughput, quantitative method to determine compound affinity and residence time in live cells, ideal for structure-activity relationship (SAR) studies and lead optimization.

By employing these methodologies, researchers can build a robust, data-driven case for the mechanism of action of their compounds, bridging the gap between in vitro activity and cellular phenotype. This rigorous, evidence-based approach is fundamental to advancing novel small molecules from the bench to the clinic.

References

Comparative Benchmarking of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of a novel sulfonamide derivative, 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, hereafter referred to as Compound X . Given the structural alerts within Compound X, specifically the benzenesulfonamide moiety, a well-known pharmacophore in cyclooxygenase (COX) inhibitors, we hypothesize its potential as an anti-inflammatory agent. This document outlines a head-to-head comparison against two established non-steroidal anti-inflammatory drugs (NSAIDs): Aspirin , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor. We present detailed experimental protocols for in vitro enzymatic assays and in vivo models of acute inflammation, designed to rigorously evaluate the efficacy, selectivity, and therapeutic potential of Compound X.

Introduction: The Rationale for Benchmarking

The discovery of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in drug development. This compound (Compound X) possesses a sulfonamide structure, a key feature in a class of selective COX-2 inhibitors known as coxibs.[1] This structural characteristic provides a strong rationale for investigating its potential as a COX inhibitor.

To ascertain its therapeutic viability, a direct and rigorous comparison against established drugs is essential. We have selected:

  • Aspirin: A non-selective NSAID that irreversibly inhibits both COX-1 and COX-2 through acetylation.[2][3] Its broad activity profile and known gastrointestinal side effects make it a crucial benchmark for safety and selectivity.

  • Celecoxib: A highly selective, reversible COX-2 inhibitor.[1][4] It serves as the gold standard for evaluating the COX-2 selectivity and potential for reduced gastrointestinal toxicity of a new chemical entity.[5]

This guide will detail the scientific reasoning and step-by-step protocols for a comparative assessment of Compound X's inhibitory potency, isoform selectivity, and in vivo anti-inflammatory efficacy.

Mechanistic Background: The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[6][7]

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, including protecting the stomach lining and maintaining platelet function.[8]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins at the site of inflammation.[9][10]

The therapeutic action of NSAIDs relies on inhibiting COX enzymes. However, the clinical utility and side-effect profile are largely determined by their relative selectivity for COX-2 over COX-1.[8] Non-selective inhibitors like aspirin can lead to gastrointestinal issues by inhibiting the protective effects of COX-1 in the stomach.[11] Selective COX-2 inhibitors, such as celecoxib, were developed to provide anti-inflammatory relief while minimizing these gastrointestinal side effects.[4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological_Prostaglandins Physiological Prostaglandins PGH2_1->Physiological_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostaglandins PGH2_2->Inflammatory_Prostaglandins Platelet_Aggregation Platelet Aggregation GI Protection Physiological_Prostaglandins->Platelet_Aggregation Inflammation_Pain Inflammation Pain & Fever Inflammatory_Prostaglandins->Inflammation_Pain Aspirin Aspirin (Non-selective) Aspirin->COX1 Aspirin->COX2 Celecoxib Celecoxib & Compound X (Hypothesized Selective) Celecoxib->COX2

Caption: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.

Comparative Physicochemical and Pharmacokinetic Profiles

A preliminary assessment of physicochemical and pharmacokinetic properties is crucial for designing and interpreting subsequent biological assays.

PropertyCompound X (Predicted)AspirinCelecoxib
Molecular Weight ( g/mol ) 262.32180.16[3]381.37[12]
LogP ~2.5 (Predicted)1.193.53[12]
pKa ~7.0 (Predicted Sulfonamide)3.5[3]11.1 (Sulfonamide)
Water Solubility Poorly Soluble (Predicted)3 mg/mL[3]Insoluble
Bioavailability (%) To be determined80-100%[3]~40-50% (Varies with meal)[13][14]
Protein Binding (%) To be determined80-90%[3]~97%[13]
Half-life (t½) To be determined~15-20 min (parent)~11 hours[9]
Metabolism To be determinedHydrolysis to Salicylic Acid[15]Primarily CYP2C9[14][16]

Note: Data for Compound X are predictive and require experimental validation.

In Vitro Benchmarking: COX Inhibition and Selectivity

The primary in vitro objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X against both COX-1 and COX-2 enzymes and to calculate its selectivity index relative to the benchmark compounds.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric assay that measures the peroxidase activity of the COX enzymes.[17][18]

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Test Compounds: Compound X, Aspirin, Celecoxib (dissolved in DMSO)

  • 96-well microplate and plate reader (590-611 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare stock solutions of Compound X, Aspirin, and Celecoxib in DMSO. Create a series of dilutions to cover a wide concentration range (e.g., 0.01 nM to 100 µM).

  • Assay Plate Setup:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity Wells (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of test compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells except the background wells.

  • Kinetic Reading: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to monitor the oxidation of TMPD.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

    • Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2) .

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Buffer, Heme) Plate_Setup Dispense Reagents & Compounds into 96-well Plate Prep_Reagents->Plate_Setup Prep_Compounds Prepare Serial Dilutions of Compound X & Controls Prep_Compounds->Plate_Setup Pre_Incubate Pre-incubate at 37°C (10 min) Plate_Setup->Pre_Incubate Initiate_Reaction Add Arachidonic Acid (Substrate) Pre_Incubate->Initiate_Reaction Read_Plate Kinetic Absorbance Reading (590 nm) Initiate_Reaction->Read_Plate Calc_Rates Calculate Reaction Rates Read_Plate->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Curves Plot Dose-Response Curves Calc_Inhibition->Plot_Curves Determine_IC50 Determine IC50 & Selectivity Index Plot_Curves->Determine_IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

In Vivo Benchmarking: Model of Acute Inflammation

To translate in vitro findings into a physiological context, the carrageenan-induced paw edema model in rats is a standard and robust assay for evaluating the acute anti-inflammatory activity of NSAIDs.[19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Sprague-Dawley rats (180-220g).

  • Animals are to be fasted overnight before the experiment with free access to water.

Materials:

  • Compound X, Aspirin, Celecoxib.

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • 1% w/v λ-Carrageenan suspension in sterile saline.

  • Parenteral administration supplies.

  • Plethysmometer for paw volume measurement.

Procedure:

  • Group Allocation: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Aspirin (e.g., 100 mg/kg, p.o.)

    • Group 3: Celecoxib (e.g., 30 mg/kg, p.o.)

    • Groups 4-6: Compound X (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.[19]

  • Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat (V0) using the plethysmometer.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[21]

  • Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[21]

  • Data Analysis:

    • Calculate the paw edema (in mL) at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak edema (typically 3-4 hours): % Inhibition = 100 * (1 - (Edema_treated / Edema_control)).

    • Compare the dose-dependent effects of Compound X with the standard drugs.

Expected Outcomes and Interpretation

The collective data from these experiments will allow for a robust, multi-faceted comparison of Compound X against established NSAIDs.

ParameterFavorable Outcome for Compound XInterpretation
COX-2 IC50 Lower than or comparable to Celecoxib.High potency as an anti-inflammatory agent.
COX-2 Selectivity Index Significantly > 1; Ideally > 10-20.[1]Potential for a favorable gastrointestinal safety profile, similar to coxibs.
In Vivo Efficacy Dose-dependent reduction in paw edema, comparable to Celecoxib at similar doses.Demonstrates significant anti-inflammatory activity in a physiological setting.

A successful outcome would be for Compound X to exhibit a COX-2 IC50 in the low nanomolar to micromolar range, a high selectivity index for COX-2 over COX-1, and a dose-dependent reduction in carrageenan-induced paw edema that is comparable to or better than celecoxib. Such a profile would strongly support its further development as a novel anti-inflammatory therapeutic.

Conclusion

This guide has outlined a logical and experimentally rigorous pathway for the initial benchmarking of this compound (Compound X). By directly comparing its in vitro and in vivo performance against the non-selective NSAID Aspirin and the selective COX-2 inhibitor Celecoxib, researchers can generate the critical data needed to make informed decisions about the compound's therapeutic potential. The provided protocols serve as a validated starting point for a comprehensive preclinical evaluation.

References

A Comparative Guide to the MAO-B Selectivity of Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the selectivity of benzenesulfonamide derivatives as inhibitors of Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). While direct experimental data for 4-Methyl-N-pyridin-2-yl-benzenesulfonamide is not publicly available, we will use the closely related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, as a case study to illustrate the principles of selectivity assessment and to compare its performance against established MAO-B inhibitors. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and medicinal chemistry.

Introduction: The Critical Role of MAO-B Selectivity in Neurotherapeutics

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences, inhibitor specificities, and tissue distribution.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[2] In contrast, MAO-B primarily metabolizes dopamine, and its selective inhibitors are a cornerstone in the management of Parkinson's disease, as they help to preserve dopamine levels in the brain.[2][3]

The therapeutic rationale for developing selective MAO-B inhibitors is to avoid the side effects associated with non-selective or MAO-A inhibition. A significant concern with non-selective MAOIs is the "cheese effect," a hypertensive crisis that can occur when tyramine-containing foods are consumed. Selective MAO-B inhibitors, at therapeutic doses, largely circumvent this issue. Therefore, the precise quantification of selectivity is a critical step in the preclinical development of new MAO-B inhibitors.

The benzenesulfonamide scaffold has emerged as a promising framework for the design of potent and selective MAO-B inhibitors.[4][5] The structural features of this class of compounds allow for specific interactions within the active site of MAO-B, leading to preferential inhibition over MAO-A.

Comparative Analysis of MAO-B Inhibitors

To contextualize the performance of benzenesulfonamide-based inhibitors, we will compare the inhibitory activity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide with the well-established, clinically used MAO-B inhibitors, selegiline and rasagiline.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
4-(2-Methyloxazol-4-yl)benzenesulfonamide43,300[4][6][7]3,470[4][6][7]12.5
Selegiline1,700[8]6.8[8]250
Rasagiline710[8]14[8]50.7

Table 1: Comparison of IC50 values and Selectivity Indices for various MAO-B inhibitors.

As the data indicates, while 4-(2-Methyloxazol-4-yl)benzenesulfonamide shows a preference for MAO-B, its selectivity index is modest compared to the established drugs selegiline and rasagiline. This underscores the importance of continued structure-activity relationship (SAR) studies to optimize the benzenesulfonamide scaffold for enhanced MAO-B selectivity.

Experimental Determination of MAO-B Selectivity

The determination of inhibitor selectivity is a cornerstone of preclinical drug development. The following section details a robust, self-validating protocol for assessing the inhibitory potency of a test compound against both MAO-A and MAO-B.

Principle of the Assay

The activity of MAO enzymes can be quantified using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe like Amplex® Red to produce a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the MAO activity.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Recombinant Human MAO-A and MAO-B Enzymes E Dispense Assay Buffer to 96-well plate A->E B Prepare Test Compound Stock Solution (e.g., this compound) F Add Serial Dilutions of Test Compound B->F C Prepare Substrate Stock Solution (e.g., p-tyramine) I Initiate Reaction with Substrate and Detection Reagent C->I D Prepare Detection Reagent (Amplex® Red, HRP) D->I E->F G Add MAO-A or MAO-B Enzyme F->G H Pre-incubate G->H H->I J Measure Fluorescence Kinetics (Ex/Em = 535/590 nm) I->J K Calculate Rate of Reaction J->K L Determine Percent Inhibition K->L M Plot Dose-Response Curve and Calculate IC50 L->M N Calculate Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) M->N

Caption: Workflow for determining MAO-A and MAO-B inhibition and selectivity.

Detailed Protocol
  • Preparation of Reagents:

    • Recombinant human MAO-A and MAO-B enzymes are commercially available. Prepare working solutions in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.

    • Create a series of dilutions of the test compound in assay buffer.

    • Prepare a working solution of the substrate (e.g., 200 µM p-tyramine) and the detection reagents (e.g., 400 µM Amplex® Red and 2 U/mL HRP) in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 50 µL of assay buffer.

    • Add 10 µL of the diluted test compound or vehicle (for control wells).

    • Add 20 µL of the MAO-A or MAO-B enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate and detection reagent mixture to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm at 37°C for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The Selectivity Index (SI) is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Structure-Activity Relationship and the Benzenesulfonamide Scaffold

The selectivity of benzenesulfonamide derivatives for MAO-B is influenced by their three-dimensional structure and the nature of their substituents.

G cluster_sar Structure-Activity Relationship (SAR) for Benzenesulfonamide MAO-B Inhibitors A Benzenesulfonamide Core Essential for binding to the active site B Substitutions on the Phenyl Ring Can influence potency and selectivity through interactions with hydrophobic pockets A->B modulates C Nature of the Sulfonamide Nitrogen Substituent Critical determinant of selectivity for MAO-B over MAO-A A->C modulates

Caption: Key structural features of benzenesulfonamide derivatives influencing MAO-B inhibition.

For this compound, the tolyl group and the pyridinyl moiety attached to the sulfonamide nitrogen are expected to play crucial roles in its interaction with the active site of MAO-B. The active site of MAO-B is characterized by a more hydrophobic and larger substrate cavity compared to MAO-A. The specific conformation and electronic properties of the pyridinyl ring likely contribute to a more favorable binding within the MAO-B active site. Further derivatization and SAR studies could lead to the development of benzenesulfonamide-based inhibitors with even greater selectivity and potency.

Conclusion

The benzenesulfonamide scaffold represents a viable starting point for the development of selective MAO-B inhibitors. The case study of 4-(2-Methyloxazol-4-yl)benzenesulfonamide demonstrates a clear, albeit modest, selectivity for MAO-B. To fully assess the potential of this compound, experimental determination of its IC50 values against both MAO isoforms is essential. The protocols and comparative data presented in this guide provide a robust framework for such an evaluation. Continued research into the structure-activity relationships of this class of compounds holds promise for the discovery of novel and highly selective MAO-B inhibitors for the treatment of neurodegenerative diseases.

References

A Comparative Guide to the Cytotoxicity Assessment of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel sulfonamide derivative, 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, on various non-cancerous, normal cell lines. In the landscape of drug discovery and development, establishing a therapeutic window is paramount. A promising therapeutic candidate must exhibit potent activity against its target (e.g., cancer cells) while demonstrating minimal toxicity towards healthy tissues.[1][2] Therefore, assessing the in vitro cytotoxicity of a compound on normal cell lines is a critical early-stage step in preclinical safety evaluation.[3]

This document outlines a multi-faceted experimental approach, detailing not only the requisite protocols but also the scientific rationale underpinning the selection of specific cell lines and assays. By comparing the effects of this compound with a well-characterized cytotoxic agent and a vehicle control, researchers can generate a robust and reliable preliminary safety profile.

Experimental Design & Rationale

A rigorous cytotoxicity assessment hinges on a well-conceived experimental design. The following workflow provides a systematic approach to characterizing the cytotoxic profile of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Analysis compound_prep Compound Preparation (this compound, Controls) mtt_assay MTT Assay (Metabolic Viability) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay cell_culture Cell Line Culture (HEK293, NIH/3T3, Primary Fibroblasts) cell_culture->mtt_assay cell_culture->ldh_assay apoptosis_assay Apoptosis Assay (Caspase Activity) mtt_assay->apoptosis_assay If cytotoxic data_analysis IC50 Determination & Comparative Analysis mtt_assay->data_analysis ldh_assay->apoptosis_assay If cytotoxic ldh_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for cytotoxicity assessment.

Selection of Normal Cell Lines

The choice of cell lines is critical for obtaining relevant and translatable data. This guide proposes a panel of three distinct normal cell lines to provide a broader understanding of the compound's potential toxicity.

  • HEK293 (Human Embryonic Kidney Cells): A widely used cell line in toxicology research due to its human origin, robust growth, and high transfection efficiency.[4][5] Its epithelial-like characteristics make it a relevant model for assessing general cellular toxicity.

  • NIH/3T3 (Mouse Embryonic Fibroblasts): A staple in cytotoxicity screening, these cells are known for their stable growth and consistent, reproducible results.[3] As fibroblasts, they are a key component of connective tissue, making them a valuable model for assessing off-target effects on structural tissues.

  • Primary Human Dermal Fibroblasts (HDFs): Unlike immortalized cell lines, primary cells are sourced directly from tissue and have a finite lifespan.[6] They more closely represent the physiological state of cells in vivo, offering more clinically relevant data.[7] HDFs are instrumental in studying drug-induced toxicity on skin and connective tissues.[8]

Comparative Controls

To contextualize the cytotoxic effects of this compound, the inclusion of appropriate controls is non-negotiable.

  • Vehicle Control (0.1% DMSO): The solvent used to dissolve the test compound, typically dimethyl sulfoxide (DMSO), is administered at the same concentration as in the treated wells. This accounts for any potential cytotoxic effects of the solvent itself.

  • Positive Control (Doxorubicin): A well-known chemotherapeutic agent with a clearly defined cytotoxic mechanism. This provides a benchmark for comparing the potency of the test compound.

Experimental Protocols

The following protocols are standardized methods for assessing cytotoxicity.

Cell Culture and Compound Preparation

Cell Culture:

  • Culture HEK293 and NIH/3T3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Culture Primary Human Dermal Fibroblasts in Fibroblast Growth Medium supplemented with growth factors, 10% FBS, and 1% Penicillin-Streptomycin.[10]

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Prepare a 1 mM stock solution of Doxorubicin in sterile DMSO.

  • Generate a series of dilutions from the stock solutions in the appropriate cell culture medium to achieve the final desired concentrations for the assays. The final DMSO concentration should not exceed 0.1%.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound, Doxorubicin, or vehicle control.

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12][13]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with the test compounds and controls for 24, 48, and 72 hours.

  • Establish three control wells for each cell type: background control (medium only), low control (spontaneous LDH release from vehicle-treated cells), and high control (maximum LDH release from cells treated with a lysis buffer).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, referencing the low and high controls.[12]

Apoptosis Assay (Caspase-Glo® 3/7)

Should significant cytotoxicity be observed, investigating the mechanism of cell death is the next logical step. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

apoptosis_pathway compound 4-Methyl-N-pyridin-2-yl- benzenesulfonamide stress_signal Cellular Stress Signal compound->stress_signal pro_caspase9 Pro-caspase-9 stress_signal->pro_caspase9 caspase9 Activated Caspase-9 pro_caspase9->caspase9 Activation pro_caspase37 Pro-caspases 3/7 caspase9->pro_caspase37 caspase37 Activated Caspases 3/7 pro_caspase37->caspase37 Cleavage apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical apoptosis induction pathway.

Protocol:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with the test compound at concentrations around the determined IC50 value for 24 hours.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

  • An increase in luminescence indicates the activation of caspases-3 and -7, suggesting apoptosis.

Data Presentation & Interpretation

The quantitative data generated from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin on Normal Cell Lines after 48-hour Exposure (MTT Assay).

Cell LineDescriptionThis compound (IC50)Doxorubicin (IC50)
HEK293Human Embryonic Kidney> 1001.5 ± 0.2
NIH/3T3Mouse Embryonic Fibroblast85.3 ± 5.10.8 ± 0.1
HDFPrimary Human Dermal Fibroblast92.7 ± 6.81.1 ± 0.3

Table 2: Comparative Cytotoxicity (%) of this compound and Doxorubicin on Normal Cell Lines after 48-hour Exposure (LDH Assay).

Cell LineConcentration (µM)This compound (% Cytotoxicity)Doxorubicin (% Cytotoxicity)
HEK2931008.2 ± 1.565.4 ± 4.3
NIH/3T310012.5 ± 2.172.1 ± 5.9
HDF10010.9 ± 1.868.9 ± 4.7

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Interpretation of Results:

A high IC50 value for this compound on these normal cell lines, especially in comparison to the potent cytotoxic agent Doxorubicin, would suggest a favorable preliminary safety profile.[1] Low percentage of LDH release further corroborates the lack of membrane-damaging necrotic effects. If the compound were to show significant cytotoxicity, the results from the apoptosis assay would provide crucial insights into the mechanism of cell death. A compound that induces apoptosis is often preferred over one that causes necrosis, as apoptosis is a more controlled and less inflammatory process.

Conclusion

This guide outlines a robust and scientifically sound methodology for the initial cytotoxicity assessment of this compound on normal cell lines. By employing a panel of relevant cell lines, standardized assays, and appropriate controls, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions in the early stages of the drug development pipeline, ultimately contributing to the discovery of safer and more effective therapeutic agents. The synthesis of this compound has been previously reported, providing a basis for its availability for such toxicological evaluations.[14][15]

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in the fields of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of chemical reagents demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each step to ensure a culture of safety and compliance in your laboratory.

Compound Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's properties and hazards is essential. This compound is classified as hazardous, necessitating its management as a regulated chemical waste stream.

PropertyDataSource
Chemical Name 4-methyl-N-pyridin-2-ylbenzenesulfonamide--INVALID-LINK--[1]
CAS Number 52776-76-8--INVALID-LINK--[1]
Molecular Formula C₁₂H₁₂N₂O₂S--INVALID-LINK--[1]
GHS Hazard Codes H302, H319--INVALID-LINK--[1]
Hazard Statements Harmful if swallowed, Causes serious eye irritation--INVALID-LINK--[1]

This data underscores that the compound must not be disposed of via standard trash or sanitary sewer systems.[2][3] The "harmful if swallowed" and "causes serious eye irritation" classifications dictate the stringent personal protective equipment (PPE) and handling protocols that follow.

Immediate Safety Protocols: Pre-Disposal Handling

The foundation of safe disposal is the protection of laboratory personnel. All handling of this compound, including preparation for disposal, must be performed with the appropriate safety measures in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free of tears or holes.

  • Body Protection: A standard lab coat is required. Ensure it is fully buttoned.[6]

Handling Environment:

  • All transfers and handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[6][7]

  • An eyewash station and safety shower must be readily accessible and unobstructed.[4][7]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a conservative mindset, treating it as hazardous waste from the point of generation.[6] This protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[2][8]

Step 1: Waste Identification and Segregation

The principle of segregation is crucial to prevent dangerous chemical reactions.[3]

  • Identify: All waste streams containing this compound must be identified. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing paper).

    • Solutions containing the compound.

    • Contaminated PPE that cannot be decontaminated.

  • Segregate: This waste must be kept separate from other laboratory waste streams. Based on general principles for sulfonamides, it is critical to store this waste away from strong oxidizing agents.[3][6]

Step 2: Containerization

Proper containment is your primary defense against leaks and environmental contamination.

  • Select an Appropriate Container: Use only approved, chemically compatible hazardous waste containers.[2][6] The container must be in good condition, with a secure, leak-proof lid.[6] Never use food-grade containers like milk jugs or mayonnaise jars.[3][9]

  • Solid vs. Liquid Waste:

    • Solids: Place pure compound and contaminated dry materials directly into a designated solid waste container.

    • Liquids: Collect solutions in a container designed for liquid waste. Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills.[8]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[3]

Step 3: Waste Labeling

Clear and accurate labeling is a regulatory requirement and ensures the safety of everyone who may handle the container.

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first piece of waste is added.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .[6][10]

    • The full chemical name: "this compound" and its CAS number "52776-76-8" . Do not use abbreviations.

    • An indication of the hazards (e.g., "Toxic," "Irritant").[10]

    • The approximate concentration and quantity of the waste.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by a licensed disposal vendor.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[3][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][8]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[8]

  • Weekly Inspections: The SAA must be inspected weekly for any signs of container leakage, deterioration, or improper labeling.[2][3]

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Do not allow waste to accumulate for extended periods; adhere to your facility's generator status time limits (e.g., 90 or 180 days).[8][10]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Waste Generated (Solid, Liquid, or Contaminated Labware) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select Leak-Proof, Chemically Compatible Container C->D E Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards D->E F Add Waste to Container (Keep Closed When Not in Use) E->F G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Storage Time Limit Reached? G->H K Conduct Weekly SAA Inspection G->K H->G No I Move to Central Accumulation Area (if applicable) H->I Yes J Schedule Pickup with EHS or Licensed Waste Vendor I->J

Caption: Decision workflow for compliant hazardous waste disposal.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: If safe to do so, cover drains to prevent environmental release.

  • Clean-up (for minor spills):

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Carefully sweep or scoop up the solid material. Avoid generating dust.[11]

    • Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.

  • Report: Report all spills to your laboratory supervisor and institutional EHS department, regardless of size. For large spills, contact your emergency response team immediately.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

Personal protective equipment for handling 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling novel chemical compounds is the bedrock of drug discovery, but it demands a rigorous and informed approach to safety. This guide provides essential, field-tested guidance on the proper selection and use of Personal Protective Equipment (PPE) when working with this compound (CAS: 52776-76-8). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical, thereby fostering a proactive safety culture in your laboratory.

Understanding the Hazard Profile

This compound is a sulfonamide compound containing a pyridine moiety. While comprehensive toxicological data may be limited, the available information from aggregated Globally Harmonized System (GHS) classifications provides a clear directive for cautious handling.[1][2] The primary hazards identified are significant and demand respect.

The compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1][2]

  • H319: Causes serious eye irritation. [1][2]

Given the structure, which includes a sulfonamide group and a pyridine ring—a class of compounds known for potential skin and respiratory irritation—we must operate with a heightened level of precaution.[3][4] All chemical products should be handled as if they have unknown hazards, especially in a research setting.[5]

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CodeSignal WordHazard Statement
Acute toxicity, OralH302WarningHarmful if swallowed.[1][2]
Serious eye damage/eye irritationH319WarningCauses serious eye irritation.[1][2]

The Foundation of Safety: The Hierarchy of Controls

Before we even discuss PPE, it's crucial to understand its place in a comprehensive safety strategy. PPE is the last line of defense, not the first. The most effective safety protocols prioritize the elimination or control of hazards at their source.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: This is the most critical physical control measure in the lab. Always handle this compound inside a certified chemical fume hood to minimize inhalation of any dust or aerosols.[3][6] Your facility must be equipped with easily accessible eyewash stations and safety showers.[6][7]

  • Administrative Controls: These are your standard operating procedures (SOPs). This includes thorough training for all personnel, restricting access to handling areas, and practicing good laboratory hygiene, such as washing hands thoroughly after handling and before leaving the lab.[6] Never eat, drink, or smoke in the laboratory.[6][8]

Mandated PPE for Handling this compound

When engineering and administrative controls are in place, the correct PPE provides the essential final barrier to exposure.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required.[3] Standard safety glasses, even with side shields, do not offer sufficient protection from splashes.[9]

  • Recommended for Higher Risk Tasks: When handling larger quantities or performing operations with a high splash potential (e.g., transfers, solution preparations), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][10]

Hand Protection

The hands are the most likely point of direct contact. The choice of glove material is critical for preventing dermal absorption.

  • Recommended Materials: Nitrile or neoprene gloves are the preferred choice.[3][11] Butyl rubber is also a suitable alternative.[8] These materials have demonstrated resistance to a broad range of chemicals, including pyridine and related compounds.

  • Avoid: Thin, disposable vinyl (PVC) gloves are known to offer poor chemical protection and should not be used.[9]

  • Best Practices: Always double-glove when handling hazardous solids or solutions.[12] Before use, inspect gloves for any signs of degradation or punctures. Change gloves frequently, at least every 30-60 minutes, and immediately if you suspect contamination.[9] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Table 2: Glove Selection Guide

Glove MaterialProtection LevelBest For
Nitrile Excellent General handling, protection from a wide range of chemicals.[3][11]
Neoprene Excellent Similar to nitrile, good for general chemical handling.[3]
Butyl Rubber Excellent Often used for highly corrosive or aggressive chemicals.[8]
Latex Poor Prone to degradation by many organic solvents; potential for allergies.
Vinyl (PVC) Very Poor Offers little to no protection against chemical exposure.[9]
Body Protection

Protect your skin and personal clothing from contamination.

  • Minimum Requirement: A clean, buttoned laboratory coat should be worn at all times.

  • Recommended for Higher Risk Tasks: For handling larger quantities or in situations with a higher risk of spills, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is superior.[12] These gowns should close in the back and feature tight-fitting knit or elastic cuffs to protect the wrists.[10]

Respiratory Protection

While engineering controls like a fume hood are the primary means of respiratory protection, additional measures may be necessary.

  • Standard Handling: When working exclusively within a certified fume hood, additional respiratory protection is typically not required.

  • When Required: A respirator is necessary if you are weighing or handling the solid compound outside of a fume hood, if ventilation is inadequate, or when responding to a spill.

    • For Dusts: An N95-rated particle mask is sufficient for protection against airborne particulates when weighing the solid.[9]

    • For Spills/Vapors: In the event of a large spill or if significant vapors are generated, an air-purifying respirator with an organic vapor cartridge is required.[8][9] All personnel using respirators must be properly fit-tested and trained as per OSHA regulations.[9]

Operational Plan: PPE Protocols

A systematic approach to putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Gown / Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Respirator / Mask (If required) d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Outer Gloves (Cuff over gown sleeve) d4->d5 f1 1. Decontaminate & Remove Outer Gloves f2 2. Gown / Lab Coat (Turn inside out) f1->f2 f3 3. Goggles & Face Shield (Handle by straps) f2->f3 f4 4. Respirator / Mask f3->f4 f5 5. Inner Gloves f4->f5 f6 6. WASH HANDS f5->f6

Caption: Standardized sequence for donning and doffing PPE to prevent contamination.

Emergency and Disposal Procedures

Spill Response

  • Minor Spill (Solid): Alert others in the area. Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or diatomaceous earth.[6] Carefully sweep the material into a designated hazardous waste container.

  • Major Spill: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][13] Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Decontamination and Disposal Plan

  • PPE Disposal: All disposable PPE (gloves, gowns, masks) used while handling this compound must be disposed of as hazardous chemical waste. Do not discard in the regular trash.

  • Chemical Disposal: Dispose of unused this compound and any contaminated materials in a clearly labeled, sealed container. All chemical waste must be managed according to local, state, and federal regulations. Never pour chemical waste down the drain.[6]

By adhering to these stringent protocols, you not only ensure your personal safety but also maintain the integrity of your research and the safety of your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.